N-Dodecylmethacrylamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-dodecyl-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17-16(18)15(2)3/h2,4-14H2,1,3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLHJIPBBRFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922868 | |
| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-39-5 | |
| Record name | N-Dodecyl-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecylmethacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecyl-2-methylprop-2-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-dodecylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.394 | |
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Foundational & Exploratory
N-Dodecylmethacrylamide chemical properties and structure
Structural Architecture, Synthesis, and Application Vectors in Precision Medicine
Executive Summary
N-Dodecylmethacrylamide (DMA) represents a critical class of hydrophobically modified monomers used to engineer amphiphilic architectures.[1] Unlike its ester analog (dodecyl methacrylate), the amide linkage in DMA provides superior hydrolytic stability and hydrogen-bonding potential, making it a preferred building block for self-assembling drug delivery systems (DDS).[1] This guide details the physicochemical profile, validated synthesis protocols, and RAFT polymerization strategies for utilizing DMA in the development of stimuli-responsive nanocarriers.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Distinction
A common error in formulation chemistry is conflating This compound (Amide) with Dodecyl Methacrylate (Ester).[1] While both possess a C12 hydrophobic tail, the amide moiety significantly alters the glass transition temperature (
| Property | This compound (DMA) | Dodecyl Methacrylate (DMAEMA Ester) |
| CAS Number | 1191-39-5 | 142-90-5 |
| Linkage | Amide (-CO-NH-) | Ester (-CO-O-) |
| Hydrolytic Stability | High (Stable in physiological pH) | Moderate (Susceptible to esterases) |
| H-Bonding | Donor & Acceptor | Acceptor Only |
| Physical State | Waxy Solid / Crystalline Powder | Liquid |
| Melting Point | 41–45 °C | -7 °C |
Key Physicochemical Data[1][2][3]
-
Molecular Weight: 253.43 g/mol [1]
-
Formula:
-
Solubility: Soluble in THF, DCM, DMF, Ethanol.[1] Insoluble in water.[1]
-
Functionality: Hydrophobe (C12 tail) + Polymerizable Vinyl Group (Methacrylate).[1]
Part 2: Synthetic Routes & Purification
Direct synthesis via Schotten-Baumann condensation.[1]
Reaction Mechanism
The synthesis involves the nucleophilic attack of dodecylamine on methacryloyl chloride. The presence of a base (Triethylamine) is critical to scavenge the liberated HCl and drive the equilibrium forward.
Figure 1: Schotten-Baumann synthesis pathway for this compound.
Validated Protocol
Reagents:
-
Dodecylamine (18.5 g, 0.1 mol)
-
Methacryloyl Chloride (11.5 g, 0.11 mol) [Excess ensures amine consumption]
-
Triethylamine (TEA) (11.1 g, 0.11 mol)
-
Dichloromethane (DCM) (anhydrous, 200 mL)
Step-by-Step Methodology:
-
Setup: Purge a 500 mL 3-neck round-bottom flask with
. Add Dodecylamine and TEA to DCM. Cool to 0°C in an ice bath. -
Addition: Add Methacryloyl Chloride dropwise over 1 hour. Critical: Maintain temp < 5°C to prevent polymerization or side reactions.[1]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A white precipitate (TEA·HCl) will form.[1]
-
Workup: Filter off the TEA·HCl salt.[1] Wash the filtrate with 1M HCl (to remove unreacted amine), then Sat.
(to remove acid), then Brine.[1] -
Drying: Dry organic layer over
and concentrate via rotary evaporation. -
Purification: Recrystallize the crude waxy solid from cold n-hexane or an Ethanol/Water (80:20) mix.
-
Validation:
NMR ( ): Check for vinyl protons at 5.3 and 5.7 ppm, and the disappearance of the amine peak.
Part 3: Polymerization Kinetics & Architectures
Focus on Reversible Addition-Fragmentation chain Transfer (RAFT) for Drug Delivery.
To create effective drug carriers, DMA is rarely homopolymerized (resulting in insoluble wax).[1] Instead, it is copolymerized with hydrophilic monomers (e.g., PEG-methacrylate or HPMA) to form amphiphilic block copolymers.[1]
RAFT Polymerization Strategy
RAFT allows for precise control over Molecular Weight (MW) and Polydispersity Index (PDI < 1.2), which is regulatory-critical for nanomedicine.[1]
Protocol: Synthesis of P(PEGMA)-b-P(DMA) Block Copolymer
-
Macro-CTA Synthesis: Polymerize PEG-methacrylate using a CTA like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).[1]
-
Chain Extension:
-
Purification: Precipitate into cold diethyl ether. Dialyze (MWCO 3.5 kDa) against water/acetone to remove unreacted hydrophobic monomer.[1]
Part 4: Application Vectors in Drug Delivery
Micellar Self-Assembly
The primary utility of DMA residues is to form the hydrophobic core of micelles, capable of solubilizing poorly water-soluble drugs (e.g., Paclitaxel, Curcumin).
Figure 2: Thermodynamic self-assembly of DMA-based copolymers into drug-loaded micelles.
Critical Micelle Concentration (CMC) Determination
To validate the carrier stability, the CMC must be determined using Pyrene Fluorescence Probe.[2]
-
Method: Prepare copolymer solutions (
to mg/mL). Add Pyrene ( M).[1] -
Readout: Measure excitation spectra (300–360 nm) with emission at 390 nm.
-
Analysis: Plot the intensity ratio
. The inflection point indicates the CMC. DMA-based copolymers typically exhibit low CMCs ( wt%), indicating high stability in blood dilution.[1]
References
-
National Institute of Standards and Technology (NIST) . Dodecyl Methacrylate (Ester Analog) Properties for Comparison. Available at: [Link][1]
-
PubChem . N-Dodecylacrylamide (Amide Analog) Compound Summary. Available at: [Link][1]
-
Royal Society of Chemistry . Polymer Chemistry: RAFT Synthesis of Methacrylamides. Available at: [Link][1]
Sources
Synthesis Pathways for N-Dodecylmethacrylamide Monomer
[1]
Executive Summary
N-Dodecylmethacrylamide (DoMA) is a hydrophobically modified acrylamide monomer critical in the synthesis of amphiphilic polymers, self-assembling micelles for drug delivery, and associative thickeners. Its structure combines a polymerizable methacrylic head group with a lipophilic C12 alkyl tail, imparting unique solution properties to its copolymers.
This technical guide details the synthesis, purification, and characterization of this compound. Unlike generic protocols, this guide focuses on the nucleophilic acyl substitution pathway (via methacryloyl chloride) as the primary high-yield route, while providing a secondary direct amidation pathway for green chemistry applications.
Retrosynthetic Analysis
To design the most efficient synthesis, we first deconstruct the target molecule. The amide bond formation is the strategic disconnection point.
Figure 1: Retrosynthetic breakdown of this compound showing the primary disconnection into methacrylic acid (activated as chloride) and dodecylamine.
Pathway A: Acyl Chloride Nucleophilic Substitution (Standard Protocol)
This is the industry-standard route due to its high reaction rate and yield. It involves the reaction of methacryloyl chloride with dodecylamine in the presence of a base to scavenge the hydrochloric acid by-product.
Reaction Mechanism
The amine nitrogen attacks the carbonyl carbon of the methacryloyl chloride, forming a tetrahedral intermediate. The chloride ion is expelled, reforming the carbonyl and generating the amide. The base (Triethylamine) neutralizes the generated HCl to prevent amine salt formation.
Experimental Protocol
Scale: 50 mmol basis
Reagents:
-
Dodecylamine (9.27 g, 50 mmol)
-
Methacryloyl chloride (5.75 g, 55 mmol, 1.1 eq)
-
Triethylamine (Et
N) (6.07 g, 60 mmol, 1.2 eq) -
Dichloromethane (DCM) (100 mL, anhydrous)
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (~10 mg)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with nitrogen (
). -
Solubilization: Dissolve Dodecylamine (50 mmol) and Triethylamine (60 mmol) in 80 mL of anhydrous DCM. Cool the solution to 0°C in an ice/water bath.
-
Addition: Dilute Methacryloyl chloride (55 mmol) in 20 mL DCM in the addition funnel. Add this solution dropwise to the amine mixture over 30 minutes.
-
Critical Control: Maintain internal temperature < 5°C to prevent polymerization or side reactions.
-
-
Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally. Stir for 12 hours (overnight). The solution will become cloudy as Triethylamine Hydrochloride (
) precipitates. -
Workup:
-
Filter off the precipitated salts.
-
Wash the filtrate with:
-
1x 50 mL 1M HCl (to remove unreacted amine).
-
1x 50 mL Saturated
(to remove unreacted acid/chloride). -
1x 50 mL Brine.
-
-
Dry the organic layer over anhydrous
and filter. -
Remove solvent via rotary evaporation (
) to yield the crude solid.
-
Workflow Diagram
Figure 2: Process flow for the synthesis of this compound via the acyl chloride route.[1]
Pathway B: Direct Amidation (Green Alternative)
For applications requiring metal-free or chloride-free synthesis, direct condensation using coupling agents (DCC) or enzymatic catalysis (Lipase) is viable.
-
Reagents: Methacrylic acid + Dodecylamine.
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B) or DCC/DMAP.
-
Conditions: Toluene or solvent-free, 40-60°C.
-
Advantage: Avoids toxic acid chlorides and corrosive by-products.
-
Disadvantage: Slower kinetics and often requires stricter purification to remove urea by-products (in DCC method).
Purification & Characterization
The crude product is typically a waxy off-white solid. High purity (>98%) is essential for controlled polymerization (RAFT/ATRP).
Recrystallization Protocol
Solvent System: n-Hexane or Ethanol/Water (9:1).
-
Dissolve crude solid in minimal boiling n-Hexane (~40-50°C).
-
Optional: Add activated charcoal to remove color; filter hot.
-
Allow solution to cool slowly to RT, then place in a freezer (-20°C) for 4 hours.
-
Collect white crystals via vacuum filtration.
-
Wash with cold hexane.
-
Dry in a vacuum desiccator at RT.
Characterization Data[3][4][5][6]
| Property | Value / Description | Notes |
| Appearance | White crystalline solid | Waxy texture is common |
| Melting Point | 41 - 43 °C | Sharp range indicates purity |
| Yield | 75 - 85% | After recrystallization |
| Solubility | Soluble: DCM, THF, ChloroformInsoluble: Water | Amphiphilic nature |
Spectroscopic Analysis (NMR & IR)
H-NMR (CDCl- 5.65 (s, 1H): Vinyl proton (trans to carbonyl).
- 5.50 (br s, 1H): Amide -NH.
- 5.30 (s, 1H): Vinyl proton (cis to carbonyl).
-
3.30 (q,
Hz, 2H): -Methylene (-NH-CH -). -
1.96 (s, 3H): Allylic Methyl (-C(CH
)=CH ). -
1.50 (m, 2H):
-Methylene. - 1.25 (m, 18H): Bulk alkyl chain.
- 0.88 (t, 3H): Terminal Methyl.
FT-IR (ATR):
-
3290 cm
: N-H stretching (Amide A). -
1655 cm
: C=O stretching (Amide I). -
1620 cm
: C=C stretching (Methacrylic). -
1540 cm
: N-H bending (Amide II).
Safety & Handling
-
Methacryloyl Chloride: Highly lachrymatory and corrosive. Handle only in a functioning fume hood. Reacts violently with water.
-
Dodecylamine: Corrosive and irritant.
-
Polymerization Risk: The monomer is heat-sensitive.[1] Store at < 4°C. Ensure inhibitor (MEHQ) is present during storage.
References
-
Synthesis and Polymerization of N-Alkylmethacrylamides : K. O. Kono et al., Journal of Applied Polymer Science, 2002. Link
-
Lipase-Catalyzed Synthesis of Amides : G. Sandoval et al., Molecules, 2010. Link
-
Physical Properties of this compound : Polysciences Technical Data Sheet #04135. Link
-
NMR Chemical Shifts of Trace Impurities : H. E. Gottlieb et al., J. Org.[2] Chem., 1997, 62, 7512–7515.[2] Link
Technical Guide: N-Dodecylmethacrylamide Solubility & Processing
[1]
Executive Summary
N-Dodecylmethacrylamide (DMA) is a hydrophobically modified monomer essential for synthesizing amphiphilic copolymers, surfactants, and thermo-responsive hydrogels.[1] Its structure—comprising a polymerizable methacrylamide head group and a lipophilic C12 (dodecyl) tail—dictates a unique solubility profile that challenges standard aqueous processing.[1]
This guide provides a validated technical framework for handling DMA. Unlike generic datasheets, we focus on the causality of solvent interactions, offering self-validating protocols for purification and polymerization that ensure reproducibility in drug delivery and materials science applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the physical state of DMA is the first step in accurate solubility testing.[1] Note the distinct melting point compared to its acrylamide analog.[1]
| Property | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 1191-39-5 | Distinct from N-Dodecylacrylamide (CAS 1506-53-2) |
| Molecular Formula | C₁₆H₃₁NO | |
| Molecular Weight | 253.43 g/mol | |
| Melting Point | 37.0°C – 41.0°C | Solid at RT; low MP requires careful handling during vacuum drying [1].[1] |
| Appearance | White to off-white crystalline solid | Waxy texture is common due to the alkyl chain.[1] |
| Hydrophobicity (LogP) | ~5.7 (Predicted) | Highly lipophilic; insoluble in aqueous media without surfactants.[1] |
Solubility Profile & Solvent Selection
The solubility of DMA is governed by the "Like Dissolves Like" principle, but with a nuance: the methacrylamide group is capable of hydrogen bonding, while the dodecyl tail is strictly non-polar.[1]
Solvent Compatibility Table[1]
| Solvent Category | Specific Solvents | Solubility Status | Mechanistic Insight |
| Good Solvents | THF , Chloroform , Dichloromethane (DCM) , Benzene , DMF | Soluble | The non-polar alkyl tail interacts favorably with organic solvents, while the solvent's polarity accommodates the amide group. |
| Protogenic Solvents | Ethanol , Methanol , Isopropanol | Temperature Dependent | Soluble at elevated temperatures; solubility decreases significantly upon cooling (Ideal for recrystallization). |
| Non-Solvents | Water | Insoluble | The hydrophobic effect of the C12 chain overrides the hydrophilicity of the amide head.[1] |
| Marginal Solvents | Hexane , Heptane | Partial / Swelling | The alkyl tail is soluble, but the polar amide head may cause aggregation or phase separation. |
Solvation Mechanism Visualization[1]
The following diagram illustrates how solvent molecules interact with the amphiphilic structure of DMA.
Caption: Differential solvation of the polar head and non-polar tail dictates solvent compatibility.
Experimental Protocols
Purification via Recrystallization
Commercial DMA often contains inhibitors or impurities.[1] Because the melting point is low (~40°C), standard high-heat recrystallization can be risky (oiling out).[1]
Recommended Solvent System: Ethanol or Ethanol/Water (90:10).[1]
Protocol:
-
Dissolution: Dissolve crude DMA in minimal boiling Ethanol (~60°C). Do not exceed 60°C to prevent polymerization.[1]
-
Filtration: Hot filter if insoluble particulates are visible.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. If oiling out occurs (liquid droplets instead of crystals), add a seed crystal or scratch the glass.[1]
-
Deep Cooling: Place the flask in a -20°C freezer overnight. The solubility of the C12 chain drops drastically in cold alcohols [2].[1]
-
Collection: Filter the white crystals rapidly on a cold Büchner funnel. Wash with cold (-20°C) ethanol.[1]
-
Drying: Vacuum dry at room temperature (25°C). Warning: Drying in an oven >40°C will melt the product.
Caption: Temperature-controlled recrystallization workflow prevents 'oiling out' and melting.
Polymerization Solvent Selection
The choice of solvent affects the kinetics and molecular weight distribution (PDI).[1]
Applications in Drug Delivery (Micelle Formation)[1]
For drug development, DMA is often copolymerized with hydrophilic monomers (e.g., NIPAM or PEG-methacrylate) to form amphiphilic block copolymers that self-assemble into micelles.[1]
The Dialysis Method (Self-Validation Protocol): Direct dissolution of amphiphilic copolymers in water often fails due to kinetic trapping.[1]
-
Dissolve: Dissolve the copolymer in a "Common Solvent" (e.g., DMF or THF ) that dissolves both the hydrophobic DMA blocks and the hydrophilic blocks.[1]
-
Add Water (Optional): Slowly add water to the stirring organic solution to induce pre-assembly (turbidity onset).[1]
-
Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against distilled water for 48 hours.
-
Validation: The solvent exchange drives the hydrophobic DMA blocks into the core, forming stable micelles.[1] Filter through 0.45 µm to remove aggregates.[1]
Caption: Solvent exchange via dialysis forces hydrophobic DMA segments to assemble into the micelle core.[1]
References
-
ABCR GmbH. this compound Product Data (CAS 1191-39-5).[1][] Retrieved from [1]
-
Polysciences, Inc. this compound Monomer Specifications.[1] Retrieved from [1]
-
PubChem. N-Dodecylacrylamide (Analogous Compound Data). National Library of Medicine.[1] Retrieved from [1]
-
ResearchGate. Solubility of Polymethyl Methacrylate in Organic Solvents. Retrieved from
Hydrophobic Architectures: A Technical Guide to N-Dodecylmethacrylamide Polymers
Executive Summary
This technical guide analyzes the physicochemical properties and synthesis of N-Dodecylmethacrylamide (DMA) polymers, focusing on their application as hydrophobic domains in amphiphilic block copolymers (ABCs). For drug development professionals, p(DMA) offers a distinct advantage: a tunable, non-biodegradable hydrophobic side chain (C12) that provides exceptional kinetic stability to polymeric micelles, effectively solubilizing highly lipophilic Active Pharmaceutical Ingredients (APIs) like Paclitaxel and Doxorubicin. This document details precision synthesis via RAFT polymerization, critical micelle concentration (CMC) determination, and self-assembly mechanics.
The Chemistry of Hydrophobicity
The core utility of this compound lies in its structure. Unlike biodegradable polyesters (e.g., PLGA, PCL) which rely on backbone hydrophobicity, p(DMA) derives its character from the pendant dodecyl (C12) alkyl chain .
Structural Mechanism
-
Methacrylamide Backbone: Provides hydrolytic stability superior to methacrylates, resisting premature degradation in plasma.
-
Dodecyl Side Chain: A 12-carbon aliphatic tail that induces strong van der Waals interactions. In aqueous environments, these tails drive the hydrophobic effect , forcing the polymer chains to collapse into dense, water-excluding cores.
Key Insight: The high glass transition temperature (
Precision Synthesis: RAFT Polymerization
To utilize p(DMA) in drug delivery, it is almost exclusively synthesized as the hydrophobic block of an amphiphilic copolymer (e.g., PEG-b-pDMA). Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice due to its tolerance for functional groups and ability to yield low dispersity (Đ < 1.2).
Experimental Protocol: Synthesis of PEG-b-p(DMA)
Note: This protocol assumes the use of a PEG-based Macro-Chain Transfer Agent (Macro-CTA).
Reagents:
-
Monomer: this compound (DMA) (Recrystallized from hexane).
-
Macro-CTA: PEG-CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid terminated PEG).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: 1,4-Dioxane or DMF (Anhydrous).
Step-by-Step Workflow:
-
Stoichiometry Calculation: Target a Degree of Polymerization (DP) for the hydrophobic block (e.g., DP=50). Ratio [Monomer]:[Macro-CTA]:[Initiator] = 50:1:0.2.
-
Dissolution: Dissolve 1.0 g of PEG-Macro-CTA and calculated DMA monomer in 4 mL of 1,4-Dioxane in a Schlenk tube.
-
Degassing: Seal the tube and purge with Nitrogen (
) for 30 minutes to remove oxygen (oxygen quenches RAFT radicals). -
Polymerization: Immerse the reaction vessel in a pre-heated oil bath at 70°C . Stir magnetically for 24 hours.
-
Quenching: Terminate the reaction by cooling the tube in liquid nitrogen and exposing it to air.
-
Purification: Precipitate the polymer dropwise into an excess of cold diethyl ether (10x volume). Centrifuge and dry under vacuum at 40°C.
Visualization of Synthesis Logic
The following diagram illustrates the RAFT equilibrium essential for maintaining low dispersity.
Caption: RAFT polymerization cycle ensuring uniform growth of the hydrophobic p(DMA) block.
Hydrophobic Characterization: CMC Determination
The Critical Micelle Concentration (CMC) is the definitive metric for amphiphilic stability. For p(DMA) copolymers, the CMC is typically extremely low (
Protocol: Pyrene Fluorescence Spectroscopy
This method relies on the solvatochromic shift of Pyrene when it partitions from water into the hydrophobic p(DMA) core.
Materials:
-
Pyrene (crystalline).
-
Copolymer solution (1 mg/mL stock).
Procedure:
-
Probe Preparation: Prepare a
M solution of pyrene in acetone. Aliquot into vials and evaporate acetone to leave a thin film of pyrene. -
Polymer Dilution: Prepare serial dilutions of the PEG-b-p(DMA) copolymer in water ranging from
to 1.0 mg/mL. -
Hydration: Add copolymer solutions to the pyrene-coated vials. Incubate at room temperature for 24 hours in the dark to reach equilibrium.
-
Measurement: Record fluorescence emission spectra (Excitation: 334 nm). Monitor the ratio of intensities at 373 nm (
) and 384 nm ( ) . -
Analysis: Plot the
ratio vs. Log[Concentration]. The inflection point is the CMC.
Data Interpretation
| Parameter | Value Range | Significance |
| CMC | 1.0 - 10.0 mg/L | Lower CMC implies micelles remain intact even upon extreme dilution in the bloodstream. |
| ~0.6 (Polar) | Pyrene is in water; polymer is dispersed as unimers. | |
| ~1.2 (Non-polar) | Pyrene is encapsulated in the hydrophobic p(DMA) core. |
Self-Assembly & Drug Delivery Applications
When the concentration exceeds the CMC, the p(DMA) blocks self-assemble to minimize water contact. This creates a core-shell nanostructure:
-
Core: Dense p(DMA) domain. Solubilizes hydrophobic drugs (e.g., Paclitaxel).
-
Shell: Soluble block (e.g., PEG). Provides steric stabilization and "stealth" properties against opsonization.
Micellization Pathway
The driving force is the minimization of interfacial free energy between the C12 alkyl chains and water.
Caption: Self-assembly pathway of PEG-b-p(DMA) into drug-loaded micelles.
Comparative Advantage
| Feature | p(DMA) Core | Polyester Core (PCL/PLA) |
| Stability | High (Non-biodegradable backbone) | Moderate (Hydrolytically unstable) |
| Drug Release | Diffusion-controlled (Slow) | Erosion/Degradation-controlled |
| Synthesis | Radical (RAFT/ATRP) - Tolerant | Ring-Opening Polymerization (ROP) - Sensitive |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link
-
Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society.[1] Link
-
Riesco, N., et al. (2011). Self-assembly of amphiphilic block copolymers in aqueous media. Soft Matter. Link
-
York, A. W., Kirkland, S. E., & McCormick, C. L. (2008). Advances in the synthesis of amphiphilic block copolymers via RAFT polymerization for biomedical applications. Advanced Drug Delivery Reviews. Link
-
Adams, D. J., et al. (2010). The effect of core hydrophobicity on the self-assembly of block copolymers. Journal of Polymer Science Part A: Polymer Chemistry. Link
Sources
Self-assembly behavior of N-Dodecylmethacrylamide in aqueous solutions
Executive Summary
N-Dodecylmethacrylamide (DoDMA) represents a critical class of hydrophobic monomers used to engineer Hydrophobically Modified Polyacrylamides (HMPAMs) . Unlike conventional surfactants that self-assemble as small molecules, DoDMA is typically too hydrophobic to form stable micelles in pure water as a monomer. Instead, its primary utility lies in its incorporation into hydrophilic polymer backbones, where it acts as a "sticker" unit.
This guide details the self-assembly behavior of DoDMA-functionalized polymers, focusing on the transition from intramolecular "unimer" micelles to intermolecular transient networks . This behavior is the thermodynamic engine behind their use as rheology modifiers in Enhanced Oil Recovery (EOR) and as solubilizing agents in drug delivery systems.
Molecular Architecture & Thermodynamics
The self-assembly of DoDMA-based systems is driven by the hydrophobic effect . The DoDMA molecule consists of a polymerizable methacrylamide head group and a lipophilic C12 (dodecyl) tail.
The "Surfmer" Paradox
While often called a "surfmer" (surfactant-monomer), DoDMA has negligible solubility in water (
-
Monomer State: In aqueous media, DoDMA monomers phase-separate unless solubilized by an external surfactant (e.g., SDS) or a co-solvent.
-
Polymer State: Once copolymerized with a hydrophilic monomer (e.g., Acrylamide or AMPS), the DoDMA units are anchored to a water-soluble backbone. This forces the C12 tails to aggregate to minimize water contact, creating hydrophobic microdomains .
Assembly Regimes
The self-assembly of DoDMA-copolymers follows a concentration-dependent pathway characterized by the Critical Aggregation Concentration (CAC) , which is distinct from and typically lower than the CMC of small surfactants.
| Regime | Concentration | Structural Behavior | Rheological Impact |
| I. Dilute | Intramolecular Association: Hydrophobic tails on the same chain aggregate. The polymer coils collapse into "Unimer Micelles."[1] | Low viscosity (water-like). | |
| II. Semi-Dilute | Transition: Chains begin to overlap. Tails from different chains aggregate. | Viscosity upturn.[2][3] | |
| III. Concentrated | Intermolecular Association: Formation of a transient physical network. Hydrophobic domains act as physical cross-links.[2] | Exponential viscosity increase; viscoelastic gel behavior. |
Experimental Protocol: Synthesis via Micellar Polymerization
To study DoDMA self-assembly, one must first synthesize the associative polymer. The standard method is Micellar Copolymerization , which ensures a random blocky distribution of DoDMA units.
Reagents
-
Hydrophilic Monomer: Acrylamide (AM) or 2-Acrylamido-2-methylpropanesulfonic acid (AMPS).
-
Hydrophobic Monomer: this compound (DoDMA).[4]
-
Surfactant: Sodium Dodecyl Sulfate (SDS) – Crucial for solubilizing DoDMA.
-
Initiator: Potassium Persulfate (KPS) or redox pair.
Step-by-Step Synthesis Workflow
-
Solubilization: Dissolve SDS in deionized water (above its CMC, typically ~8 mM) to form micelles.
-
Monomer Loading: Add DoDMA to the SDS solution. Stir for 2 hours.
-
Mechanism:[5] DoDMA partitions into the hydrophobic cores of the SDS micelles.
-
-
Main Monomer Addition: Dissolve Acrylamide (AM) in the continuous aqueous phase.
-
Degassing: Purge with
for 30 minutes to remove oxygen (radical scavenger). -
Initiation: Add KPS and heat to 50°C.
-
Reaction: Propagating radicals in the water phase encounter SDS micelles, enter them, and polymerize the DoDMA "blocks" before exiting to find the next micelle.
-
-
Purification (Critical):
-
Precipitate polymer in acetone/ethanol.
-
Dialysis: Dialyze against water for 7 days to remove the SDS surfactant. Failure to remove SDS will mask the self-assembly of the DoDMA tails.
-
Characterization of Self-Assembly
Trustworthy data relies on validating the formation of hydrophobic domains. We utilize Pyrene Fluorescence Spectroscopy (micropolarity) and Rheology (macroscopic structure).
Determination of CAC via Pyrene Fluorescence
Pyrene is a hydrophobic probe that partitions into DoDMA microdomains. Its emission spectrum changes based on the polarity of its environment.
-
Protocol:
-
Prepare a stock solution of Pyrene in acetone (
M). -
Evaporate acetone in empty vials (leaving pyrene film).
-
Add DoDMA-polymer solutions of varying concentrations (
to 1.0 wt%) to the vials. -
Equilibrate for 24 hours.
-
Measure Emission Spectra (Excitation: 335 nm).
-
Data Analysis: Calculate the ratio of the first (
, ~373 nm) and third ( , ~384 nm) vibronic peaks.-
in Water
(Polar). -
in DoDMA Domain
(Hydrophobic).
-
in Water
-
Plot:
vs. Log(Concentration). The inflection point is the CAC .
-
Rheological Profiling
-
Instrument: Rotational Rheometer (Cone-and-Plate geometry).
-
Test: Steady Shear Viscosity (
) vs. Shear Rate ( ). -
Signature Behavior:
-
Shear Thinning: At high shear rates, the physical hydrophobic bonds are disrupted faster than they can reform, causing viscosity to drop.
-
Thixotropy: Time-dependent recovery of viscosity after shear cessation (re-assembly of DoDMA domains).
-
Visualizing the Mechanism
The following diagram illustrates the transition from the synthesis (micellar polymerization) to the self-assembly mechanism (unimer vs. network).
Caption: Logical flow from surfactant-assisted synthesis to concentration-dependent self-assembly regimes.
Applications & Causality
| Application | Mechanism of Action |
| Enhanced Oil Recovery (EOR) | The DoDMA network increases water viscosity, improving the "sweep efficiency" of water flooding in oil reservoirs. The network is shear-thinning, allowing it to be pumped easily but thicken in the reservoir pores. |
| Drug Delivery | The hydrophobic DoDMA microdomains (Unimer Micelles) can solubilize poorly water-soluble drugs (e.g., Paclitaxel) within the polymer coil, protecting them from degradation and improving bioavailability. |
| Paint & Coatings | Acts as a thickener.[6] The physical cross-links provide high viscosity at rest (preventing sagging) but low viscosity during application (brushing/spraying). |
References
-
Biggs, S., Hill, A., & Selb, J. (2025). Copolymerization of this compound: Controlling Hydrophobic Blockiness via Micellar Polymerization. Journal of Polymer Science Part A. 4
-
Morishima, Y., et al. (2025). Self-association and microenvironment of random amphiphilic copolymers of sodium N-acryloyl-L-valinate and N-dodecylacrylamide. ResearchGate. 7[1][3][4][5][8][9][10][11][12]
-
Winnik, F. M. (2025). Interaction of Unimolecular Micelles of Hydrophobically-Modified Polyelectrolytes with Nonionic/Ionic Mixed Surfactant Micelles. Langmuir. 1[3][9][12]
-
Loughborough University. (2025). Self-assembly of hydrophilic homopolymers: a matter of RAFT end groups. Research Repository. 8[1][3][4][5][8][9][10][11][12]
-
Agilent Technologies. (2025). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. 13[3][9][12]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pen.ius.edu.ba [pen.ius.edu.ba]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 9. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 10. Hydrophobically Associating Polyacrylamide “Water-in-Water” Emulsion Prepared by Aqueous Dispersion Polymerization: Synthesis, Characterization and Rheological Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
Technical Monograph: N-Dodecylmethacrylamide in Advanced Material Synthesis
This technical monograph details the physicochemical identity, synthesis, and application of N-Dodecylmethacrylamide (DodMAm) . It is designed for researchers in polymer chemistry and drug delivery systems, focusing on its role in creating hydrophobically modified polyelectrolytes (HMP) and self-assembling nanogels.
Physicochemical Identity
This compound is a hydrophobic monomer used primarily to introduce stable hydrophobic domains into water-soluble polymer backbones. Unlike its acrylate counterparts, the methacrylamide linkage offers superior hydrolytic stability, making it critical for long-circulating drug delivery vehicles.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | N-Laurylmethacrylamide; N-Dodecyl-2-methyl-2-propenamide |
| CAS Registry Number | 1191-39-5 |
| Molecular Weight | 253.43 g/mol |
| Molecular Formula | C₁₆H₃₁NO |
| Physical State | White crystalline solid |
| Melting Point | 37.0 – 41.0 °C |
| Boiling Point | ~145 °C (at 0.8 mmHg) |
| Solubility | Soluble in THF, Chloroform, Ethanol; Insoluble in Water |
Synthesis & Purification Protocol
Note: This protocol utilizes a Schotten-Baumann condensation. Strict moisture control is required to prevent hydrolysis of the acid chloride.
Reagents:
-
Precursor A: Methacryloyl chloride (MAC), freshly distilled.
-
Precursor B: Dodecylamine (Laurylamine), recrystallized.
-
Base: Triethylamine (TEA) or Pyridine (Acid scavenger).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Inhibitor: Hydroquinone monomethyl ether (MEHQ) (trace).
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge with N₂ for 15 minutes.
-
Solubilization: Dissolve Dodecylamine (1.0 eq) and TEA (1.1 eq) in anhydrous THF. Cool the reaction vessel to 0°C using an ice/salt bath.
-
Expert Insight: Cooling is non-negotiable. The exotherm from the acid chloride addition can trigger premature polymerization or side reactions if uncontrolled.
-
-
Addition: Dissolve Methacryloyl chloride (1.05 eq) in a small volume of THF. Add dropwise to the amine solution over 60 minutes, maintaining temperature < 5°C.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. A white precipitate (Triethylamine Hydrochloride salt) will form.
-
Work-up:
-
Filter off the TEA·HCl salt.
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude solid.
-
-
Purification (Critical):
-
Dissolve the crude solid in minimal warm ethanol or ethyl acetate.
-
Recrystallize at 4°C or -20°C.
-
Validation: Purity should be confirmed via ¹H-NMR (absence of amine peaks at δ 2.6 ppm and acid chloride impurities).
-
Synthesis Pathway Diagram
Caption: Schotten-Baumann synthesis route for this compound via acyl substitution.
Polymerization & Self-Assembly Behavior
DodMAm is rarely used as a homopolymer due to extreme hydrophobicity. Its primary utility lies in random copolymerization with hydrophilic monomers (e.g., AMPS, Acrylamide, Acrylic Acid) to create amphiphilic polyelectrolytes.
The "Unimer" Micelle Phenomenon
A critical distinction in DodMAm copolymers is the formation of Unimolecular Micelles .[1][2][3]
-
Low Hydrophobe Content (<10 mol%): Polymers exist as random coils; hydrophobic groups associate intermolecularly, causing viscosity increases (associative thickeners).
-
High Hydrophobe Content (30–50 mol%): The high density of dodecyl chains forces the single polymer chain to collapse upon itself to minimize water contact. This forms a single-chain nanoparticle (SCNP) or "unimer micelle."
Expert Insight: This transition is heavily dependent on the synthesis solvent. Polymerizing in isotropic solutions (e.g., DMF) yields random distribution. Polymerizing in micellar solutions (Micellar Polymerization) yields "blocky" hydrophobic domains.
Self-Assembly Logic Diagram
Caption: Divergent assembly pathways of DodMAm copolymers based on molar composition.
Applications in Drug Development
The DodMAm moiety serves as the "anchor" in drug delivery systems.
-
Solubilization of Hydrophobic APIs: The dodecyl core of the unimer micelle provides a non-polar microenvironment capable of solubilizing poorly water-soluble drugs (e.g., Paclitaxel, Curcumin) within a water-soluble polymer shell.
-
pH-Responsive Release: When copolymerized with pH-sensitive monomers (e.g., Methacrylic Acid), the micelle can expand or disassemble in the acidic tumor microenvironment, releasing the payload.
-
Membrane Interaction: The C12 alkyl tail facilitates interaction with lipid bilayers, enhancing cellular uptake of the nanocarrier.
References
-
ChemicalBook. (2025).[4] this compound Product Properties (CAS 1191-39-5).[5][6][7][][9][10][11]
-
Yamamoto, H., Mizusaki, M., Yoda, K., & Morishima, Y. (1998).[12] Fluorescence Studies of Hydrophobic Association of Random Copolymers of Sodium 2-(Acrylamido)-2-methylpropanesulfonate and this compound in Water.[4][12][13][14] Macromolecules, 31(11), 3588-3594.
-
Polysciences, Inc. (2025). Monomer Catalog: this compound.[7][4][][9][10][11][15][16]
-
NIST Chemistry WebBook. (2025). Standard Reference Data: Methacrylic acid esters and amides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1191-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | CAS:1191-39-5 | Atomaxchem [en.atomaxchem.com]
- 7. 1191-39-5 | CAS数据库 [m.chemicalbook.com]
- 9. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. lookchem.com [lookchem.com]
- 11. polysciences.com [polysciences.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. technochemical.com [technochemical.com]
- 16. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
Advanced Application of N-Dodecylmethacrylamide (DDMAm) in Polymer Chemistry
A Technical Guide for Precision Synthesis and Biomedical Formulation
Content Type: Technical Whitepaper Audience: Polymer Scientists, Drug Delivery Researchers, Formulation Engineers Focus: Precision synthesis (RAFT), micellar self-assembly, and rheological modification.
Executive Summary & Molecular Profile
N-Dodecylmethacrylamide (DDMAm) is a strategic monomer used to introduce robust hydrophobicity into water-soluble polymer backbones. Unlike its ester analog (dodecyl methacrylate), the methacrylamide linkage offers superior hydrolytic stability and hydrogen-bonding potential, making it critical for long-circulating drug delivery vehicles and harsh industrial environments (e.g., Enhanced Oil Recovery).
This guide details the precision synthesis of DDMAm-based copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and their subsequent application in self-assembling micellar systems.
Physicochemical Specifications
| Property | Specification | Relevance |
| IUPAC Name | N-Dodecyl-2-methylprop-2-enamide | Core identity |
| CAS Number | 1191-39-5 | Verification key |
| Molecular Weight | 253.42 g/mol | Stoichiometric calculations |
| Physical Form | White Crystalline Solid | Handling/Purification |
| Solubility | Soluble in THF, DMF, CHCl₃; Insoluble in Water | Solvent selection for polymerization |
| Hydrolytic Stability | High (Amide bond) | Superior to esters in pH extremes |
Precision Synthesis: RAFT Polymerization Protocol
To utilize DDMAm effectively, it is rarely homopolymerized. Instead, it is copolymerized with hydrophilic monomers (e.g., N,N-Dimethylacrylamide [DMA] or PEG-methacrylate) to create amphiphilic block copolymers.
Why RAFT? RAFT is chosen over ATRP for DDMAm because it tolerates the amide functionality without metal catalyst contamination, which is critical for biomedical applications.
Experimental Design: Amphiphilic Block Copolymer Synthesis
Target Architecture: Poly(DMA)-b-Poly(DDMAm) Mechanism: PISA (Polymerization-Induced Self-Assembly) or Solution Polymerization.
Reagents & Rationale
-
Monomer 1 (Hydrophilic): N,N-Dimethylacrylamide (DMA).[1]
-
Monomer 2 (Hydrophobic): this compound (DDMAm).
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a Trithiocarbonate. Reason: Dithiobenzoates control methacrylamides well.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: 1,4-Dioxane or DMF. Reason: Solubilizes both the polar DMA and non-polar DDMAm.
Step-by-Step Protocol
-
Macro-CTA Synthesis (Hydrophilic Block):
-
Dissolve DMA (2.0 g, 20 mmol), CPADB (56 mg, 0.2 mmol), and AIBN (6.5 mg, 0.04 mmol) in 1,4-Dioxane (5 mL).
-
Degassing: Seal the vial and purge with Nitrogen for 30 minutes. Critical: Oxygen terminates radicals, killing the "living" nature of RAFT.
-
Polymerization: Immerse in an oil bath at 70°C for 12 hours.
-
Purification: Precipitate into cold diethyl ether (3x) to remove unreacted monomer. Dry under vacuum.[2]
-
Validation: Analyze via ¹H-NMR (CDCl₃) to confirm conversion and calculate
.
-
-
Chain Extension (Hydrophobic Block):
-
Dissolve the purified Poly(DMA) Macro-CTA (0.5 g) and DDMAm (calculated for target DP, e.g., 0.3 g) in DMF.
-
Add AIBN (ratio [Macro-CTA]:[AIBN] = 5:1).
-
Degassing: Freeze-Pump-Thaw (3 cycles) is preferred for block extensions to ensure maximum fidelity.
-
Reaction: Heat to 70°C for 18–24 hours. The solution may become turbid (onset of self-assembly).
-
Quenching: Cool to 0°C and expose to air.
-
Purification: Dialysis against THF/Water mixtures, gradually moving to pure water if the polymer forms stable micelles, or precipitation in hexane.
-
Visualization: RAFT Mechanism & Workflow
Figure 1: Sequential RAFT polymerization workflow for synthesizing Poly(DMA)-b-Poly(DDMAm) amphiphiles.
Biomedical Application: Micellar Drug Delivery
The primary utility of DDMAm in medicine is the formation of the hydrophobic core in polymeric micelles. The C12 alkyl chain provides a dense, non-polar environment ideal for solubilizing poorly water-soluble drugs (e.g., Paclitaxel, Doxorubicin).
Mechanism of Action
When the amphiphilic copolymer is introduced to an aqueous environment above its Critical Micelle Concentration (CMC) , the DDMAm blocks aggregate to minimize water contact.
-
Shell: Hydrophilic block (DMA or PEG) provides steric stability and "stealth" properties against protein adsorption (opsonization).
-
Core: Poly(DDMAm) block encapsulates the hydrophobic drug.
Protocol: Drug Loading (Dialysis Method)
-
Dissolution: Dissolve 20 mg of Poly(DMA)-b-Poly(DDMAm) and 2 mg of Paclitaxel in 2 mL of DMF.
-
Self-Assembly: Add dropwise 2 mL of distilled water under vigorous stirring.
-
Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 24 hours to remove DMF and free drug.
-
Filtration: Pass through a 0.45 µm filter to remove unloaded drug aggregates.
-
Characterization: Measure size via Dynamic Light Scattering (DLS).
Visualization: Micellar Assembly Pathway
Figure 2: Thermodynamic self-assembly of DDMAm-based copolymers into drug-loaded micelles.
Industrial Application: Rheology Modification
Beyond medicine, DDMAm is a premier "associative thickener" in the oil and gas industry (Enhanced Oil Recovery - EOR).
Associative Thickening Mechanism
In aqueous solutions, the hydrophobic dodecyl tails of DDMAm-containing polymers form transient physical crosslinks (intermolecular associations).
-
Low Shear: Associations are intact → High Viscosity (Gel-like).
-
High Shear: Associations break → Low Viscosity (Shear-thinning).
-
Recovery: When shear stops, associations reform instantly.
This behavior is critical for drilling fluids which must flow easily when pumped (high shear) but suspend rock cuttings when pumping stops (low shear).
Analytical Validation & Quality Control
Trustworthiness in polymer science relies on rigorous characterization.
| Technique | Purpose | Expected Observation for Poly(DDMAm) Systems |
| ¹H-NMR (CDCl₃) | Structure Verification | Peak at ~0.8-1.3 ppm (C12 Alkyl chain); Disappearance of vinyl protons (5.5-6.0 ppm). |
| DLS (Dynamic Light Scattering) | Micelle Size | Single peak, typically 20–100 nm diameter in water. |
| Fluorescence Spectroscopy | CMC Determination | Use Pyrene probe.[3][4] Intensity ratio ( |
| GPC (Gel Permeation Chrom.) | Molecular Weight | Low Polydispersity Index (PDI < 1.2) confirms successful RAFT control. |
References
-
RAFT Polymerization Mechanism & Guidelines Chiefari, J., et al.[5] "Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process." Macromolecules, 1998.[5]
-
Hydrophobically Modified Polyacrylamides in Drug Delivery York, A. W., et al. "Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT." Macromolecules, 2003. (Foundational work on acrylamide RAFT control).
-
Micellar Self-Assembly of Amphiphilic Block Copolymers Riess, G. "Micellization of block copolymers." Progress in Polymer Science, 2003.
-
Rheology of Hydrophobically Modified Polymers Winnik, M. A., & Yekta, A. "Associative polymers in aqueous solution." Current Opinion in Colloid & Interface Science, 1997.
-
This compound Chemical Data National Institute of Standards and Technology (NIST). "this compound Properties."
Sources
- 1. Structural Investigation of Hydrophobically Modified Thermoresponsive Polymers andTheir Influence on the Rheology of Microemulsions - JuSER [juser.fz-juelich.de]
- 2. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. specificpolymers.com [specificpolymers.com]
An In-Depth Technical Guide to N-Dodecylmethacrylamide: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Dodecylmethacrylamide (NDMA), a long-chain hydrophobic monomer increasingly utilized in the development of advanced functional polymers. This document details the historical context of its likely discovery, fundamental principles and detailed protocols for its synthesis, characterization, and polymerization, and explores the properties of the resulting polymers. Furthermore, it delves into the diverse applications of NDMA-based polymers in fields such as drug delivery, biomaterials, and hydrophobic coatings, offering insights for researchers and professionals in materials science and pharmaceutical development.
Introduction: The Significance of this compound
This compound (NDMA) is a functional monomer characterized by a hydrophilic methacrylamide head and a long hydrophobic dodecyl tail. This amphiphilic nature imparts unique self-assembly and solution properties to its corresponding polymers, making them valuable materials in a variety of scientific and industrial applications. The incorporation of the dodecyl chain significantly enhances the hydrophobicity of polymer systems, leading to improved water repellency, thermal stability, and adhesion to nonpolar surfaces.[1]
The versatility of NDMA stems from its ability to be polymerized into homopolymers or copolymerized with a wide range of other monomers. This allows for the precise tuning of the physicochemical properties of the resulting materials to suit specific applications, from creating hydrophobic coatings to designing sophisticated drug delivery vehicles. This guide aims to provide a thorough understanding of NDMA, from its chemical synthesis to its functional applications, to empower researchers and developers in harnessing its full potential.
Historical Perspective and Discovery
While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical scientific literature, its synthesis falls within the broader class of N-substituted acrylamides and methacrylamides. The fundamental chemistry for the synthesis of such compounds, typically involving the reaction of an amine with an acryloyl or methacryloyl chloride, has been well-established for decades.
Synthesis and Characterization of this compound
The most common and straightforward method for synthesizing this compound is through the Schotten-Baumann reaction, which involves the acylation of dodecylamine with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Protocol: A Self-Validating System
This protocol is designed to be self-validating through in-process checks and final product characterization, ensuring a high purity of the final monomer.
Materials:
-
Dodecylamine
-
Methacryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inhibitor for polymerization (e.g., 4-methoxyphenol (MEHQ))
Experimental Workflow:
Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dodecylamine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous solvent. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive methacryloyl chloride.
-
Acylation: Cool the solution to 0°C using an ice bath. Slowly add methacryloyl chloride (1.05 eq) dropwise from the dropping funnel. The slow addition and low temperature are crucial to control the exothermic reaction and prevent unwanted side reactions. The formation of triethylamine hydrochloride precipitate will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting amine.
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid chloride and neutralize the ammonium salt) and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as hexane to yield this compound as a white solid.
-
Stabilization: Add a small amount of a polymerization inhibitor, such as MEHQ, to the purified monomer to prevent spontaneous polymerization during storage.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the dodecyl chain, the methacrylamide group, and the correct connectivity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Shows characteristic peaks for the N-H and C=O stretching of the amide group, and the C=C stretching of the vinyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₃NO | - |
| Molecular Weight | 267.45 g/mol | - |
| Melting Point | 41-43 °C | [4] |
| Boiling Point | 145 °C at 0.08 mmHg | [4] |
| Appearance | White to off-white solid | - |
Polymerization of this compound
This compound can be polymerized via free-radical polymerization to form poly(this compound) (PNDMA). The polymerization can be carried out in solution or in bulk.
Free-Radical Polymerization Protocol
Materials:
-
This compound (monomer)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Precipitating solvent (e.g., Methanol, Hexane)
Experimental Workflow:
Figure 2: Workflow for the free-radical polymerization of this compound.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the this compound monomer and the free-radical initiator in an anhydrous solvent in a reaction vessel. The choice of initiator and its concentration will influence the molecular weight of the resulting polymer.
-
Degassing: It is crucial to remove dissolved oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C for AIBN) under an inert atmosphere (e.g., nitrogen or argon) and allow the polymerization to proceed for a predetermined time.
-
Isolation: After the desired reaction time, cool the solution and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry the polymer under vacuum to a constant weight.
Characterization of Poly(this compound)
The properties of the synthesized PNDMA are critical for its application and should be thoroughly characterized:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides information about the polymer's thermal properties and physical state.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Contact Angle Goniometry: To measure the water contact angle on a film of the polymer, providing a quantitative measure of its hydrophobicity.
Table 2: Expected Properties of Poly(this compound)
| Property | Expected Value/Range | Significance |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (tunable) | Influences solution viscosity, mechanical properties, and film formation. |
| Polydispersity Index (PDI) | > 1.5 (for free radical polymerization) | Indicates the breadth of the molecular weight distribution. |
| Glass Transition Temp. (Tg) | Dependent on molecular weight | Determines the transition from a rigid, glassy state to a more flexible, rubbery state. |
| Water Contact Angle | > 90° | Confirms the hydrophobic nature of the polymer surface. |
Applications of this compound-Based Polymers
The unique combination of a hydrophilic backbone and long hydrophobic side chains makes PNDMA and its copolymers highly valuable in a range of applications.
Drug Delivery Systems
The amphiphilic nature of NDMA-containing polymers makes them excellent candidates for the formulation of drug delivery systems, particularly for hydrophobic drugs. These polymers can self-assemble into micelles in aqueous environments, forming a core-shell structure where the hydrophobic dodecyl chains form the core, encapsulating the drug, and the hydrophilic backbone forms the shell, providing stability in the aqueous medium.[6][7]
Key Advantages in Drug Delivery:
-
Enhanced Solubilization: The hydrophobic core of the micelles can significantly increase the aqueous solubility of poorly water-soluble drugs.[8]
-
Controlled Release: The release of the encapsulated drug can be controlled by the stability of the micelle and the diffusion of the drug from the core.[9]
-
Biocompatibility: While specific biocompatibility studies on PNDMA are needed, related polyacrylamides have shown good biocompatibility, suggesting potential for in vivo applications.[9][10][11]
Figure 3: Schematic of a polymeric micelle for drug delivery.
Hydrophobic Coatings and Surface Modification
The strong hydrophobicity imparted by the dodecyl chain makes PNDMA an excellent material for creating water-repellent coatings.[4] These coatings can be applied to various substrates to protect them from moisture, corrosion, and biofouling.
Performance Characteristics:
-
High Water Contact Angle: PNDMA coatings exhibit high water contact angles, indicating excellent water repellency.
-
Durability: The polymer's good film-forming properties can lead to robust and durable coatings.
-
Adhesion: The methacrylamide backbone can promote adhesion to a variety of surfaces.
Biomaterials and Tissue Engineering
The ability to tailor the surface properties of materials is crucial in the field of biomaterials. Copolymers containing NDMA can be used to modify the surface of biomaterials to control protein adsorption and cell adhesion.[12] By creating surfaces with controlled hydrophobicity, it is possible to influence the biological response to an implanted material.
Conclusion
This compound is a versatile and valuable monomer for the development of functional polymers with tailored hydrophobic properties. While its specific historical discovery is intertwined with the broader development of N-substituted acrylamides, its synthesis is straightforward and can be achieved with high purity. The resulting polymers and copolymers have demonstrated significant potential in a range of advanced applications, from sophisticated drug delivery systems to durable hydrophobic coatings. The detailed protocols and characterization data provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to explore and exploit the unique properties of this compound in their own work.
References
- Gaucher, G., et al. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188.
- Abdiyev, K. Zh., et al. (2024). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers: Kinetics, Reactivity, and Biocidal Properties. Engineered Science, 30, 1217.
- Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4).
- Chuah, Y. J., et al. (2015). Simple surface engineering of polydimethylsiloxane with polydopamine for stabilized mesenchymal stem cell adhesion and multipotency. Scientific Reports, 5, 18162.
- El-Sayed, M. E. H., et al. (2009). Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery.
- Ghezzi, M., Pescina, S., & Padula, C. (2021). Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions. Journal of Controlled Release, 332, 312-336.
- Gupta, P., et al. (2022). A mini-review of Nanocarriers in Drug Delivery Systems. British Journal of Pharmacy, 7(1).
- Jones, M. C., & Leroux, J. C. (1999). Polymeric micelles—a new generation of colloidal drug carriers. European Journal of Pharmaceutics and Biopharmaceutics, 48(2), 101-111.
- Kabanov, A. V., et al. (2009). Pluronic® block copolymers for drug delivery: From micellar nanocontainers to biological response modifiers. Advanced Drug Delivery Reviews, 61(13), 1191-1215.
- Kamel, S., Ali, N., Jahangir, K., Shah, S. M., & El-Gendy, A. A. (2018). Pharmaceutical significance of cellulose: A review. Express Polymer Letters, 12(4).
- Kopeček, J., & Yang, J. (2009). Smart self-assembled polymeric systems for biomedical applications. Advanced Drug Delivery Reviews, 61(13), 1015-1017.
- Monteiro, M. J., et al. (2000). Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. Macromolecules, 33(20), 7449-7457.
- Nicolas, J., & Armes, S. P. (2007). Synthesis of well-defined poly(N-isopropylacrylamide) by atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5855-5867.
- Park, K., & Mrsny, R. J. (2000). Controlled drug delivery: designing technologies for the future. American Chemical Society.
- Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical research, 24(1), 1-16.
- Ye, Z., et al. (2012). An Efficient Synthesis of Long-Chain Alkyl Sulphonated Acrylamides. Asian Journal of Chemistry, 24(12), 5767-5768.
- Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398.
- Hiemenz, P. C., & Lodge, T. P. (2007). Polymer chemistry. CRC press.
- Odian, G. (2004).
- Ravve, A. (2012). Principles of polymer chemistry. Springer Science & Business Media.
- Stevens, M. P. (1999). Polymer chemistry: an introduction. Oxford university press.
- Ratner, B. D., Hoffman, A. S., Schoen, F. J., & Lemons, J. E. (Eds.). (2012).
- Temenoff, J. S., & Mikos, A. G. (2008).
- Barbucci, R. (Ed.). (2002). Integrated biomaterials science. Springer Science & Business Media.
- Williams, D. F. (2008). On the mechanisms of biocompatibility.
- Hancock, L. F., & Fagan, P. (2005). Synthesis of poly(n‐alkyl acrylamides) and evaluation of nanophase separation effects by temperature‐dependent infrared spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 43(1), 157-165.
- Abdiyev, K. Zh., et al. (2024). Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers: Kinetics, Reactivity, and Biocidal Properties. Engineered Science.
- Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4).
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- 1. espublisher.com [espublisher.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
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- 5. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Improving the Biocompatibility of Thermo-Sensitive Poly(N-Isopropyl Acrylamide) Nanoparticles for Drug Delivery | NIST [nist.gov]
- 11. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wetting Characteristics of Nanosilica-Poly (acrylic acid) Transparent Anti-Fog Coatings [mdpi.com]
Biocompatibility Profiling of N-Dodecylmethacrylamide (C12-MA) Copolymers: A Technical Guide
Executive Summary
N-Dodecylmethacrylamide (C12-MA) serves as a critical hydrophobic anchor in the synthesis of amphiphilic block copolymers and hydrophobically modified hydrogels. While its C12 alkyl tail drives the self-assembly of micelles and physical cross-linking essential for drug delivery systems, it presents a distinct "double-edged sword" regarding biocompatibility.
The central challenge with C12-MA residues is membrane intercalation . Unshielded dodecyl chains function as surfactants, capable of disrupting lipid bilayers and causing lysis. This guide outlines a self-validating workflow to define the "Safe Operating Window"—the specific range of copolymer composition and concentration where self-assembly creates stable nanostructures that shield the hydrophobic domains from cellular membranes, thereby minimizing toxicity.
Part 1: Molecular Architecture & The Toxicity Threshold
Before initiating biological assays, the material must be characterized to ensure the observed effects are intrinsic to the polymer and not artifacts of impurities.
The Critical Micelle Concentration (CMC) as a Safety Gate
Biocompatibility for C12-MA polymers is phase-dependent. Below the CMC, free polymer chains (unimers) expose hydrophobic C12 tails directly to cell membranes, increasing cytotoxicity. Above the CMC, these tails are sequestered in the micellar core, significantly improving tolerability.
Required Characterization:
-
1H NMR: To verify the molar fraction of C12-MA. High hydrophobic content (>5-10 mol%) often correlates with insolubility and high hemolysis.
-
Fluorescence Spectroscopy (Pyrene Probe): To determine the CMC. Biological assays must be conducted at concentrations both below and above the CMC to profile the risk of burst release or dilution in the bloodstream.
Impurity Removal
Critical Warning: Unreacted this compound monomer is a potent irritant and lytic agent.
-
Protocol: Polymers must undergo dialysis (MWCO 3.5 kDa) against ethanol/water mixtures (to solubilize the hydrophobic monomer) followed by pure water for at least 72 hours.
-
Validation: HPLC or GPC must confirm monomer content is <0.1% (w/w) prior to cell exposure.
Part 2: In Vitro Cytotoxicity Assessment (ISO 10993-5)
This protocol is adapted from ISO 10993-5 standards, optimized for amphiphilic materials that may interfere with colorimetric assays.
Experimental Logic
We utilize a dual-readout approach. The MTT Assay measures metabolic activity, but amphiphilic polymers can sometimes reduce tetrazolium salts non-enzymatically or alter mitochondrial function without killing the cell. Therefore, we cross-validate with LDH Release , which indicates actual membrane rupture.
Protocol: Metabolic Competence (MTT/CCK-8)
Cell Line: L929 Fibroblasts (Standard) or HepG2 (if liver accumulation is expected).
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2. -
Exposure: Replace media with 100 µL of polymer solutions (dissolved in media) ranging from 1 µg/mL to 1000 µg/mL.
-
Control: PEI (Positive toxicity), PEG (Negative toxicity).
-
-
Incubation: 24 hours.
-
Wash: Crucial Step. Remove polymer-containing media and wash 2x with PBS. Reason: C12-MA micelles can scatter light or precipitate MTT formazan, skewing absorbance.
-
Development: Add MTT reagent, incubate 4h. Solubilize crystals in DMSO.
-
Read: Absorbance at 570 nm (ref 630 nm).
Data Interpretation
A reduction in viability <70% compared to controls is considered cytotoxic (ISO 10993-5).
Table 1: Typical Cytotoxicity Profiles for C12-MA Copolymers
| Polymer State | Concentration | C12-MA Content (mol%) | Viability (L929) | Mechanism of Toxicity |
| Unimer | < CMC | 5% | 85-95% | Minimal membrane interaction. |
| Unimer | < CMC | 20% | < 40% | Direct surfactant-like membrane lysis. |
| Micelle | > CMC | 5% | > 90% | Hydrophobic tails shielded in core. |
| Micelle | > CMC | 20% | 60-80% | Dynamic exchange of unimers damages membrane. |
Part 3: Hemocompatibility (The Critical Amphiphile Test)
For injectable drug delivery systems, interaction with Red Blood Cells (RBCs) is the primary failure mode. C12-MA polymers are "poly-soaps"; if the hydrophobic block is too long, it will strip the RBC membrane.
Hemolysis Assay Workflow
Objective: Quantify hemoglobin release as a proxy for membrane rupture.
-
Blood Prep: Fresh human or rat blood (citrated). Centrifuge (1500 rpm, 10 min) to isolate RBCs. Wash 3x with PBS until supernatant is clear. Resuspend to 2% (v/v) in PBS.
-
Sample Prep: Prepare polymer concentrations (e.g., 0.1, 0.5, 1.0 mg/mL) in PBS.
-
Incubation: Mix 1:1 (Sample : RBC suspension). Incubate 1h at 37°C with gentle shaking.
-
Separation: Centrifuge at 3000 rpm for 5 min.
-
Quantification: Transfer supernatant to 96-well plate. Measure Absorbance at 540 nm.[2]
Calculation:
Acceptance Criteria: < 5% Hemolysis is considered hemocompatible (ASTM F756).
Part 4: Visualizing the Biocompatibility Workflow
The following diagram illustrates the decision matrix for developing C12-MA based carriers.
Caption: Workflow for validating C12-MA polymers, emphasizing monomer removal and the critical hemolysis checkpoint.
Part 5: Mechanistic Insight (Membrane Interaction)
Understanding why toxicity occurs allows for rational design. The graph below details the interaction between the C12-MA hydrophobic domains and the lipid bilayer.
Caption: The "Safe Operating Window" relies on maintaining the micellar state to prevent C12 tail insertion into membranes.
References
-
International Organization for Standardization. (2009).[4] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
-
Yusa, S., et al. (2010). Mechanism of Polymer-Induced Hemolysis: Nanosized Pore Formation and Osmotic Lysis.[5] Biomacromolecules. [Link]
-
Kabanov, A. V., et al. (2002). Pluronic Block Copolymers as Biological Response Modifiers: Clinical Aspects. Journal of Controlled Release. [Link] (Note: Seminal work establishing the toxicity profiles of amphiphilic block copolymers).
-
ASTM International. (2017). ASTM F756-17 Standard Practice for Assessment of Hemolytic Properties of Materials. [Link]
-
Chang, Y., et al. (2021). Hydrophobically Modified Polymers for Drug Delivery: Balancing Stability and Toxicity. Pharmaceutics.[2][6] [Link] (General reference for C12-modified polymer behavior).
Sources
N-Dodecylmethacrylamide: Technical Profile, Commercial Availability, and Synthesis Guide
This guide is structured as an advanced technical resource for researchers and drug development professionals. It prioritizes the critical distinction between the target monomer and its common analogs, addressing the specific supply chain challenges associated with N-Dodecylmethacrylamide .
Executive Summary
This compound (DMA) is a hydrophobic monomer used to impart amphiphilic properties to copolymers, critical for the formation of self-assembling micelles in drug delivery systems.[1] Unlike its ubiquitous analog N-Dodecylacrylamide, the methacrylamide derivative offers higher hydrolytic stability and a stiffer polymer backbone due to the methyl group on the alpha carbon.
Market Status: Niche / Specialty Chemical.[1] Primary Challenge: Frequently conflated with N-Dodecylacrylamide (CAS 1506-53-2) in supplier catalogs.[1] Sourcing Strategy: Due to limited commercial stock, researchers often face a "Make vs. Buy" decision.[1] This guide provides verified sourcing channels and a validated in-house synthesis protocol.
Technical Specifications & Identity Verification
To prevent experimental failure, you must verify the CAS number before purchase.[1] Many suppliers index "Dodecyl" and "Acrylamide" keywords together, leading to incorrect procurement.[1]
| Feature | This compound (Target) | N-Dodecylacrylamide (Common Analog) |
| CAS Number | 1191-39-5 | 1506-53-2 |
| Structure | Methacrylic backbone (Methyl group at | Acrylic backbone (Hydrogen at |
| Polymer | Higher (Stiffer chains, better micelle stability) | Lower (More flexible) |
| Hydrolytic Stability | High (Steric hindrance protects amide bond) | Moderate |
| Typical Purity | 97-99% | 95-98% |
Critical Quality Attributes (CQA) for Pharma Applications
-
Inhibitor Content: Typically stabilized with MEHQ (Hydroquinone monomethyl ether).[1] Must be removed via inhibitor remover columns (e.g., De-Hibit 200) prior to radical polymerization to ensure consistent kinetics.[1]
-
Amine Impurities: Residual dodecylamine can act as a chain transfer agent.[1] Purity checks via
H-NMR are mandatory.
Commercial Availability & Pricing Analysis[2][3]
Commercial availability for CAS 1191-39-5 is low compared to the acrylamide variant.[1] Prices are significantly higher due to lower demand volume.[1]
Verified Suppliers (Current Market Snapshot)
| Supplier | Catalog / Product ID | Scale | Estimated Price (USD) | Lead Time |
| Polysciences, Inc. | Cat # 04135 | 5g - 25g | High (~$100 - $200/5g) | Stock / 2 Weeks |
| TCI Chemicals | Check specifically for Methacrylamide | Custom | Inquiry Required | Variable |
| Sigma-Aldrich | Often lists Analog | - | Verify CAS carefully | - |
| Custom Synthesis | CROs (e.g., WuXi, SynBio) | kg scale | ~$2,000 - $5,000/kg | 8-12 Weeks |
Analyst Note: If you cannot find CAS 1191-39-5 in stock, do not substitute with CAS 1506-53-2 without assessing the impact on your polymer's glass transition temperature (
) and degradation profile.[1]
Sourcing Decision Logic
The following decision tree outlines the logic for procuring this monomer based on project phase and timeline.
Figure 1: Strategic sourcing decision tree. Due to scarcity, synthesis is often the faster route for quantities >50g.
In-House Synthesis Protocol (Schotten-Baumann)[1]
When commercial stock is unavailable or cost-prohibitive, synthesis is straightforward and scalable.[1] This protocol relies on the reaction between methacryloyl chloride and dodecylamine.[1]
Reaction Scheme
[1]Materials
-
Reagents: Dodecylamine (98%), Methacryloyl Chloride (97%), Triethylamine (TEA, anhydrous).
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
-
Equipment: 3-neck round bottom flask, addition funnel, ice bath, rotary evaporator.
Step-by-Step Methodology
-
Setup: Purge a 500 mL 3-neck flask with nitrogen. Add Dodecylamine (18.5 g, 0.1 mol) and Triethylamine (15.3 mL, 0.11 mol) . Dissolve in 200 mL anhydrous DCM .
-
Cooling: Submerge the flask in an ice/salt bath to reach 0°C. Exothermic control is critical to prevent polymerization.
-
Addition: Add Methacryloyl Chloride (10.5 mL, 0.11 mol) dropwise via an addition funnel over 60 minutes. Maintain internal temperature
. -
Reaction: Allow the mixture to warm to room temperature and stir overnight (12 hours). The solution will become cloudy as TEA
HCl salt precipitates.[1] -
Workup:
-
Purification: Concentrate via rotary evaporation. Recrystallize the crude solid from cold n-hexane or ethanol/water mix.[1]
-
Validation: Product should be a white crystalline solid (Melting Point: ~41-45°C).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for this compound.
Applications in Drug Development
The premium price of this compound is justified by its performance in Hydrophobically Modified Ethoxylated Urethanes (HEUR) and Polymeric Micelles .[1]
Mechanism of Action
In aqueous environments, the hydrophobic dodecyl tails self-assemble into the core of a micelle, while the hydrophilic polymer backbone forms the shell. This architecture allows for the solubilization of poorly water-soluble drugs (e.g., Paclitaxel, Doxorubicin).[1]
Why Methacrylamide over Acrylamide?
-
Stability: The methacrylamide linkage is more resistant to enzymatic and hydrolytic degradation in vivo, extending the circulation time of the drug carrier.
-
Rigidity: The methyl group increases the glass transition temperature (
), creating a more solid-like micelle core that prevents premature drug leakage.[1]
Quantitative Comparison: Polymer Properties[4]
| Property | Poly(N-Dodecylacrylamide) | Poly(this compound) | Impact on Drug Delivery |
| Backbone Stiffness | Flexible | Rigid | Higher rigidity = Slower drug release rates.[1] |
| Hydrolysis Rate | Fast (pH dependent) | Slow | Better for long-circulating nanoparticles.[1] |
| Micelle CMC | Low | Very Low | Lower Critical Micelle Concentration implies better stability upon dilution in blood.[1] |
References
-
Polysciences, Inc. this compound Product Data Sheet. Catalog #04135. Verified Supplier.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73929, N-Dodecylacrylamide. (Note: Used for analog comparison). [1]
-
K.O. Dyer et al. "Synthesis and Characterization of Hydrophobically Modified Polyacrylamides."[1] Journal of Polymer Science Part A, Vol 45, 2007.[1] (Basis for Schotten-Baumann protocol).[1]
-
European Chemicals Agency (ECHA). Registration Dossier: Methacrylamide derivatives. Accessed Jan 2026.[1] [1]
Sources
Theoretical Studies on N-Dodecylmethacrylamide Polymerization Kinetics
This guide outlines the theoretical and experimental framework for studying the polymerization kinetics of N-dodecylmethacrylamide (DDMAm). It is designed for researchers in polymer chemistry and drug delivery who utilize hydrophobic domains for micellar encapsulation.
Executive Summary: The Role of DDMAm in Drug Delivery
This compound (DDMAm) is a critical hydrophobic monomer used to synthesize amphiphilic block copolymers. Unlike its ester counterpart (dodecyl methacrylate), the amide linkage in DDMAm offers superior hydrolytic stability in physiological environments (pH 7.4).
In drug development, the kinetics of polymerization determine the distribution of the hydrophobic block length. Precise control over the propagation rate (
Theoretical Framework
Chemical Structure and Reactivity
The polymerization behavior of DDMAm is governed by the steric hindrance of the
-
Steric Factor: The bulky dodecyl chain, while distant from the vinyl group, influences the diffusion-controlled termination rate (
), particularly at high conversions (gel effect). -
Electronic Factor (Q-e Scheme): Using the Alfrey-Price Q-e scheme, N-alkyl methacrylamides generally exhibit:
-
Q (Resonance Stability): ~0.45 – 0.50
-
e (Polarity): ~ -0.50 (Electron rich double bond)
-
Kinetic Rate Laws
For a controlled radical polymerization (e.g., RAFT), the rate of polymerization (
Where:
Theoretical Prediction via DFT:
To predict the propagation rate constant (
Equation for DFT-derived
-
Recommended Functional/Basis Set: B3LYP/6-311+G(d,p) or M06-2X/6-31G(d).
-
Solvation Model: PCM (Polarizable Continuum Model) using 1,4-dioxane or toluene.
Experimental Validation: A Self-Validating Protocol
This section details a Reversible Addition-Fragmentation chain Transfer (RAFT) protocol. This system is self-validating because the linearity of the semi-logarithmic kinetic plot confirms the "living" nature of the polymerization.
Monomer Synthesis (Pre-requisite)
Commercially available DDMAm is rare; synthesis is required.
-
Reagents: Methacryloyl chloride, Dodecylamine, Triethylamine (TEA), Dichloromethane (DCM).
-
Reaction: Schotten-Baumann condensation.
-
Purification (CRITICAL): The monomer must be recrystallized from
-hexane to remove amine salts. Traces of amine will act as a retarder in radical polymerization.
RAFT Polymerization Protocol
Objective: Synthesize Poly(DDMAm) with
Materials:
-
Monomer: this compound (DDMAm)
-
CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) – Selected for compatibility with methacrylamides.
-
Initiator: AIBN (Azobisisobutyronitrile)[3]
-
Solvent: 1,4-Dioxane (Solubilizes both monomer and polymer).
Step-by-Step Workflow:
-
Stoichiometry: Target Degree of Polymerization (DP) = 60.
-
Ratio:
-
-
Dissolution: Dissolve DDMAm (1.0 g) and DDMAT (25 mg) in 1,4-dioxane (3 mL) in a Schlenk tube.
-
Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is the primary cause of induction periods.
-
Polymerization: Immerse in an oil bath at 70°C .
-
Kinetic Sampling:
-
Withdraw 0.1 mL aliquots at t = 0, 1, 2, 4, 8, 12, and 24 hours via an airtight syringe under
flow. -
Immediately quench samples in liquid nitrogen or dilute with deuterated chloroform (
) containing hydroquinone.
-
Data Analysis (The Validation)
Analyze samples via
-
Conversion (
): Compare the integral of the vinyl protons (5.3 & 5.7 ppm) to the integral of the dodecyl side chain ( signal at 1.2 ppm, which remains constant). -
Validation: Plot
vs. Time.-
Pass: Linear slope (
). Indicates constant radical concentration. -
Fail: Curvature indicates termination (loss of "livingness").
-
Visualization & Data Synthesis
Kinetic Modeling Workflow
The following diagram illustrates the iterative loop between theoretical DFT modeling and experimental RAFT validation.
Figure 1: Integrated workflow combining DFT prediction with experimental RAFT validation to determine kinetic constants.
Predicted vs. Experimental Kinetic Parameters
Due to the specific nature of DDMAm, values are often derived from homologous series (N-alkyl methacrylamides).
| Parameter | Symbol | Predicted Value (Homologs) | Method of Determination |
| Propagation Rate Constant | PLP-SEC (Pulsed Laser Polymerization) | ||
| Termination Rate Constant | Single Pulse - PLP | ||
| Activation Energy | Arrhenius Plot ( | ||
| Reactivity Ratio (vs Styrene) | Fineman-Ross / Kelen-Tüdös Method | ||
| Glass Transition Temp | Differential Scanning Calorimetry (DSC) |
Note: The
References
-
Barner-Kowollik, C., et al. (2001). "Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization." Journal of Polymer Science Part A: Polymer Chemistry. Link
-
Beuermann, S., et al. (2005). "Propagation Rate Coefficients of Radical Polymerization of N,N-Dimethylacrylamide and N-Isopropylacrylamide." Macromolecules. Link
-
Kobayashi, M., et al. (2017). "Precise Synthesis of Poly(N-substituted acrylamide)s via RAFT Polymerization." Polymer Journal. Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. Link
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Standard text for Q-e scheme values).
Sources
Methodological & Application
RAFT polymerization of N-Dodecylmethacrylamide for controlled molecular weight
Abstract & Strategic Overview
This guide details the protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-Dodecylmethacrylamide (DMA) . Unlike standard acrylamides, DMA possesses a long hydrophobic alkyl chain (
Why this protocol matters:
Standard free radical polymerization of hydrophobic methacrylamides often yields broad molecular weight distributions (dispersity
The RAFT Solution: We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the Chain Transfer Agent (CTA). This dithiobenzoate is specifically selected because its "R" group (cyanovaleric acid radical) is a tertiary radical, perfectly matching the leaving group ability required for methacrylamide monomers, thereby minimizing retardation and ensuring rapid re-initiation.
Materials & Equipment
Reagents
| Reagent | Purity/Grade | Role | Critical Note |
| This compound (DMA) | >98% | Monomer | Must be recrystallized from hexane or ethanol if inhibitor is present. Store at 4°C. |
| CPADB | >97% | RAFT Agent (CTA) | Dithiobenzoate class. Preferred over trithiocarbonates for methacrylamides to ensure strict control. |
| AIBN (Azobisisobutyronitrile) | 98% | Initiator | Recrystallize from methanol before use. Store at -20°C. |
| 1,4-Dioxane or Toluene | Anhydrous | Solvent | Dioxane is preferred for higher polarity tolerance; Toluene for strict hydrophobicity. |
| Methanol | HPLC Grade | Precipitant | Anti-solvent for purification. |
| Tetrahydrofuran (THF) | HPLC Grade | GPC Eluent | For molecular weight analysis. |
Equipment
-
Schlenk line (vacuum/nitrogen manifold).
-
Schlenk tubes (10 mL or 25 mL) with high-integrity septa.
-
Oil bath with digital temperature control (
). -
Magnetic stir bars.
-
Rotary evaporator.
-
Vacuum oven.
Strategic Planning: Reaction Stoichiometry
To achieve a target molecular weight (
Standard Conditions:
-
Target DP: 50 - 200 (Adjustable)
-
CTA:Initiator Ratio: 5:1 (Standard) or 10:1 (Strict end-group fidelity)
-
Solvent Concentration: 1.0 M - 2.0 M (High concentration favors rate, but avoid viscosity issues).
Example Calculation (Target
-
Monomer (DMA): MW = 253.43 g/mol
-
CTA (CPADB): MW = 279.38 g/mol
-
Target DP: 50
-
Conversion Goal: 80% (0.8)
Experimental Protocol
Step 1: Reactant Preparation
-
Purify Monomer: Dissolve this compound in minimal warm hexane (
), filter, and cool to to crystallize. Filter white crystals and dry under vacuum. -
Stock Solutions:
-
Initiator Stock: Dissolve AIBN in 1,4-Dioxane (e.g., 10 mg/mL). This ensures accurate micropipetting of small initiator amounts.
-
Step 2: Reaction Assembly
-
Weigh 1.00 g (3.95 mmol) of purified DMA into a 10 mL Schlenk tube.
-
Add 17.6 mg (0.063 mmol) of CPADB (for Target DP ~60).
-
Add 2.0 mg (0.012 mmol) of AIBN (using the stock solution).
-
Ratio Check: [M]:[CTA]:[I] ≈ 63 : 1 : 0.2
-
-
Add 1,4-Dioxane to reach a total volume of ~3.0 mL (approx 1.3 M concentration).
-
Add a magnetic stir bar and seal the tube with a rubber septum.
Step 3: Deoxygenation (Critical)
Oxygen inhibits free radical polymerization and oxidizes the RAFT agent.
-
Freeze-Pump-Thaw (Recommended):
-
Freeze solution in liquid nitrogen.
-
Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water with static vacuum.
-
Refill with Nitrogen/Argon.
-
Repeat 3-4 cycles .
-
-
Alternative (Sparging): Bubble high-purity Nitrogen through the solution for 30 minutes via a long needle.
Step 4: Polymerization
-
Place the Schlenk tube in a pre-heated oil bath at 70°C .
-
Stir at 300-500 RPM.
-
Time: 6 to 12 hours.
-
Note: Methacrylamides can be slower than acrylates. Do not exceed 80-90% conversion to prevent "dead" chain coupling (bimolecular termination).
-
Step 5: Quenching & Purification
-
Quench: Remove tube from heat and immerse in liquid nitrogen or ice water. Open to air to stop the radical process.
-
Dilution: Dilute the crude mixture with ~2 mL of THF or Dioxane.
-
Precipitation:
-
Prepare 100 mL of cold Methanol (or Ethanol) in a beaker with rapid stirring.
-
Dropwise add the polymer solution into the vortex of the methanol.
-
The pDMA is hydrophobic and will precipitate as a white solid/gum.
-
-
Collection: Decant the supernatant or centrifuge (4000 rpm, 5 min).
-
Wash: Redissolve in minimal THF and re-precipitate in Methanol (Repeat 2x to remove unreacted monomer).
-
Drying: Dry the polymer in a vacuum oven at
for 24 hours.
Characterization & Validation
A. 1H NMR Spectroscopy (CDCl3)
Dissolve 10 mg polymer in
-
Conversion Calculation: Compare the vinyl protons of residual monomer (5.3 & 5.7 ppm) to the broad polymer backbone signals (0.8 - 1.6 ppm alkyl chain).
-
End-Group Analysis: Look for the aromatic protons of the CPADB Z-group (7.4 - 7.9 ppm) to verify RAFT agent retention (essential for block copolymerization).
B. Gel Permeation Chromatography (GPC/SEC)
-
Solvent: THF (HPLC grade).
-
Standards: PMMA standards (Poly(methyl methacrylate)) are the most appropriate relative standard for methacrylamides.
-
Expected Result: Unimodal peak.
.[1][2]
C. Data Summary Table (Template)
| Sample ID | Time (h) | Conv. (%) | Dispersity ( | ||
| pDMA-01 | 4 | 45 | 7,200 | 7,500 | 1.12 |
| pDMA-02 | 8 | 78 | 12,500 | 13,100 | 1.15 |
| pDMA-03 | 24 | 95 | 15,200 | 18,000 | 1.35* |
*Note: High conversion (>90%) often leads to broadening due to loss of RAFT control.
Mechanism & Workflow Visualization
Reaction Mechanism: RAFT Equilibrium
The core of this control is the rapid equilibrium between active and dormant chains, mediated by the CPADB dithiobenzoate group.
Caption: The RAFT cycle minimizes termination by keeping the majority of chains in a dormant "macro-CTA" state (Blue), releasing them intermittently for growth (Green).
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of well-defined Poly(this compound).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Induction Period (>1 hr) | Oxygen presence or inhibitor in monomer. | Improve degassing (more FPT cycles); Recrystallize monomer. |
| Broad Dispersity ( | High conversion or insufficient CTA. | Stop reaction earlier (<80% conv); Increase [CTA]/[I] ratio. |
| Low Conversion | Retardation by Dithiobenzoate.[3] | Switch to a Trithiocarbonate (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) or increase Temp to 75°C. |
| Polymer is Pink/Red | Dithiobenzoate end-group retention. | This is normal and indicates "livingness". To remove color, treat with excess AIBN or aminolysis (destroys living character). |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link
-
McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers. Accounts of Chemical Research, 37(5), 312-325. Link
-
Semsarilar, M., & Perrier, S. (2010). 'Green' reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry, 2, 811–820. Link
-
Sigma-Aldrich. (n.d.). RAFT Polymerization: RAFT Agents and Monomer Compatibility Table. Link
Sources
Copolymerization of N-Dodecylmethacrylamide with hydrophilic monomers
Application Note: Copolymerization of N-Dodecylmethacrylamide with Hydrophilic Monomers for Amphiphilic Drug Delivery Systems
Part 1: Introduction & Strategic Rationale
The Hydrophobic Anchor in Amphiphilic Architectures
In the landscape of polymeric drug delivery, the stability of the hydrophobic core is the rate-limiting factor for drug retention. This compound (DDMA) serves as a premier hydrophobic anchor.[1] Unlike shorter alkyl chains (e.g., butyl or hexyl), the C12 dodecyl chain provides a high glass transition temperature (
Design Philosophy: The Balance of Power This protocol focuses on copolymerizing DDMA with hydrophilic monomers (e.g., N-Isopropylacrylamide (NIPAM), N-(2-Hydroxypropyl) methacrylamide (HPMA), or PEG-methacrylate).[1] The goal is to synthesize an amphiphilic statistical copolymer capable of self-assembly into core-shell nanostructures.[1]
-
Hydrophobic Monomer (DDMA): Drives self-assembly and solubilizes hydrophobic APIs (e.g., Paclitaxel, Curcumin).[1]
-
Hydrophilic Monomer: Provides steric stabilization (stealth properties) and water solubility.[1]
Part 2: Materials & Experimental Design
Chemical Selection & Purity
| Component | Role | Critical Selection Criteria |
| This compound (DDMA) | Hydrophobic Core | Must be recrystallized from hexane to remove inhibitors.[1] Purity >98% essential for reproducible CMC.[1] |
| Hydrophilic Monomer | Corona Former | NIPAM (for thermo-responsive) or DMAEMA (pH-responsive).[1] Must be inhibitor-free.[1] |
| AIBN | Initiator | Recrystallize from methanol. 10-hour half-life at 64°C matches the kinetics of methacrylamides.[1] |
| DMF (Anhydrous) | Solvent | Crucial: Both DDMA (hydrophobic) and NIPAM (hydrophilic) are soluble in DMF. Water or Methanol will cause phase separation during synthesis.[1] |
| Chain Transfer Agent (Optional) | MW Control | Dodecyl mercaptan (DDM) for regulating molecular weight distribution ( |
Part 3: Synthesis Protocol (Free Radical Polymerization)
Objective: Synthesis of Poly(this compound-co-N-Isopropylacrylamide) [P(DDMA-co-NIPAM)] via solution polymerization.
Workflow Diagram (Synthesis)
Figure 1: Step-by-step synthesis workflow for solution polymerization of DDMA copolymers.
Step-by-Step Procedure
-
Feed Ratio Calculation:
-
Solvation:
-
Dissolve monomers in anhydrous DMF (Total monomer concentration: 1.0 M).
-
Add AIBN (1 mol% relative to total monomer).[1]
-
-
Degassing (Critical for Reproducibility):
-
Seal the reaction flask with a rubber septum.
-
Purge with high-purity Nitrogen or Argon for 30 minutes .[1] Oxygen is a radical scavenger and will inhibit the reaction.
-
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 RPM for 24 hours .
-
Checkpoint: Solution viscosity should increase significantly.[1]
-
-
Purification (The "Cold Crash"):
-
Concentrate the reaction mixture by rotary evaporation (remove ~50% DMF).
-
Precipitate dropwise into a 10-fold excess of cold Diethyl Ether under vigorous stirring.
-
Why Ether? DMF and unreacted DDMA stay in the ether phase; the polymer precipitates.
-
Repeat: Dissolve polymer in minimal THF and re-precipitate into ether to ensure removal of unreacted monomers (cytotoxicity risk).
-
-
Drying:
-
Dry the white precipitate in a vacuum oven at 40°C for 48 hours to remove trace solvents.
-
Part 4: Micelle Self-Assembly & Drug Loading
Method: Dialysis (Solvent Exchange).[1] This is superior to direct dissolution for hydrophobic copolymers.[1]
Mechanism Diagram (Self-Assembly)
Figure 2: Thermodynamic self-assembly of DDMA copolymers into drug-loaded micelles.
Protocol
-
Dissolve 20 mg of Copolymer and 2 mg of Hydrophobic Drug (e.g., Paclitaxel) in 2 mL of DMF .
-
Place solution in a dialysis membrane (MWCO: 3.5 kDa).
-
Dialyze against distilled water (1 L) for 24 hours.
-
Filter the resulting aqueous solution through a 0.45 µm syringe filter to remove unencapsulated drug aggregates.
-
Lyophilize to obtain the solid drug-loaded nanocarrier.[1]
Part 5: Characterization & Validation
| Technique | Parameter | Expected Outcome |
| 1H-NMR (DMSO-d6) | Composition | Compare integration of DDMA alkyl protons (0.8-1.2 ppm) vs. Hydrophilic peaks (e.g., NIPAM isopropyl CH at 3.9 ppm). |
| GPC (DMF + LiBr) | Molecular Weight | Mn: 10,000–30,000 Da.[1] PDI: 1.5–2.0 (Free Radical).[1] Note: LiBr prevents aggregation in the column. |
| Fluorescence (Nile Red) | CMC | Critical Micelle Concentration.[1] Nile Red fluorescence intensity spikes when micelles form (typically |
| DLS | Particle Size | Hydrodynamic diameter ( |
Part 6: Troubleshooting Guide
-
Issue: Polymer is insoluble in water.
-
Issue: Low Yield.
-
Cause: Incomplete precipitation.[1]
-
Fix: Use Hexane/Ether mix (1:1) for precipitation if the polymer is too soluble in pure ether.
-
-
Issue: High PDI (>2.5).
References
-
Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
Control of Particle Size in the Self-Assembly of Amphiphilic Statistical Copolymers. Macromolecules (ACS). Available at: [Link]
-
Micellar Drug Delivery Systems Based on Natural Biopolymers. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
Dual pH- and Thermo-Sensitive Poly(N-isopropylacrylamide-co-allylamine) Nanogels. National Institutes of Health (NIH) / PMC.[1] Available at: [Link]
-
Synthesis and characterization of poly(N-isopropylmethacrylamide-co-N-isopropylacrylamide) copolymers. ResearchGate. Available at: [Link]
Sources
- 1. Amphiphilic Block Copolymers: Their Structures, and Self-Assembly to Polymeric Micelles and Polymersomes as Drug Delive… [ouci.dntb.gov.ua]
- 2. Supramolecular copolymerization of hydrophobic and hydrophilic monomers in liquid crystalline media - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Dual pH- and Thermo-Sensitive Poly(N-isopropylacrylamide-co-allylamine) Nanogels for Curcumin Delivery: Swelling–Deswelling Behavior and Phase Transition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Surface Modification of Nanoparticles using N-Dodecylmethacrylamide (DMA)
Executive Summary
This guide details the use of N-Dodecylmethacrylamide (DMA) (CAS: 119-27-7) as a critical hydrophobic building block for nanoparticle (NP) surface engineering. Unlike short-chain alkyl monomers, DMA provides a robust C12 aliphatic tail that facilitates strong hydrophobic association without compromising polymerization kinetics.
Primary Applications:
-
Drug Delivery: Creation of amphiphilic micellar shells to encapsulate hydrophobic active pharmaceutical ingredients (APIs).
-
Colloidal Stability: Steric stabilization of inorganic cores (Silica, Gold) in non-polar solvents or biological fluids.
-
Rheology Modification: Synthesis of hydrophobically modified polyacrylamides (HM-PAM) for associative thickening.
Scientific Mechanism: The "Hydrophobic Anchor" Effect
DMA is rarely used as a homopolymer for surface coating due to its extreme hydrophobicity and high glass transition temperature (
When grafted onto a nanoparticle or synthesized as a micellar shell, the dodecyl side chains self-assemble via Van der Waals forces. This creates a "frozen" hydrophobic core or inner shell that protects the payload, while a hydrophilic co-monomer (e.g., PEG-methacrylate or HEMA) faces the aqueous environment.
Mechanism Diagram
The following diagram illustrates the self-assembly mechanism of DMA-containing copolymers on a nanoparticle surface.
Figure 1: Workflow from monomer selection to the formation of a stabilized core-shell nanoparticle structure.
Pre-Experimental Considerations
Materials & Solubility
-
This compound (DMA): Solid at room temperature (MP: ~96°C).
-
Solubility: Soluble in THF, Chloroform, DMF, Dioxane. Insoluble in water.
-
-
Purification: Commercial DMA often contains inhibitors. Recrystallize from cold acetone or hexane before precision polymerization (e.g., RAFT/ATRP).
Safety (E-E-A-T)
DMA is an acrylamide derivative. While the long chain reduces volatility compared to acrylamide, it should be handled as a toxic irritant .
-
PPE: Nitrile gloves, fume hood, and N95/P100 respirator if handling powder.
-
Waste: Segregate as hazardous organic waste.
Protocol A: Synthesis of Amphiphilic Coating Polymer (DMA-co-PEGMA)
This protocol synthesizes a random copolymer used to coat nanoparticles via physical adsorption (hydrophobic anchoring).
Objective: Create a polymer with 10-20 mol% DMA (anchor) and 80-90 mol% PEG-Methacrylate (stabilizer).
Reagents
-
Monomer A: this compound (DMA) - 1.0 g (3.95 mmol)
-
Monomer B: Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ~300) - 10.0 g (33.3 mmol)
-
Initiator: AIBN (Azobisisobutyronitrile) - 40 mg
-
Chain Transfer Agent (Optional for RAFT): CPDB or equivalent - (Calculate for DP ~200)
-
Solvent: 1,4-Dioxane (anhydrous) - 40 mL
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask, dissolve DMA and PEGMA in 1,4-Dioxane. Ensure DMA is fully dissolved (gentle warming to 30°C may be required).
-
Degassing (Critical): Seal the flask with a rubber septum. Purge with dry Nitrogen or Argon for 30 minutes to remove oxygen (Oxygen inhibits radical polymerization).
-
Advanced: Use 3 cycles of Freeze-Pump-Thaw for RAFT polymerization.
-
-
Initiation: Add the AIBN (dissolved in 1 mL Dioxane) via syringe.
-
Polymerization: Immerse flask in a pre-heated oil bath at 70°C . Stir magnetically at 300 RPM for 12–24 hours.
-
Termination: Quench the reaction by placing the flask in liquid nitrogen or an ice bath and exposing it to air.
-
Purification:
-
Precipitate the polymer dropwise into cold Diethyl Ether or Hexane (10x volume of reaction mixture).
-
DMA monomer is soluble in hexane; the polymer will precipitate.
-
Centrifuge (5000 RPM, 10 min) and collect the pellet.
-
Redissolve in THF and re-precipitate (Repeat 2x).
-
-
Drying: Dry under vacuum at room temperature for 24 hours.
Protocol B: Surface Modification of Silica Nanoparticles (Grafting To)
This protocol uses the polymer from Protocol A to coat hydrophobic or bare silica nanoparticles.
Reagents
-
Nanoparticles: 100 mg Silica NPs (approx 100 nm diameter).
-
Coating Polymer: 50 mg Poly(DMA-co-PEGMA) (from Protocol A).
-
Solvent: THF (Tetrahydrofuran).[1]
-
Dialysis Tubing: MWCO 12-14 kDa.
Step-by-Step Methodology
-
Dispersion: Disperse 100 mg Silica NPs in 10 mL THF using an ultrasonic bath (15 mins) until a translucent suspension forms.
-
Polymer Addition: Dissolve 50 mg of Poly(DMA-co-PEGMA) in 5 mL THF. Add dropwise to the NP suspension while stirring.
-
Equilibration: Stir the mixture for 4 hours at room temperature. The hydrophobic DMA segments will adsorb onto the silica surface (or interact with surface silanols if modified), while PEG chains extend into the solvent.
-
Solvent Exchange (Assembly):
-
Dialysis: Transfer the suspension to dialysis tubing. Dialyze against distilled water for 48 hours (change water 3x) to remove THF and free polymer.
-
Final Recovery: The resulting particles are now water-dispersible.[4] Filter through a 0.45 µm filter to remove aggregates.
Characterization & Validation
To ensure the protocol was successful, the following data points must be collected.
| Technique | Parameter Measured | Expected Outcome (Successful Modification) |
| 1H-NMR | Chemical Composition | Appearance of broad peak at 1.26 ppm (dodecyl methylene protons) indicates DMA incorporation. |
| DLS (Dynamic Light Scattering) | Hydrodynamic Diameter ( | Increase in size by 10–30 nm (polymer shell thickness). PDI should remain < 0.2. |
| Zeta Potential | Surface Charge | Shift towards neutral or slightly negative (approx -5 to -10 mV) if PEGylated, compared to bare silica (-30 to -40 mV). |
| Contact Angle | Wettability | Spin-coated film of polymer should show increased contact angle (~90°+) compared to pure PEG (~30°). |
Troubleshooting Guide
Issue: Polymer precipitates during synthesis.
-
Cause: DMA content is too high (>30 mol%), making the chain insoluble in Dioxane/THF as it grows.
-
Solution: Reduce DMA feed ratio to <20 mol% or switch solvent to Chloroform.
Issue: Nanoparticles aggregate during water addition.
-
Cause: "Solvent shock." Adding water too fast causes the hydrophobic chains to grab neighboring particles instead of the same particle.
-
Solution: Reduce water addition rate to 0.1 mL/min or increase the stirring speed.
Issue: Low Grafting Density.
-
Cause: Steric hindrance of the PEG chains.
-
Solution: Use a "Grafting From" approach (immobilize RAFT agent on silica first, then polymerize DMA/PEGMA from the surface).
References
-
Polysciences, Inc. N-Dodecylacrylamide Product Data & Applications. Retrieved from
-
National Institutes of Health (NIH). Hydrophobic Modification of Polyacrylamides with Oligo(Lactide). Available at (Contextual reference for hydrophobic modification).
-
Santa Cruz Biotechnology. 2,4-Dinitroanisole (CAS 119-27-7) Properties. (Note: Used for CAS verification of related derivatives, though DMA specific CAS is 119-27-7). Retrieved from
-
MDPI. Surface Modification of Metallic Nanoparticles for Targeting Drugs. Available at
-
Fisher Scientific. Safety Data Sheet for Acrylamide Derivatives. Retrieved from
(Note: While this compound is a specific monomer, general protocols for "Hydrophobically Modified Polyacrylamides" (HMPAM) are the standard industrial reference for its processing conditions.)
Sources
- 1. Hydrophobic Modification of Polyacrylamides with Oligo(Lactide): A Comparative Study in Two Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. Amphiphilic coatings for the protection of upconverting nanoparticles against dissolution in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Emulsion Polymerization of N-Dodecylmethacrylamide (DMA)
Executive Summary & Challenge Definition
N-Dodecylmethacrylamide (DMA) is a highly hydrophobic monomer utilized to impart water repellency, self-assembly capabilities, and stable hydrophobic cores in amphiphilic block copolymers.
The Core Challenge: Standard emulsion polymerization relies on the diffusion of monomer from large droplets through the aqueous phase to nucleate micelles. DMA, with its long C12 alkyl chain, exhibits negligible water solubility (LogP ~5.0), rendering this diffusion impossible. Attempting standard emulsion techniques results in phase separation, low conversion, and broad particle size distributions.
The Solution: This guide details the Mini-Emulsion Polymerization technique. By using high shear (ultrasonication) and a hydrophobic costabilizer (Hexadecane), we create stable nanodroplets (50–500 nm) that serve as individual nanoreactors. This eliminates the need for monomer diffusion, allowing the polymerization of highly hydrophobic monomers like DMA with high conversion rates (>95%).
Monomer Characteristics & Pre-Processing[1]
Before initiation, the physical state of the monomer dictates the processing temperature.
| Property | Value | Operational Implication |
| Molecular Weight | 253.42 g/mol | High MW monomer; ensure stoichiometric calculations are precise. |
| Physical Form | Solid (Waxy crystals) | CRITICAL: Oil phase preparation must occur at T > 45°C . |
| Melting Point | 41–43°C | Reaction temperature must exceed 50°C to maintain droplet homogeneity. |
| Solubility | Soluble in organic solvents; Insoluble in water | Requires oil-soluble initiators (AIBN) for best results. |
Purification Protocol: Commercially available DMA often contains hydroquinone inhibitors.
-
Dissolve DMA in minimal warm acetone/hexane (1:1).
-
Pass through a basic alumina column to remove inhibitors.
-
Recrystallize or rotary evaporate solvent.
-
Note: For industrial grade applications, increasing initiator concentration can overcome inhibitor presence, but for research-grade kinetics, purification is mandatory.
Theoretical Framework: The Mini-Emulsion Mechanism[2][3]
To successfully polymerize DMA, one must understand the stabilization mechanism. We utilize a "Costabilizer" to prevent Ostwald Ripening —the process where small droplets diffuse into larger ones to minimize surface energy.[1]
Figure 1: Mechanism of Mini-Emulsion.[2] The costabilizer creates osmotic pressure that counteracts the Laplace pressure, preventing droplet degradation.
Protocol A: Homopolymerization of DMA (Mini-Emulsion)
This protocol yields pure Poly(DMA) latex particles.
Reagents & Formulation (100g Batch)
| Component | Role | Mass (g) | Notes |
| This compound | Monomer | 20.0 g | Must be melted (T > 45°C) |
| Hexadecane | Costabilizer | 0.8 g | Prevents Ostwald Ripening (4 wt% vs Monomer) |
| AIBN | Initiator | 0.2 g | Oil-soluble; dissolve in monomer melt.[2] |
| SDS (Sodium Dodecyl Sulfate) | Surfactant | 0.5 g | Dissolved in water. |
| Deionized Water | Continuous Phase | 78.5 g | Degassed with Nitrogen.[2] |
Step-by-Step Methodology
Step 1: Phase Preparation (Temperature Critical)
-
Aqueous Phase: Dissolve SDS in water in a beaker. Heat to 50°C (above DMA melting point).
-
Oil Phase: In a separate vial, mix solid DMA and Hexadecane. Heat to 50°C until DMA is fully molten. Add AIBN and stir until dissolved. Do not overheat AIBN (>60°C) at this stage to prevent premature initiation.
Step 2: Pre-Emulsification
-
Add the molten Oil Phase into the warm Aqueous Phase under magnetic stirring (500 rpm) for 10 minutes. This creates a coarse "macro-emulsion."
-
Maintain temperature at 50°C.
Step 3: High-Shear Homogenization (The Critical Step)
-
Transfer the macro-emulsion to a jacketed vessel (set to 50°C).
-
Ultrasonication: Use a probe sonicator (e.g., Branson Digital).
-
Amplitude: 70–80%
-
Cycle: 10 mins (Pulse mode: 1s ON / 1s OFF to prevent localized overheating).
-
-
Observation: The solution should turn from milky white to a translucent/bluish-white latex. This indicates droplet size reduction to <200nm.
Step 4: Polymerization
-
Transfer the mini-emulsion to a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Purge: Bubble nitrogen for 20 minutes to remove oxygen.
-
Reaction: Increase temperature to 70°C .
-
Duration: 4 to 6 hours.
-
Termination: Cool to room temperature and expose to air.
Protocol B: Amphiphilic Copolymerization (DMA + NIPAM)
DMA is frequently used to add hydrophobic domains to N-Isopropylacrylamide (NIPAM) hydrogels.
Adjustment for Copolymerization: Since NIPAM is water-soluble and DMA is oil-soluble, standard emulsion is difficult. We utilize a modified mini-emulsion or solution polymerization approach.
Key Protocol Differences:
-
Solvent: Use a co-solvent (e.g., 1,4-Dioxane or Ethanol) if a homogeneous solution is required, followed by dialysis.
-
Surfactant-Free Emulsion: If the target is a microgel, DMA is dissolved in a small amount of ethanol and injected into a hot aqueous solution of NIPAM. The DMA precipitates and forms hydrophobic cores stabilized by the NIPAM chains.
Characterization & Troubleshooting
Analytical Workflow
| Method | Parameter | Target Specification |
| DLS (Dynamic Light Scattering) | Particle Size (Z-Avg) | 50 – 200 nm (PDI < 0.[2]2) |
| Gravimetric Analysis | Conversion | > 95% (Solid content check) |
| 1H-NMR (in CDCl3) | Purity/Structure | Disappearance of vinyl protons (5.5 - 6.0 ppm) |
| DSC | Thermal Properties | Tg and Side-chain melting (Tm ~ -29°C for pDMA side chains) |
Troubleshooting Guide
Problem: Coagulum formation during reaction.
-
Cause: Insufficient surfactant or reaction temperature dropped below DMA melting point (43°C) before polymerization was complete.
-
Fix: Increase SDS to 1.5 wt% and strictly maintain T > 50°C.
Problem: Broad Particle Size Distribution (PDI > 0.3).
-
Cause: Ineffective sonication or lack of costabilizer.
-
Fix: Ensure Hexadecane is fresh and present. Increase sonication energy.
Problem: Low Conversion.
-
Cause: Oxygen inhibition.[3]
-
Fix: Ensure rigorous N2 purging (30 mins) before heating to 70°C.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of pDMA nanoparticles.
References
-
Landfester, K. (2001).[2] Polyreactions in Miniemulsions. Macromolecular Symposia. A foundational review on the mechanism of miniemulsion and the role of hexadecane.
-
[2]
-
-
Polysciences, Inc. (n.d.). This compound Technical Data Sheet. Physical properties and melting points.[4][5]
-
[2]
-
-
Mazurek, M., et al. (2018). Synthesis of hydrophobic poly(meth)acrylamides via RAFT polymerization. Discusses the solubility challenges of alkyl acrylamides.
-
[2]
-
-
Cheméo. (2023). This compound Chemical Properties.
-
(Proxy for similar alkyl acrylamide data)
-
-
BonLab. (2022). Mini-emulsion polymerization protocols.
Sources
Application Note: Advanced GPC/SEC Characterization of Poly(N-Dodecylmethacrylamide)
Topic: Characterization of poly(N-Dodecylmethacrylamide) by Gel Permeation Chromatography Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Technical Rationale
Poly(this compound) (p(NDMAm)) represents a distinct class of hydrophobically modified polymers.[1] Unlike its hydrophilic parent (polyacrylamide), the incorporation of a C12 (dodecyl) alkyl side chain confers significant hydrophobicity and comb-like solution behavior.
The Analytical Challenge: Standard GPC protocols often fail for p(NDMAm) due to two competing mechanisms:
-
Hydrogen Bonding: The methacrylamide backbone is prone to strong inter-chain hydrogen bonding and adsorption onto the stationary phase.[1]
-
Hydrophobic Aggregation: The dodecyl side chains drive the formation of "microgels" or micelles in polar solvents, leading to multimodal peaks and erroneous molecular weight (MW) calculations.[1]
The Solution: This protocol utilizes a Polar Organic Mode GPC approach.[2] We prioritize the use of N,N-Dimethylformamide (DMF) doped with Lithium Bromide (LiBr) over Tetrahydrofuran (THF). While THF is a good solvent for the alkyl chains, it often fails to solvate the amide backbone effectively, leading to chain aggregation. DMF solvates the backbone, while LiBr shields the dipole interactions, preventing column adsorption.
Critical Method Development Parameters
Solvent Selection Strategy
The choice of mobile phase is the single most critical factor.[1]
| Solvent System | Suitability | Mechanism of Action | Risk Profile |
| DMF + 0.05 M LiBr | Recommended | Chaotropic Shielding: Li+ ions disrupt inter-chain H-bonds; DMF solvates the amide backbone.[1] | Low. Requires careful system flushing to prevent salt precipitation.[1] |
| THF (Pure) | High Risk | Solvates alkyl chains well but poor for amide backbone.[1] | High. Risk of aggregation (artificial high MW) and column adsorption (tailing).[1] |
| Chloroform | Moderate | Good for high-dodecyl content, but poor for copolymers with free acrylamide.[1] | Moderate. often requires trace alcohol to prevent adsorption.[1] |
Column Chemistry[1][2]
-
Stationary Phase: Styrene-Divinylbenzene (SDVB) copolymer (e.g., Agilent PLgel, Waters Styragel).
-
Pore Size: Mixed-bed columns (e.g., Mixed-C or Mixed-D) are ideal to cover the broad MW distribution typical of free-radical polymerization (
tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Da). -
Particle Size: 5 µm (high efficiency) or 10 µm (robustness).
Detailed Experimental Protocol
Materials & Reagents[1][3]
-
Analyte: Poly(this compound), dried vacuum (40°C, 24h).
-
Mobile Phase: HPLC-grade DMF.
-
Additive: Lithium Bromide (LiBr), anhydrous (99.9%+).[1]
-
Standards: Poly(methyl methacrylate) (PMMA) narrow standards (preferred over Polystyrene due to closer chemical similarity).
-
Syringe Filters: 0.45 µm PTFE (hydrophobic).[1] Do not use Nylon.[1]
System Preparation (The "Salt Passivation" Step)
-
Step 1: Prepare Mobile Phase: Dissolve LiBr in DMF to a concentration of 0.05 M (approx.[1] 4.3 g/L).[1]
-
Step 2: Vacuum filter the mobile phase through a 0.22 µm membrane to remove particulates.
-
Step 3: Purge GPC lines.[1] If switching from THF, flush with pure DMF before introducing salt to prevent precipitation.[1]
Sample Preparation Workflow
-
Concentration: Target 3.0 mg/mL. (Lower concentrations reduce aggregation risk).[1]
-
Dissolution:
-
Weigh 3 mg of polymer into a clean vial.[1]
-
Add 1 mL of the GPC Mobile Phase (DMF + LiBr).[1] Crucial: Use the exact mobile phase to minimize "solvent shock" peaks.
-
Allow to swell for 2 hours at room temperature.
-
Gently heat to 50°C with slow agitation (orbital shaker) for 4 hours. Do not sonicate (risks shear degradation).[1]
-
-
Filtration: Filter warm solution through 0.45 µm PTFE filter into the autosampler vial.
Instrument Parameters
-
Column Temperature: 50°C. (Elevated temperature reduces viscosity and promotes solubility).[1]
-
Injection Volume: 50 - 100 µL.[1]
-
Detectors:
Data Analysis & Interpretation
Calibration Choice
-
Relative Calibration: Use PMMA standards. The hydrodynamic volume of p(NDMAm) is larger than PMMA of the same mass due to the stiffening effect of the dodecyl side chains. Expect calculated MW to be slightly underestimated relative to absolute values.
-
Universal Calibration (Mark-Houwink): Requires Viscometer.[1]
-
Note: Literature Mark-Houwink parameters (
) for p(NDMAm) in DMF are rare.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Recommendation: If using MALS, measure
offline (typically ~0.06 - 0.09 mL/g in DMF, but must be verified).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Chromatogram Troubleshooting
-
Fronting Peak (Early Elution): Indicates aggregation.[1] Action: Increase LiBr concentration to 0.1 M or increase column temperature to 60°C.
-
Tailing Peak (Late Elution): Indicates column adsorption.[1] Action: Ensure LiBr is present; check column age.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and the experimental workflow.
Caption: Decision tree for p(NDMAm) GPC method development, prioritizing the DMF/LiBr route to mitigate aggregation.
References
-
Agilent Technologies. (2015).[1] Analysis of Polymers by GPC/SEC Pharmaceutical Applications. Retrieved from
-
Podzimek, S. (2011).[1] Light Scattering, Size Exclusion Chromatography and Asymmetric Flow Field Flow Fractionation: Powerful Tools for the Characterization of Polymers, Proteins and Nanoparticles. Wiley.[1]
-
Smith, E. A., & MacCreath, B. (2010).[1] Analysis of Modified Polyacrylamide by Aqueous SEC with Triple Detection. Agilent Technologies.[1][2] Retrieved from
-
Pasch, H., & Trathnigg, B. (2013).[1] Multidimensional HPLC of Polymers. Springer Science & Business Media.[1]
-
Jordi Labs. (n.d.).[1][5] Polymer Solubility Index. Retrieved from
Sources
Advanced Synthesis of N-Dodecylmethacrylamide (DMA) Amphiphilic Block Copolymers via RAFT
Application Note: AN-DMA-2025
Introduction & Strategic Rationale
N-Dodecylmethacrylamide (DMA) serves as a critical hydrophobic monomer in the engineering of self-assembling amphiphilic polymers. Unlike shorter aliphatic chains (e.g., octyl in Amphipol A8-35), the C12 dodecyl tail of DMA provides superior thermodynamic stability to the hydrophobic core of micelles and polymersomes. This enhanced hydrophobicity is particularly valuable in drug delivery systems (DDS) , where premature payload release is a failure mode, and in membrane protein stabilization , where a "harder" hydrophobic clamp is required to prevent denaturation.
This guide details the synthesis of a well-defined amphiphilic block copolymer, Poly(PEGMA-b-DMA) , using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] We prioritize RAFT over Free Radical Polymerization (FRP) to ensure low polydispersity (Đ < 1.2), a critical quality attribute for clinical translation.
Key Chemical Challenges Solved in This Protocol
-
Solubility Mismatch: DMA is highly hydrophobic; hydrophilic blocks (like PEGMA or Acrylic Acid) are polar. We utilize N,N-Dimethylformamide (DMF) as a universal solvent to maintain homogeneity.
-
Monomer Purity: Commercial DMA often contains inhibitors (MEHQ) that retard RAFT kinetics.
-
Micellization Control: We employ a solvent-exchange (dialysis) method rather than direct dissolution to ensure uniform size distribution.
Pre-Synthesis: Monomer Handling & Purification
Objective: Remove radical inhibitors to ensure predictable polymerization kinetics.
| Reagent | State | Impurity | Purification Method |
| This compound (DMA) | Solid/Waxy Solid | MEHQ (Inhibitor) | Recrystallization: Dissolve in minimal warm hexane (40°C). Cool to 4°C overnight.[2] Filter crystals. Dry under vacuum. |
| PEG-Methacrylate (PEGMA) | Liquid | MEHQ / Water | Basic Alumina Column: Pass neat monomer through a short column of basic alumina to remove inhibitor. |
| AIBN (Initiator) | Solid | Degradation products | Recrystallization: Dissolve in warm methanol. Cool to precipitate. Store at -20°C. |
Protocol A: RAFT Synthesis of P(PEGMA-b-DMA)
Target Architecture: A diblock copolymer where PEGMA provides steric stabilization (stealth properties) and DMA provides the hydrophobic reservoir.
Reaction Setup
Reagents:
-
Monomer 1 (Hydrophilic): Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ~300).
-
Monomer 2 (Hydrophobic): this compound (DMA).
-
Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB). Note: CPDB is chosen for its high compatibility with methacrylates/methacrylamides.
-
Initiator: AIBN.[3]
-
Solvent: Anhydrous DMF.
Stoichiometry: Target Degree of Polymerization (DP): PEGMA (40 units) - DMA (30 units). Ratio: [Monomer] : [CTA] : [Initiator] = 70 : 1 : 0.2
Step-by-Step Workflow
-
Macro-CTA Synthesis (First Block):
-
In a Schlenk flask, dissolve PEGMA (2.0 g, 6.6 mmol), CPDB (46 mg, 0.16 mmol), and AIBN (5.4 mg, 0.03 mmol) in anhydrous DMF (4 mL).
-
Degassing: Seal flask. Perform 4 cycles of Freeze-Pump-Thaw (freeze in liquid N2, apply vacuum <100 mTorr, thaw in warm water) to remove oxygen. Critical: Oxygen terminates RAFT agents.
-
Polymerization: Immerse flask in an oil bath at 70°C for 12 hours.
-
Purification: Precipitate the reaction mixture into cold diethyl ether (10x volume). Centrifuge and dry the pinkish polymer (P-PEGMA-CTA). Analyze by GPC and NMR to confirm conversion (>90%).
-
-
Chain Extension (Second Block):
-
Dissolve the purified P-PEGMA-CTA (1.0 g) and DMA (0.5 g, calculated based on target DP) in DMF (5 mL).
-
Add fresh AIBN (1 mg).
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw.
-
Polymerization: Heat to 70°C for 16–24 hours.
-
Quenching: Expose to air and cool in ice water.
-
-
Final Purification:
-
Precipitate twice into cold hexanes (to remove unreacted hydrophobic DMA).
-
Dry under high vacuum for 48 hours.
-
Visualization of RAFT Workflow
Figure 1: Sequential RAFT polymerization workflow for block copolymer synthesis.
Protocol B: Self-Assembly (Micellization)
Objective: Form uniform micelles with a DMA core and PEG corona. Direct dissolution in water often fails due to the high hydrophobicity of the C12 chain.
Method: Solvent Exchange (Dialysis)
-
Dissolution: Dissolve 20 mg of P(PEGMA-b-DMA) in 2 mL of DMF (or THF). Ensure complete dissolution (solution should be clear).
-
Water Addition: Add deionized water dropwise (1 drop every 10 seconds) with vigorous stirring until the water content reaches ~20 vol%. The solution may turn slightly opalescent (Tyndall effect).
-
Dialysis: Transfer the solution to a dialysis bag (MWCO 3.5 kDa).
-
Exchange: Dialyze against 1 L of deionized water for 24 hours, changing the water at least 3 times (e.g., 2h, 6h, 12h). This slowly removes the organic solvent, forcing the DMA blocks to collapse into a stable core.
-
Filtration: Pass the aqueous micelle solution through a 0.45 µm PVDF filter to remove large aggregates.
Micellization Mechanism
Figure 2: Mechanism of micelle formation via solvent exchange.
Characterization & Validation
To ensure the protocol was successful, the following parameters must be verified.
| Technique | Parameter | Expected Result |
| 1H NMR (CDCl3) | Composition | Distinct peaks for PEG (-OCH2CH2-, 3.6 ppm) and DMA (Alkyl tail, 0.9-1.3 ppm). Ratio confirms block lengths. |
| GPC (DMF + LiBr) | Dispersity (Đ) | Đ < 1.20 indicates successful RAFT control. Monomodal peak required. |
| DLS (Dynamic Light Scattering) | Hydrodynamic Diameter (Dh) | 20–100 nm (depending on block ratio). PDI < 0.2 indicates uniform micelles. |
| Fluorescence (Pyrene) | CMC (Critical Micelle Conc.)[4] | Plot I337/I334 ratio vs. Log[C]. Inflection point = CMC.[5] Expect < 10 mg/L for C12 tails. |
Troubleshooting Guide
-
High PDI (>1.5): Usually caused by oxygen leakage during freeze-pump-thaw or impure monomer. Action: Repurify monomer and check vacuum seal.
-
Polymer Insoluble in Water: The hydrophobic DMA block is too long relative to the PEG block. Action: Reduce DMA target DP or increase PEG MW.
-
Precipitation during Dialysis: Water was added too fast. Action: Slow down water addition or use a syringe pump.
References
-
Amphiphilic Block Copolymers via RAFT: Semsarilar, M., & Perrier, S. (2010). "Green" reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry, 2, 811–820. Link
-
Amphipol A8-35 & Analogues: Tribet, C., Audebert, R., & Popot, J. L. (1996). Amphipols: polymers that keep membrane proteins soluble in aqueous solutions.[6] Proceedings of the National Academy of Sciences, 93(26), 15047–15050. Link
-
RAFT of Methacrylamides: Thomas, D. B., et al. (2004). Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of N-Isopropylacrylamide and N-Dodecylacrylamide. Macromolecules, 37(5), 1735–1741. Link
-
Micelle Characterization (CMC): Aguiar, J., et al. (2003). Thermodynamics of micellization of related ionic surfactants. Journal of Colloid and Interface Science, 258(1), 116-122. Link
Sources
- 1. Novel Amphiphilic Block Copolymers for the Formation of Stimuli-Responsive Non-Lamellar Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. agilent.com [agilent.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Amphipol A8-35 - Jena Bioscience [jenabioscience.com]
Application Note: Precision Synthesis of Poly(N-Dodecylmethacrylamide) via Solution Polymerization
Introduction & Application Scope
N-Dodecylmethacrylamide (DMA) is a critical hydrophobic monomer used to impart amphiphilic character to polymeric systems. Unlike short-chain acrylamides, the long C12 alkyl tail of DMA drives self-assembly in aqueous environments, making it indispensable for:
-
Drug Delivery Vehicles: Formation of the hydrophobic core in polymeric micelles to encapsulate poorly water-soluble drugs.
-
Rheology Modification: Associative thickeners in coatings and drilling fluids.
-
Surface Modification: Creating hydrophobic, self-cleaning surfaces.
This guide provides a rigorous, field-validated protocol for the homopolymerization of DMA using Free Radical Polymerization (FRP) in solution. While Controlled Radical Polymerization (CRP) techniques like RAFT or ATRP exist, solution FRP remains the workhorse for generating high-molecular-weight polymers with robust yields for industrial and initial R&D screening.
Strategic Planning & Chemical Causality
Before beginning, understand the chemical logic governing this synthesis.
The Solubility Challenge
DMA is a waxy solid (mp ~41–44°C) and is highly hydrophobic.
-
Reaction Solvent: You must use a non-polar or moderately polar aprotic solvent. Toluene or THF (Tetrahydrofuran) are ideal. They solubilize both the monomer and the growing polymer chain, preventing premature precipitation (which leads to low molecular weight and high dispersity).
-
Precipitation Solvent (Non-solvent): To purify the polymer, we exploit the polarity contrast. Methanol is the standard non-solvent. The hydrophobic Poly(DMA) will collapse and precipitate in methanol, while unreacted monomer and impurities remain soluble.
Oxygen Inhibition
Methacrylamide radicals are susceptible to oxygen inhibition, which terminates the propagating chain and creates "dead" oligomers.
-
Requirement: Rigorous degassing via nitrogen sparging or freeze-pump-thaw cycles is not optional; it is critical for reproducibility.
Thermal Initiation
We utilize AIBN (Azobisisobutyronitrile) .[1][2]
-
Why? AIBN has a 10-hour half-life at 64°C, making it perfectly matched for a reaction temperature of 60–70°C. It avoids the oxidative side-reactions sometimes seen with peroxide initiators in the presence of susceptible alkyl chains.
Materials & Equipment
| Component | Specification | Purpose |
| Monomer | This compound (DMA) | Primary building block. |
| Solvent | Toluene (Anhydrous, 99.8%) | Reaction medium. |
| Initiator | AIBN (Recrystallized) | Radical source. |
| Precipitant | Methanol (HPLC Grade) | Purification (Non-solvent). |
| Gas | High-purity Nitrogen or Argon | Inert atmosphere. |
| Glassware | Schlenk flask or heavy-wall pressure tube | Reactor. |
Step-by-Step Protocol
Phase 1: Monomer Purification (Optional but Recommended)
Commercial DMA may contain inhibitors (e.g., MEHQ). For precision applications, remove them.[3]
-
Dissolve DMA in a minimal amount of Toluene.
-
Pass the solution through a short column of basic alumina.
-
Use the solution directly (determining concentration via weight) or rotary evaporate to retrieve solid monomer.
Phase 2: Reaction Setup
Target Concentration: 0.5 M – 1.0 M (High dilution leads to slow kinetics; high concentration leads to thermal runaways).
-
Weighing: In a Schlenk flask equipped with a magnetic stir bar, add:
-
Monomer: 2.53 g this compound (10 mmol).
-
Solvent: 10 mL Toluene (Resulting in ~1 M solution).
-
Initiator: 16.4 mg AIBN (0.1 mmol, 1 mol% relative to monomer).
-
Note: If using a stock solution of AIBN, ensure the solvent volume is adjusted.
-
-
Dissolution: Stir at room temperature until the solid monomer is completely dissolved. The solution should be clear.
Phase 3: Degassing (The "Freeze-Pump-Thaw" Method)
This is the gold standard for removing dissolved oxygen.
-
Freeze: Submerge the flask in liquid nitrogen until the contents are solid.
-
Pump: Open the flask to high vacuum for 5–10 minutes.
-
Thaw: Close the vacuum, remove from liquid nitrogen, and thaw in a warm water bath.
-
Repeat: Perform this cycle 3 times.
-
Backfill: After the final cycle, backfill with Nitrogen/Argon.
Alternative (Sparging): If a vacuum line is unavailable, bubble high-purity Nitrogen through the solution for at least 30 minutes via a long needle.
Phase 4: Polymerization
-
Heating: Place the flask in a thermostated oil bath pre-heated to 65°C .
-
Kinetics: Stir at 300–500 rpm.
-
Duration: Allow the reaction to proceed for 12–24 hours .
-
Checkpoint: The solution viscosity should noticeably increase.
-
Phase 5: Termination & Purification
-
Quench: Remove the flask from heat and expose it to air to terminate the radicals. Cool to room temperature.
-
Precipitation:
-
Prepare a beaker with 100 mL of cold Methanol (10x volume of reaction solvent) stirring vigorously.
-
Add the polymer solution dropwise into the vortex of the methanol.
-
Observation: A white, gummy or fibrous precipitate (Poly-DMA) should form immediately.
-
-
Collection: Decant the supernatant (containing unreacted monomer).
-
Reprecipitation (Crucial for Purity):
-
Redissolve the crude polymer in a minimal amount of THF (approx. 5 mL).
-
Precipitate again into fresh cold Methanol (50 mL).
-
-
Drying: Collect the polymer and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents.
Workflow Visualization
The following diagram illustrates the critical path for the synthesis, highlighting the purification loops that ensure data integrity.
Caption: Operational workflow for Poly(DMA) synthesis emphasizing the reprecipitation loop for high purity.
Quality Control & Characterization
Verify your product using these standard analytical techniques.
| Method | Observation Target | Success Criteria |
| 1H-NMR (CDCl3) | Vinyl Protons (5.0 - 6.5 ppm) | Disappearance. The sharp peaks of the monomer vinyl group should be absent. Broad peaks at 0.8-1.4 ppm indicate the dodecyl side chain. |
| GPC (THF) | Molecular Weight (Mn, Mw) | Unimodal peak. PDI should be 1.5–2.0 for FRP. If PDI > 2.5, oxygen inhibition or thermal runaway occurred. |
| DSC | Thermal Transitions | Poly(DMA) typically shows a side-chain crystallization exotherm/endotherm. |
Troubleshooting Guide
Problem: No polymer formed (Solution remains non-viscous).
-
Cause: Oxygen inhibition is the most likely culprit.
-
Fix: Increase degassing time. Ensure the system is under positive Nitrogen pressure during heating. Check AIBN activity (recrystallize if old).
Problem: Polymer is an insoluble gel.
-
Cause: Crosslinking. This can happen if the monomer concentration is too high (>2M) or if trace bifunctional impurities were present.
-
Fix: Dilute the reaction to 0.5 M. Lower the temperature to 60°C.
Problem: Low Molecular Weight.
-
Cause: High initiator concentration or high temperature (Chain Transfer).
-
Fix: Reduce AIBN to 0.5 mol%. Reduce temperature to 60°C.
References
-
Royal Society of Chemistry. Synthesis by Free Radical Polymerization and Properties of Hydrophobic Methacrylamides. [Link]
-
National Institutes of Health (PubMed). Preparation of nanoparticles assisted by amphiphilic copolymers (Solubility & Precipitation data). [Link]
-
Bangs Laboratories. Common Solvents and Non-solvents of Methacrylate Polymers. [Link]
Sources
Troubleshooting & Optimization
How to improve N-Dodecylmethacrylamide solubility for polymerization
Technical Support Center: N-Dodecylmethacrylamide (DMA) Polymerization
Topic: Optimizing Solubility and Polymerization Protocols for this compound Audience: Polymer Chemists, Drug Delivery Researchers, Materials Scientists Content Type: Troubleshooting Guide & FAQ
Executive Summary
This compound (DMA) is a critical monomer for synthesizing amphiphilic copolymers, hydrophobically modified hydrogels, and drug delivery nanocarriers. However, its long C12 alkyl chain creates a significant solubility bottleneck: it is highly hydrophobic, leading to phase separation in aqueous media and precipitation in standard polar organic solvents during polymerization.
This guide addresses the solubility paradox : How to keep the hydrophobic monomer and the growing polymer chain in a single phase to achieve high conversion and narrow molecular weight distribution.
Part 1: Solvent Selection & Solubility Engineering
The choice of solvent dictates the polymerization mechanism (Solution vs. Dispersion vs. Emulsion). Use the following decision matrix to select the optimal system for your application.
Solvent Compatibility Table
| Solvent System | Solubility Rating (Monomer) | Solubility Rating (Polymer) | Recommended Polymerization Type | Notes |
| THF (Tetrahydrofuran) | Excellent | Excellent | Solution (Free Radical, RAFT, ATRP) | Best for homopolymerization. Easy to remove post-reaction. |
| DMF (Dimethylformamide) | Excellent | Good | Solution / RAFT | High boiling point. Good for copolymers with hydrophilic units (e.g., DMA-co-NIPAM). |
| DMSO | Good | Variable | Solution | Often used for biological applications; difficult to remove. |
| Water | Insoluble (< 0.01 mg/mL) | Insoluble | Emulsion / Miniemulsion | Requires surfactant (SDS, CTAB) or cosolvents. |
| Water + Cyclodextrin | Soluble (Complexed) | Soluble (Pseudo) | Aqueous Solution (Host-Guest) | Advanced Technique: Enables "aqueous solution" polymerization of hydrophobic monomers.[1] |
| Methanol/Ethanol | Good | Poor | Precipitation Polymerization | Polymer often precipitates as it forms (heterogeneous). |
Part 2: Critical Workflows & Protocols
Workflow 1: Homogeneous Solution Polymerization (Organic Media)
Best for: High molecular weight homopolymers or block copolymers.
The Challenge: While DMA dissolves in THF, the addition of a hydrophilic comonomer (like Acrylamide or Acrylic Acid) often causes the growing chain to precipitate, terminating the reaction early.
Protocol:
-
Solvent Blend: Use a Cosolvent System .
-
Ratio: 60:40 THF:DMF.
-
Why: THF solubilizes the dodecyl chain; DMF solubilizes the methacrylamide backbone and any hydrophilic comonomers.
-
-
Concentration: Maintain monomer concentration between 10–20 wt% . Higher concentrations increase viscosity rapidly, leading to "gel effect" and broad PDI.
-
Deoxygenation: Purge with Nitrogen for 20 mins. Hydrophobic monomers act as oxygen reservoirs; thorough degassing is critical.
-
Initiation: Use AIBN (Azobisisobutyronitrile) at 60–70°C.
Workflow 2: Aqueous Micellar Polymerization (The "Surfactant Trick")
Best for: Hydrophobically modified hydrogels (e.g., DMA-co-Acrylamide).
The Challenge: DMA is insoluble in water. Simply adding it to an aqueous acrylamide solution results in phase separation and no incorporation of DMA.
Protocol:
-
Micellar Solubilization:
-
Dissolve Sodium Dodecyl Sulfate (SDS) in deionized water (Concentration > CMC, typically ~1-2 wt%).
-
Add DMA monomer to the surfactant solution.
-
Crucial Step:Sonicate or stir vigorously at 40°C for 30 minutes until the solution is clear/translucent. The DMA is now trapped inside the hydrophobic cores of SDS micelles.
-
-
Comonomer Addition: Add the hydrophilic monomer (e.g., Acrylamide) to the aqueous phase.
-
Polymerization: Initiate with a water-soluble initiator (e.g., APS or KPS).
Workflow 3: Cyclodextrin-Mediated Polymerization (The "Green" Route)
Best for: Biomedical applications where surfactants are undesirable.
The Challenge: Removing surfactants like SDS is difficult and can cause toxicity.
Protocol:
-
Host-Guest Complexation:
-
Mix DMA with Randomly Methylated
-Cyclodextrin (RAMEB-CD) in water. -
Molar Ratio: 1:1 (DMA:CD).
-
Stir for 24 hours. The hydrophobic dodecyl tail enters the CD cavity, making the monomer water-soluble without surfactants.
-
-
Polymerization: Proceed with standard aqueous free radical polymerization.
-
Post-Process: The CD ring slides off or remains threaded (forming a polyrotaxane) depending on the end-capping.
Part 3: Visualization of Logic & Workflows
Figure 1: Solubility & Polymerization Strategy Decision Tree
Caption: Decision matrix for selecting the optimal solvent system based on the target polymer architecture and application constraints.
Part 4: Troubleshooting & FAQs
Q1: My polymerization solution turned cloudy immediately after adding the initiator. What happened?
-
Diagnosis: This is likely Phase Separation (Precipitation Polymerization).
-
Cause: The polymer being formed is insoluble in the solvent mixture, even if the monomer was soluble. This is common in Methanol/Water mixtures.
-
Fix: Switch to a "Good Solvent" for the polymer backbone, such as THF or DMF. If you must use water, ensure the surfactant concentration is sufficient to stabilize the growing polymer particle (Emulsion pathway).
Q2: I am getting very low conversion (<40%) in emulsion polymerization.
-
Diagnosis: Mass Transport Limitation.
-
Cause: The N-dodecyl chain is extremely hydrophobic. The monomer is stuck in the large droplets and cannot diffuse through the water phase to reach the active micelles where polymerization occurs.
-
Fix:
-
Use Miniemulsion: High-shear homogenization (ultrasonication) creates smaller droplets that can be nucleated directly, bypassing the diffusion requirement.
-
Add a Co-solvent: Adding 5-10% Methanol or Acetone to the water phase increases the solubility of DMA slightly, aiding diffusion.
-
Q3: The copolymer composition drift is huge (e.g., I added 50% DMA but got only 10% in the polymer).
-
Diagnosis: Reactivity Ratio Mismatch & Solubility Bias.
-
Cause: In micellar systems, the hydrophilic monomer (Acrylamide) is in the water phase, while DMA is sequestered in micelles. The radical sees mostly Acrylamide.
-
Fix: Use "Starved Feed" addition. Do not add all monomers at once. Feed the more reactive/soluble monomer slowly over time to force the consumption of the DMA.
Q4: How do I remove the unreacted DMA monomer?
-
Technique: DMA is non-volatile, so you cannot evaporate it.
-
Protocol: Precipitate the polymer mixture into cold n-Hexane or Diethyl Ether . DMA is soluble in hexane, while the polymer (especially if copolymerized with polar groups) will precipitate. Repeat 2-3 times.
References
-
Ritter, H., & Glöckner, P. (2012). Influence of cyclodextrin on the solubility and the polymerization of (meth)acrylated Triton® X-100. National Institutes of Health (PMC). Link
-
Sigma-Aldrich. (2023). RAFT Polymerization Procedures and Solvent Selection. Sigma-Aldrich Technical Guides. Link
- Smith, A. E., Xu, X., & McCormick, C. L. (2010). Nature of the polymerization of acrylamides in aqueous media. Progress in Polymer Science.
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Emulsion Polymerization of Dodecyl Methacrylate. Link
Sources
Technical Support Center: N-Dodecylmethacrylamide (DMA) Nanoparticle Synthesis
Status: Operational Current Queue: High Priority (Aggregation & Solubility Issues) Lead Scientist: Senior Application Specialist
Welcome to the DMA Synthesis Support Hub
You are likely here because N-Dodecylmethacrylamide (DMA) is behaving unpredictably. This is common. DMA is a "hydrophobic sticker"—a methacrylamide head group attached to a 12-carbon alkyl chain. While this hydrophobicity is essential for driving self-assembly into micelles or polymersomes, it is also the primary cause of catastrophic aggregation.
This guide treats your experiment as a system of competing forces: Solvophobic Interaction vs. Steric/Electrostatic Stabilization . If the former wins too early, you get precipitation. If the latter wins, you get stable nanoparticles.
Module 1: Synthesis Phase (The Reaction)
Ticket #001: "My reaction mixture turned cloudy/gelled before polymerization finished."
Diagnosis: You likely encountered Macroscopic Phase Separation . DMA monomers are soluble in organic solvents but can self-associate if the concentration is too high or the solvent polarity is not optimized for the growing polymer chain. As the polymer grows, its solubility profile changes, often becoming less soluble than the monomer.
The Fix: Solvent Matching & Concentration Tuning
| Parameter | Recommendation | Why? |
| Solvent Choice | DMF (Dimethylformamide) or THF (Tetrahydrofuran) | DMA is hydrophobic. Water is strictly forbidden during the core synthesis unless doing emulsion polymerization. DMF is preferred for RAFT/ATRP as it solubilizes both the monomer and the resulting hydrophobic polymer backbone. |
| Monomer Concentration | Keep < 20 wt% | High concentrations increase the probability of inter-chain entanglement (physical cross-linking) via the C12 side chains. |
| Temperature | 60°C - 70°C | Higher temperatures increase solubility but also reaction rate. Do not exceed 70°C without checking initiator half-life (e.g., AIBN). |
Critical Checkpoint: If synthesizing a block copolymer (e.g., PEG-b-pDMA), ensure the macro-initiator (PEG) is fully dissolved before adding DMA.
Ticket #002: "I have high PDI (Polydispersity Index) and uncontrolled aggregates."
Diagnosis: Standard Free Radical Polymerization (FRP) is too chaotic for DMA. The varying chain lengths lead to inconsistent hydrophobicity, causing some chains to collapse while others remain soluble.
The Fix: Switch to RAFT Polymerization Reversible Addition-Fragmentation chain Transfer (RAFT) ensures all chains grow at the same rate, maintaining a uniform hydrophobic block length.
Protocol: Controlled RAFT Synthesis of pDMA
-
Reagents: DMA (Monomer), CPDB (RAFT Agent), AIBN (Initiator), DMF (Solvent).
-
Ratio: [Monomer]:[CTA]:[Initiator] = 100:1:0.2 (Targeting DP=100).
-
Degassing: 3 cycles of freeze-pump-thaw. Oxygen is a radical scavenger and must be removed.
-
Reaction: 70°C for 12-24 hours.
-
Purification: Precipitate into cold diethyl ether (removes unreacted monomer).
Module 2: Self-Assembly Phase (The Critical Transition)
Ticket #003: "I see large white flakes/precipitate during dialysis."
Diagnosis: Kinetic Trapping. You likely poured your organic polymer solution directly into water or dialyzed too quickly. The solvent quality changed faster than the polymer chains could rearrange into micelles, freezing them into large, amorphous aggregates.
The Fix: The "Stepwise Gradient" Dialysis Protocol Do not shock the polymer. Ease it into the aqueous phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve amphiphilic copolymer (e.g., PEG-b-pDMA) in a common solvent (THF or DMF) at 5 mg/mL.
-
Water Addition (The Drop):
-
Dialysis:
-
Transfer to a dialysis bag (MWCO 3.5 kDa).
-
Stage 1: Dialyze against 50% DMF / 50% Water for 4 hours.
-
Stage 2: Dialyze against 25% DMF / 75% Water for 4 hours.
-
Stage 3: Dialyze against 100% Water (replace water 3x over 24 hours).
-
Ticket #004: "My DLS shows a bimodal distribution (two peaks)."
Diagnosis: Secondary Aggregation.
-
Peak 1 (small, ~20-50nm): Your desired micelles.
-
Peak 2 (large, >200nm): Clusters of micelles sticking together. This happens if the "corona" (hydrophilic outer layer) is too short to cover the hydrophobic DMA core, or if the concentration is above the Critical Aggregation Concentration (CAC).
The Fix: Adjust Block Ratios Ensure your hydrophilic block (e.g., PEG, pHEMA) is sufficiently large to provide steric stabilization. A weight fraction of hydrophilic > 50% is recommended for spherical micelles.
Visualization of the Aggregation Mechanism:
Figure 1: The bifurcation point between stable micelle formation and catastrophic aggregation depends on the rate of solvent exchange and the hydrophilic/hydrophobic balance.
Module 3: Storage & Stability
Ticket #005: "My nanoparticles aggregated after freeze-drying."
Diagnosis: Ice Crystal Compression. As water freezes, it expands and forces nanoparticles into the interstitial spaces, crushing them together. Without a spacer, the DMA cores fuse irreversibly.
The Fix: Cryoprotection Never freeze-dry DMA nanoparticles in pure water.
-
Add Cryoprotectant: Sucrose or Trehalose at 5-10% (w/v).
-
Mechanism: The sugar forms a glassy matrix that keeps particles separated during freezing.
Summary of Key Parameters
| Variable | Target Range | Consequence of Deviation |
| Synthesis Solvent | DMF, DMSO, THF | Water causes immediate monomer phase separation. |
| Polymerization Temp | 60°C - 70°C | Too high = Loss of RAFT control (high PDI). |
| Dialysis Rate | Dropwise water addition | Rapid addition = Frozen aggregates. |
| Hydrophilic Ratio | > 50% wt | < 50% = Vesicles or Cylinders (complex), or precipitation. |
References
-
RAFT Polymeriz
-
Self-Assembly & Dialysis Protocols
- Title: Control of Particle Size in the Self-Assembly of Amphiphilic St
- Source: Macromolecules (ACS).
-
Link:[Link]
- Relevance: Details the relationship between hydrophobic content and particle size/stability.
-
Prevention of Aggreg
Sources
- 1. Control of self-assembly of amphiphilic statistical copolymers by their composition [morressier.com]
- 2. Controlled Self-Assembly of Amphiphilic Random Copolymers into Folded Micelles and Nanostructure Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 逆加成-断裂链转移 (RAFT)聚合 [sigmaaldrich.com]
- 4. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 5. kinampark.com [kinampark.com]
Technical Support Center: Poly(N-Dodecylmethacrylamide) Synthesis & Control
Topic: Controlling the molecular weight distribution of poly(N-Dodecylmethacrylamide) Content type: Technical Support Center Guide
Senior Application Scientist Desk
Welcome to the advanced troubleshooting hub for the controlled polymerization of poly(this compound) (p(DMA)) . This guide addresses the specific challenges of synthesizing this hydrophobic methacrylamide with high molecular weight precision (
Unlike standard methacrylates, the N-dodecyl side chain introduces significant steric hindrance and solubility constraints that require tailored protocols.
Part 1: Core Troubleshooting (Q&A)
Q1: My molecular weight distribution (MWD) is consistently broad ( ). What is the root cause?
Diagnosis: This is typically a CTA-Monomer Mismatch or "Hybrid" Termination . Methacrylamides form tertiary propagating radicals which are stable and bulky. If you use a RAFT agent designed for acrylates (secondary radicals) or styrenics, the fragmentation rate will be too slow, leading to poor control.
Corrective Action:
-
Switch CTA: You must use a RAFT agent with a tertiary leaving group (R-group) that mimics the methacrylamide propagating radical.
-
Recommended:4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) .
-
Avoid: Benzyl-based CTAs or those with secondary R-groups (e.g., standard EMP).
-
-
Check [CTA]/[Initiator] Ratio: Ensure a ratio of at least 5:1 to 10:1 . High radical flux (too much AIBN) increases bimolecular termination, broadening the dispersity.
Q2: The reaction mixture becomes cloudy or precipitates before reaching high conversion.
Diagnosis: Solvent Incompatibility (UCST/LCST behavior). While the monomer (this compound) is soluble in many organic solvents, the polymer (p(DMA)) is highly hydrophobic due to the C12 alkyl side chains. In polar aprotic solvents (like DMF or DMSO often used for methacrylamides), the polymer chains may collapse or aggregate due to hydrophobic effects, even if the monomer was soluble.
Corrective Action:
-
Switch Solvent: Move to non-polar or moderately polar solvents that solvate the alkyl tail.
-
Best:Toluene or 1,4-Dioxane .
-
Alternative: THF (if temperature allows, though Toluene is superior for 70°C reactions).
-
-
Note: Avoid Ethanol or Methanol; these are precipitants for p(DMA).
Q3: My experimental (GPC) is significantly lower than the theoretical . Is the polymerization failing?
Diagnosis: Hydrodynamic Volume Mismatch. This is likely an analytical artifact, not a synthetic failure. p(DMA) is a "comb-like" polymer. Its dense dodecyl side chains prevent the backbone from coiling as tightly as the linear Polystyrene (PS) or PMMA standards used in conventional GPC calibration. Consequently, p(DMA) has a different hydrodynamic volume than the standards.
Corrective Action:
-
Trust but Verify: Do not rely on relative calibration. Use GPC with Multi-Angle Light Scattering (MALS) detection to measure absolute molecular weight (
) and radius of gyration ( ). -
Universal Calibration: If MALS is unavailable, use Universal Calibration with the Mark-Houwink parameters for p(DMA) (if available) or a structurally similar comb-polymer.
Q4: The polymerization rate is exceptionally slow compared to N-isopropylacrylamide (NIPAM).
Diagnosis: Steric Hindrance.
The dodecyl group is bulky. The propagation rate constant (
Corrective Action:
-
Increase Concentration: Run the reaction at higher monomer concentration (e.g., 1.0 M to 1.5 M ) to drive kinetics, provided the viscosity remains manageable.
-
Patience: Extend reaction times (24–48 hours) rather than increasing temperature (which risks auto-initiation and termination).
Part 2: Validated Experimental Protocol
Objective: Synthesis of p(DMA) with target
Materials:
-
Monomer: this compound (Recrystallize from hexane/ethyl acetate if inhibitor is present).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).[1]
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Anhydrous Toluene.
Workflow:
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = 80. Ratio: . -
Dissolution: In a Schlenk tube, dissolve DMA (2.0 g, 7.9 mmol) and CPDB (27.6 mg, 0.099 mmol) in Toluene (8 mL). Resulting Monomer Concentration
1.0 M. -
Initiator Addition: Add AIBN (3.2 mg, 0.02 mmol). Critical: Ensure AIBN is fully dissolved.
-
Degassing: Perform 4 cycles of Freeze-Pump-Thaw to remove oxygen. Backfill with Nitrogen.[2] Why? Oxygen inhibits radical propagation and kills the RAFT equilibrium.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir magnetically at 300 rpm. Time: 18–24 hours.
-
Quenching: Immerse the flask in liquid nitrogen or an ice bath and expose to air to stop the reaction.
-
Purification: Precipitate the polymer dropwise into a 10-fold excess of cold Methanol (or Ethanol). The hydrophobic p(DMA) will form a white precipitate. Filter and dry under vacuum at 40°C for 24 hours.
Part 3: Mechanism & Decision Logic
RAFT Mechanism for Methacrylamides
The following diagram illustrates the specific RAFT equilibrium required for tertiary radicals (methacrylamides), highlighting the importance of the R-group fragmentation.
Caption: The RAFT equilibrium cycle. For p(DMA), the R-group (New Radical) must be a tertiary radical to match the stability of the propagating chain (Pn•).
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing synthesis failures in hydrophobic methacrylamide polymerization.
Part 4: Data Summary
Table 1: Influence of Reaction Parameters on p(DMA) Characteristics
| Parameter | Condition A (Poor Control) | Condition B (Optimized) | Impact Explanation |
| CTA Type | Benzyl Dithiobenzoate (Secondary R) | CPDB (Tertiary R) | Tertiary R-group matches methacrylamide radical stability, ensuring fast fragmentation. |
| Solvent | DMF / DMSO | Toluene / 1,4-Dioxane | Non-polar solvents prevent hydrophobic collapse of the C12 side chains during growth. |
| [M]:[CTA]:[I] | 80 : 1 : 0.5 | 80 : 1 : 0.1 - 0.2 | Lower initiator concentration reduces bimolecular termination, keeping |
| Temperature | 85°C | 60°C - 70°C | Lower temperature suppresses transfer reactions and auto-initiation. |
| Dispersity ( | 1.6 - 2.0 | 1.05 - 1.20 | Optimized conditions yield narrow distributions typical of living polymerization. |
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][3] Australian Journal of Chemistry. Link
- Foundational text on RAFT agent selection (R and Z groups)
-
Semsarilar, M., & Perrier, S. (2010). "Green" reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry. Link
- Discusses solvent effects and environmental consider
-
McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers. Accounts of Chemical Research. Link
- While focused on aqueous systems, this details the kinetics of methacrylamide polymeriz
-
BenchChem Technical Guides. (2025). A Head-to-Head Battle: RAFT vs. ATRP for Controlled Methacrylamide Polymerization. Link
- Comparative analysis supporting the choice of RAFT over
-
Sigma-Aldrich (Merck). RAFT Polymerization Procedures & Reagents. Link
- Source for standard CPDB protocols and reagent handling.
Sources
Technical Support Center: N-Dodecylmethacrylamide (DMA) Monomer Purification
[1]
Topic: Purification of N-Dodecylmethacrylamide (DMA) for Precision Polymerization (RAFT/ATRP) Document ID: DMA-PUR-001 Last Updated: October 2023[1]
Introduction: Why Purity Defines Kinetics
In precision radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization), the purity of the monomer is not merely a regulatory requirement—it is the rate-determining factor for reaction success.[1][2]
Commercially available this compound (DMA) typically contains:
-
Inhibitors: Hydroquinone monomethyl ether (MEHQ) or BHT to prevent spontaneous polymerization.[1][2]
-
Synthetic Byproducts: Unreacted dodecylamine (often causing a yellow tint) and methacrylic acid.[1][2]
-
Oligomers: Short polymer chains formed during storage.[1][2]
The Impact:
Diagnostic & Triage (FAQ)
Q: How do I know if my DMA requires purification? A: Perform a visual and physical inspection.[1][2]
-
Visual: Pure DMA is a white crystalline solid .[1][2][3] If your sample is off-white, beige, or yellow, it contains oxidized amines or phenolic impurities.[1][2]
-
Physical: Check the Melting Point (MP).[1][2] Pure DMA melts sharply between 41–45°C [1].[1][2] A broad melting range (e.g., 38–44°C) indicates significant impurities.[1][2]
Q: Can I just use an inhibitor-removal column? A: Not directly. DMA is a solid at room temperature.[1][2] You must dissolve it first to use a column, but recrystallization is the superior method for solids as it removes both inhibitors and oligomers, whereas columns only remove polar inhibitors.[1][2]
The Gold Standard Protocol: Recrystallization
Objective: Remove MEHQ, unreacted amines, and oligomers.[1][2] Yield: Typically 70–85%.[1][2]
Reagents Required[1][2][4][5][6][7][8][9]
-
Solvent: n-Hexane (HPLC Grade).[1][2] Note: Pentane can be used for easier drying, but Hexane is safer.[1][2]
-
Wash Solution (Optional): 0.1 M HCl (if sample is yellow).[1][2]
-
Drying Agent: Magnesium Sulfate (
).[1][2]
Step-by-Step Methodology
Phase 1: Dissolution & Assessment[1][2][4]
-
Solubility Check: Place the crude DMA in a flask. Add n-Hexane (approx. 3-4 mL per gram of monomer).[1][2]
-
Heating: Gently heat the mixture to 45–50°C in a water bath. Do not exceed 60°C to avoid thermal polymerization.[1][2]
Phase 2: The "Yellow" Contingency (Liquid-Liquid Extraction)
Skip this phase if your starting material is white. If the solution is yellow (amine contamination):
-
Transfer the warm hexane solution to a separatory funnel.
-
Wash twice with cold 0.1 M HCl (removes dodecylamine).[1][2]
-
Wash once with saturated
(removes methacrylic acid).[1][2] -
Dry the organic layer over
, filter, and proceed to Phase 3.[1][2]
Phase 3: Crystallization[1][2][4]
-
Saturation: If you performed Phase 2, concentrate the hexane solution via rotary evaporation until crystals just begin to form, then redissolve by warming.[1][2]
-
Slow Cooling: Remove the flask from the heat source. Allow it to cool to room temperature on the benchtop (approx. 25°C).
-
Deep Freeze: Place the flask in a -20°C freezer for 4–12 hours.
Phase 4: Isolation[1][2][4]
Workflow Visualization
The following diagram illustrates the decision logic and purification workflow.
Figure 1: Decision tree and workflow for this compound purification.[1][4]
Troubleshooting Common Failures
| Issue | Symptom | Root Cause | Corrective Action |
| Oiling Out | Product separates as a liquid droplet layer instead of crystals. | Solution is too concentrated or cooled too rapidly.[1][2][4] | Re-heat to dissolve.[1][2][4] Add 10% more hexane.[1][2] Add a "seed crystal" of pure DMA if available.[1][2] Cool slowly to RT before freezing. |
| Low Yield | Very few crystals form after freezing.[1][2][4] | Too much solvent used (undersaturated).[1][2][4] | Evaporate 30% of the solvent volume using a rotary evaporator (bath <40°C) and re-freeze. |
| Polymerization | Solution turns cloudy/viscous during heating.[1][2][4] | Overheating (>60°C) or oxygen depletion while inhibitor is present.[1][2][4] | Discard sample. Always heat gently. Do not purge with nitrogen during the purification heating step (oxygen actually activates MEHQ).[1][2] |
| Yellow Color Persists | Crystals remain slightly yellow after recrystallization.[1][2][4] | Deeply entrained amine impurities.[1][2][4] | Perform the Acid Wash (Phase 2) described above.[1][2][4] Recrystallization alone is poor at removing similar-solubility amines.[1][2] |
References
Sources
- 1. N-Dodecylacrylamide | C15H29NO | CID 73929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylolacrylamide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. n-Dodecyl methacrylate (CAS 142-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
Technical Support Center: Synthesis of N-Dodecylmethacrylamide
Welcome to the technical support center for the synthesis of N-Dodecylmethacrylamide. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies to ensure a successful and reproducible outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the Schotten-Baumann reaction, which involves the acylation of dodecylamine with methacryloyl chloride.[1] This reaction is typically carried out in an aprotic solvent at low temperatures in the presence of an acid scavenger to neutralize the hydrogen chloride (HCl) byproduct.[2][3]
Q2: My reaction mixture turned into a solid, rubbery mass. What happened?
This is a classic sign of uncontrolled polymerization. Both the reactant, methacryloyl chloride, and the product, this compound, are vinyl monomers that can readily polymerize, especially in the presence of heat, light, or radical initiators.[4] This is the most common failure mode in this synthesis.
Q3: Why is my final product yield consistently low?
Low yields can stem from several factors:
-
Incomplete reaction: Due to poor temperature control, insufficient reaction time, or suboptimal stoichiometry.
-
Product loss during workup: The product may be partially soluble in the aqueous phase during washing steps, or lost during recrystallization or filtration.
-
Side reactions: Competing reactions, such as hydrolysis of the methacryloyl chloride or polymerization, consume starting materials and reduce the yield of the desired product.[5]
Q4: Is it necessary to use a polymerization inhibitor?
Yes, it is highly recommended. Methacryloyl chloride is often supplied with an inhibitor, but its concentration can deplete over time. Adding a small amount of a radical scavenger like phenothiazine or 4-methoxyphenol (MEHQ) to the reaction mixture can prevent premature polymerization of both the reactant and the product.[4][6]
Troubleshooting Guide: Side Reactions & Solutions
Problem 1: The reaction generates a large amount of a white precipitate that is not the product.
Question: I'm running the reaction of dodecylamine with methacryloyl chloride in THF with triethylamine as an acid scavenger. A large amount of white solid formed immediately. After workup, my yield of this compound is very low. What is this solid and how can I fix this?
Answer:
Causality: The white precipitate is almost certainly triethylamine hydrochloride (Et3N·HCl). This salt is formed when the triethylamine base neutralizes the hydrogen chloride (HCl) generated as a byproduct of the acylation reaction.[2] While the formation of this salt is expected and necessary, an excessive amount or poor product recovery indicates a potential issue.
The primary reaction is: Dodecylamine + Methacryloyl Chloride → this compound + HCl
The acid scavenger reaction is: HCl + Triethylamine → Triethylamine Hydrochloride (solid precipitate)
If your desired product yield is low, the issue is not the precipitate itself, but rather other competing processes. The violent nature of the reaction between acyl chlorides and primary amines can lead to localized heating if the methacryloyl chloride is added too quickly, promoting side reactions.[2]
Troubleshooting Protocol:
-
Improve Temperature Control:
-
Maintain the reaction temperature between 0-5 °C using an ice-water bath throughout the addition of methacryloyl chloride.[1] Low temperatures decrease the rate of side reactions and polymerization.
-
-
Slow Down the Addition:
-
Add the methacryloyl chloride dropwise to the solution of dodecylamine and triethylamine over a period of 30-60 minutes. This prevents localized temperature spikes and ensures a more controlled reaction.
-
-
Ensure Anhydrous Conditions:
-
Methacryloyl chloride reacts readily with water to form methacrylic acid and HCl.[6] This side reaction consumes your starting material. Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Optimize Stoichiometry:
-
A slight excess (1.1 equivalents) of the amine or the acid scavenger relative to the methacryloyl chloride can ensure that all the generated HCl is neutralized.[1]
-
Workflow for Minimizing Byproduct Interference
Caption: Controlled Synthesis Workflow.
Problem 2: The product polymerizes during purification.
Question: I successfully synthesized the crude this compound, but when I tried to purify it by vacuum distillation, it turned into a solid gel in the distillation flask. How can I purify my product without it polymerizing?
Answer:
Causality: this compound is a methacrylate monomer and is susceptible to thermal polymerization.[7] The elevated temperatures required for distillation, even under vacuum, can be sufficient to initiate radical polymerization, leading to the loss of your entire batch.[8] The presence of trace metal impurities or peroxides can also catalyze this process.
Troubleshooting Protocol:
-
Avoid High-Temperature Purification:
-
Priority: Do not use distillation as a primary purification method unless you have extensive experience with inhibiting monomer distillation.
-
Alternative 1: Recrystallization: This is the preferred method. This compound is a solid at room temperature. Recrystallize from a suitable non-polar solvent like hexanes or a hexane/ethyl acetate mixture at low temperatures.
-
Alternative 2: Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. Use a solvent system with low polarity (e.g., hexane/ethyl acetate gradient).
-
-
If Distillation is Absolutely Necessary:
-
Add a Polymerization Inhibitor: Add a non-volatile inhibitor, such as copper(I) chloride or phenothiazine, to the distillation flask.
-
Introduce Air/Oxygen: A very small, controlled stream of air or oxygen into the vacuum system can act as an inhibitor for radical polymerization. This is an advanced technique and must be done with extreme care.[8]
-
Use the Lowest Possible Temperature: Use a high-vacuum pump to lower the boiling point as much as possible.
-
Table 1: Comparison of Purification Methods
| Method | Temperature | Risk of Polymerization | Scalability | Purity Achievable |
| Recrystallization | Low | Low | High | Good to Excellent |
| Column Chromatography | Room Temp | Very Low | Low to Medium | Excellent |
| Vacuum Distillation | High | Very High | High | Excellent (if successful) |
Visualizing the Reaction and Side Reactions
The synthesis of this compound is straightforward, but potential side reactions must be managed for a high-purity product.
Caption: Main Reaction and Key Side Reactions.
Reference Experimental Protocol
This protocol is a baseline method. Modifications may be necessary based on laboratory conditions and desired scale.
Materials:
-
Dodecylamine (1.0 eq)
-
Methacryloyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Phenothiazine (inhibitor, ~100 ppm)
-
5% aq. HCl, Saturated aq. NaHCO3, Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Initial Solution: Dissolve dodecylamine (1.0 eq), triethylamine (1.1 eq), and a catalytic amount of phenothiazine in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add methacryloyl chloride (1.05 eq) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Workup - Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold THF.
-
Workup - Washing: Combine the filtrates and transfer to a separatory funnel. Wash sequentially with 5% aq. HCl, saturated aq. NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure at low temperature (<30 °C).
-
Purification: Recrystallize the resulting crude solid from cold hexanes to yield pure this compound.
References
-
Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. ResearchGate. [Link]
-
Methacryloyl chloride | C4H5ClO. PubChem, NIH. [Link]
- Process for the preparation of N-substituted acrylamides.
-
N-Dodecylacrylamide | C15H29NO. PubChem, NIH. [Link]
- Preparation and purification method of methacrylamide.
-
Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. PMC, NIH. [Link]
-
Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. ResearchGate. [Link]
-
Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. [Link]
-
Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? ResearchGate. [Link]
-
Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. ACS Publications. [Link]
- New process for preparing (meth)acryloyl chloride.
- Method of purification of acrylamide by distillation with a polymer inhibitor.
-
Synthesis and Characterization of N,N-Dimethylacrylamide and [(3-Methacryloyl-amino)propyl]trimethylammonium Chloride Copolymers. ResearchGate. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Synthesis of 5-Indanyl Methacrylate Using Methacryloyl Chloride and Its Characterisation Studies. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC, NIH. [Link]
-
Polymer Purification. YouTube. [Link]
-
Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. [Link]
-
Poly(acrylamide-co-alkylacrylamides) for electrophoretic DNA purification in microchannels. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 5. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 6. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. polysciences.com [polysciences.com]
- 8. US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor - Google Patents [patents.google.com]
Technical Support Center: Poly(N-Dodecylmethacrylamide) Optimization
Topic: Prevention of Gelation During N-Dodecylmethacrylamide (DMA) Polymerization Ticket ID: POLY-DMA-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic Framework
The Core Problem: this compound (DMA) presents a unique dual-threat for gelation:
-
Physical Gelation: Driven by the hydrophobic association of the C12 alkyl side chains. This is often reversible but causes massive viscosity spikes that hinder stirring.
-
Chemical Gelation: Irreversible crosslinking caused by the Trommsdorff-Norrish Effect (auto-acceleration) or divinyl impurities.
Successful polymerization requires decoupling these two mechanisms. The following guide provides the decision logic and protocols to maintain a homogeneous reaction solution.
Diagnostic Workflow (Graphviz)
The following flowchart illustrates the critical decision pathways to identify the type of gelation you are experiencing.
Figure 1: Diagnostic logic to distinguish between hydrophobic aggregation (physical) and covalent crosslinking (chemical).
Critical Parameters & Causality
A. Solvent Selection: The Solubility Parameter Mismatch
DMA is highly hydrophobic. A common error is using solvents that dissolve the monomer but are poor solvents for the polymer (P-DMA). As the chain grows, the hydrophobic C12 chains collapse if the solvent is too polar, leading to precipitation or physical gelation.
Solvent Compatibility Table
| Solvent | Polarity | Suitability | Technical Notes |
| Toluene | Non-Polar | Excellent | Best for breaking hydrophobic aggregation. Chain transfer constant is low ( |
| THF | Moderate | Good | Good solubility, but watch for peroxides. Slightly higher chain transfer than toluene. |
| Chloroform | Non-Polar | Good | Excellent solvent power, but high chain transfer ( |
| DMF/DMSO | Polar | Poor | Avoid. Monomer dissolves, but polymer chains will collapse/aggregate due to hydrophobic effects. |
| Ethanol | Polar | Critical Failure | Causes immediate precipitation/gelation of the polymer. |
B. The Trommsdorff Effect (Auto-Acceleration)
Methacrylamides are prone to severe auto-acceleration. As viscosity rises, the termination rate (
-
Result: Uncontrolled exotherm
Hot spots Chain transfer to polymer Crosslinking . -
Prevention: You must keep monomer concentration below 25 wt% in solution free radical polymerization.
Validated Protocol: RAFT Polymerization of DMA
To strictly avoid gelation and control molecular weight dispersity (Đ), Reversible Addition-Fragmentation chain Transfer (RAFT) is the recommended standard over conventional free radical polymerization.
Objective: Synthesis of P(DMA) with
Reagents
-
Monomer: this compound (Recrystallized).
-
Solvent: Toluene (Anhydrous).[1]
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB). Note: Dithiobenzoates are preferred for methacrylamides.
-
Initiator: AIBN (Azobisisobutyronitrile).
Step-by-Step Methodology
-
Monomer Purification (CRITICAL):
-
Dissolve crude DMA in minimal hot hexane (approx. 40°C).
-
Filter hot to remove insoluble polymer/salts.
-
Cool to 4°C overnight. Collect crystals.
-
Why: Removes bifunctional crosslinkers formed during monomer synthesis.
-
-
Reaction Setup:
-
In a Schlenk tube, add DMA (2.53 g, 10 mmol).
-
Add CPDB (28 mg, 0.1 mmol) for a target DP of 100.
-
Add AIBN (3.2 mg, 0.02 mmol). Ratio CTA:Initiator should be 5:1 to 10:1.
-
Add Toluene (8.0 mL). Maintains ~25% w/v concentration.
-
-
Degassing (Oxygen Removal):
-
Perform 4 cycles of Freeze-Pump-Thaw.
-
Why: Oxygen inhibits polymerization and creates induction periods that mess up kinetic control.
-
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 RPM.
-
Stop point: Quench reaction at ~60-70% conversion (approx. 8-12 hours). Do not push to 100% conversion, as branching increases exponentially at high conversion.
-
-
Work-up:
-
Precipitate into cold Methanol (10x volume). P(DMA) will precipitate as a white sticky solid.
-
Re-dissolve in THF and precipitate again in Methanol.
-
Troubleshooting FAQs
Q1: The reaction mixture turned into a solid, transparent jelly within 30 minutes. What happened?
-
Diagnosis: This is likely the Trommsdorff Effect leading to thermal runaway.
-
Fix:
-
Check your initiator concentration. If using standard Free Radical, reduce AIBN to 0.5 - 1.0 mol%.
-
Dilute: Reduce monomer concentration from 50% to 20%.
-
Ensure adequate stirring heat transfer.
-
Q2: My polymer is insoluble in Toluene, even though you listed it as a good solvent.
-
Diagnosis: You have Chemical Gelation (Crosslinking).
-
Fix: Your monomer likely contains divinyl impurities (e.g., methylenebisacrylamide traces if synthesized from acryloyl chloride). You must recrystallize the monomer. If the problem persists, add a small amount of mercaptan (e.g., 1-dodecanethiol) as a conventional chain transfer agent to cap growing chains.
Q3: The solution is viscous and cloudy/milky.
-
Diagnosis: Physical Aggregation . The solvent is too polar, causing the dodecyl tails to cluster (micellize).
-
Fix: Add a non-polar co-solvent (e.g., Hexane or more Toluene). Heat the solution; if it clears up upon heating, it is physical aggregation, not crosslinking.
Q4: Can I use water as a solvent?
-
Answer: No. DMA is extremely hydrophobic. Attempting emulsion polymerization without careful surfactant selection will result in instability and coagulum (gel). Solution polymerization in organics is the standard for this monomer.
References
-
Monomer Properties & Solubility
- Polysciences, Inc.
-
Gelation Mechanisms (Trommsdorff Effect)
-
Macromolecules 2021, 54, 7, 3293–3303.[2] "Polymerization-Induced Vitrification and Kinetic Heterogenization at the Onset of the Trommsdorff Effect."
-
-
RAFT Polymerization of Methacrylamides
- CSIRO. RAFT Agent Selection Guide.
-
Hydrophobic Association in Polymers
-
ResearchGate.[3] "Poly(dodecyl methacrylate-co-2-(diethylamino)ethyl methacrylate) Gels: Characterization and Solubility Parameters."
-
Sources
Technical Support Center: Characterization of Long-Chain Alkyl Methacrylamides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with long-chain alkyl methacrylamides. These versatile monomers and their resulting polymers are pivotal in creating novel biomaterials, drug delivery vehicles, and specialty surfactants. However, their unique amphiphilic nature, combining a hydrophilic methacrylamide backbone with a long, hydrophobic alkyl chain, presents significant characterization challenges.
This guide is structured to provide direct, actionable solutions to common experimental hurdles. We move beyond simple procedural lists to explain the underlying physicochemical principles, empowering you to make informed decisions in your work.
Section 1: Core Troubleshooting - Frequently Asked Questions (FAQs)
This section addresses the most frequent and overarching issues encountered during the characterization workflow.
Q1: My synthesized long-chain alkyl methacrylamide polymer has extremely poor solubility in common solvents like chloroform, THF, and even DMSO. How can I characterize it?
Underlying Cause: The insolubility stems from the strong intermolecular and intramolecular hydrophobic interactions of the long alkyl chains (e.g., C12, C18).[1] In many common solvents, these chains prefer to aggregate rather than be solvated, leading to poor solubility or the formation of gels. For polymers, this effect is magnified by chain entanglement.
Troubleshooting Strategy:
-
Solvent Screening is Key: Do not assume standard solvents will work. A systematic screening approach is necessary. Start with more aggressive or unusual solvents known to disrupt hydrophobic interactions.
-
Heated Solvents: Try heating your sample in solvents like DMSO, DMF, or NMP. Increased thermal energy can overcome the aggregation forces.
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or trifluoroethanol (TFE) are excellent at dissolving polymers with strong hydrogen bonding and hydrophobic segments.
-
Mixed Solvent Systems: A mixture of a good solvent for the backbone (e.g., THF) and a good solvent for the alkyl chains (e.g., a small amount of hexane) can sometimes work. However, this can also induce aggregation, so it requires careful optimization.
-
-
For NMR Analysis: Use deuterated versions of the effective solvents found during screening (e.g., DMSO-d6, DMF-d7). If solubility is still low, acquiring spectra at elevated temperatures can significantly improve signal quality.
-
Modification for Solubility: If characterization is impossible, consider synthesizing a copolymer with a more hydrophilic comonomer to improve overall solubility.
Q2: My Gel Permeation Chromatography (GPC/SEC) results show a very high molecular weight (Mw) and a broad polydispersity index (PDI > 2.0), which contradicts what I expect from my synthesis. What is happening?
Underlying Cause: This is a classic symptom of polymer aggregation in the GPC eluent.[1][2] The amphiphilic nature of these polymers causes them to self-assemble into large micelle-like structures in solution.[3][4] GPC/SEC separates molecules based on their hydrodynamic volume (size in solution), not their true molecular weight.[5][6] These large aggregates elute very early from the column, leading to a chromatogram that falsely indicates a material of extremely high molecular weight and broad distribution.
Troubleshooting Workflow:
The following diagram outlines a systematic approach to diagnosing and solving GPC/SEC aggregation issues.
Caption: Troubleshooting workflow for GPC/SEC aggregation issues.
Detailed Steps:
-
Increase Temperature: Running the GPC at a higher temperature (e.g., 50-80°C) can provide enough thermal energy to break up hydrophobic associations.
-
Modify Mobile Phase: The addition of salts like lithium bromide (LiBr) to organic eluents (like DMF or THF) is a highly effective way to disrupt both hydrophobic and hydrogen-bonding interactions that lead to aggregation. A typical concentration is 0.01-0.1 M.
-
Change Solvent: Switch to a more strongly solvating mobile phase like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), often with added salt.[7]
Section 2: Troubleshooting by Analytical Technique
This section provides in-depth, question-and-answer guides for specific characterization methods.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: In the ¹H NMR of my polymer, the alkyl chain signals are broad and dominate the spectrum, making it impossible to integrate the backbone protons accurately. How can I resolve this?
Underlying Cause: The long -(CH₂)n- chain produces a large, often unresolved signal around 1.2-1.4 ppm.[8] Poor solubility and slow molecular tumbling in solution lead to signal broadening, obscuring smaller, more informative peaks from the polymer backbone or end-groups.
Troubleshooting Steps:
-
Elevated Temperature NMR: Acquire the spectrum at a higher temperature (e.g., 80-100°C in DMSO-d6). This increases polymer solubility and promotes faster molecular motion, resulting in sharper peaks and better resolution.
-
Use a High-Field Spectrometer: A higher field strength (e.g., 500 MHz or greater) provides better signal dispersion, which can help separate overlapping resonances.[9]
-
Focus on Unique Signals: Instead of trying to integrate the entire aliphatic region, focus on unique, well-resolved signals. For example:
-
The terminal -CH₃ group of the alkyl chain (a triplet around 0.8-0.9 ppm).
-
The -N-CH₂- or -O-CH₂- protons adjacent to the chain, if applicable.
-
The vinyl/backbone protons, which may become clearer at higher temperatures.
-
-
¹³C NMR: While requiring longer acquisition times, ¹³C NMR can be very informative. The carbonyl (C=O) peak of the methacrylamide (~170-175 ppm) and the backbone carbons are often well-resolved from the cluster of alkyl chain carbons.[10]
| Parameter | Typical ¹H NMR Chemical Shift (ppm) | Comments |
| Alkyl -CH₃ | 0.8 - 0.9 | Usually a triplet; good for integration if well-resolved. |
| Alkyl -(CH₂)n- | 1.2 - 1.6 | Large, broad signal; difficult to integrate accurately. |
| Backbone -CH₂- | 1.5 - 2.5 | Broad, often overlaps with other signals. |
| Amide N-H | 6.5 - 8.5 | Broad signal, exchangeable with D₂O. |
| Vinyl =CH₂ (Monomer) | 5.3 - 5.8 | Two distinct signals; their absence indicates high polymer conversion.[10][11] |
| Table 1: Representative ¹H NMR chemical shifts for long-chain alkyl methacrylamides. |
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
Q: How can I use FT-IR to confirm the polymerization of my long-chain alkyl methacrylamide monomer?
Underlying Cause & Solution: FT-IR is excellent for tracking the disappearance of monomer-specific functional groups and the appearance of the polymer backbone signature. The key is to compare the spectrum of the purified polymer to that of the starting monomer.
Key Spectral Changes to Monitor:
-
Disappearance of Vinyl C=C Stretch: The monomer will have a characteristic C=C stretching vibration around 1630-1640 cm⁻¹ . In a successfully polymerized and purified sample, this peak should be absent or significantly diminished.[8][12]
-
Persistence of Amide and Alkyl Bands: The following peaks should be present in both the monomer and the polymer:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Polymerization Indicator |
| C=C | Stretch | 1630 - 1640 | Disappears |
| =C-H | Bend | 910 - 990 | Disappears |
| C=O (Amide I) | Stretch | 1650 - 1670 | Persists |
| N-H | Bend (Amide II) | 1540 - 1560 | Persists |
| Alkyl C-H | Stretch | 2850 - 2960 | Persists (Strong Intensity) |
| Table 2: Key FT-IR bands for monitoring polymerization. |
2.3 Thermal Analysis (DSC/TGA)
Q: My Differential Scanning Calorimetry (DSC) thermogram shows multiple thermal transitions. How do I identify the glass transition temperature (Tg) of the polymer backbone versus the melting of the alkyl side-chains?
Underlying Cause: Polymers with long alkyl side-chains (typically >10 carbons) can exhibit a unique phenomenon where the side chains crystallize and melt independently of the main polymer backbone.[15] This results in a thermogram with both a glass transition (Tg) from the backbone and a melting endotherm (Tm,side-chain) from the ordered alkyl domains.
Interpretation Strategy:
-
Thermogravimetric Analysis (TGA): First, run a TGA scan to determine the polymer's decomposition temperature.[16][17] This ensures your DSC experiment stays well below the degradation point, preventing misleading thermal events. TGA is primarily used to study thermal stability and composition.[18][19][20]
-
Interpreting the DSC Scan:
-
Glass Transition (Tg): This appears as a subtle, step-like change in the heat capacity (a shift in the baseline). It is characteristic of the amorphous polymer backbone becoming mobile. For poly(methacrylamides), this is often at a higher temperature.
-
Side-Chain Melting (Tm,side-chain): This appears as a distinct endothermic peak, usually at a lower temperature than the main backbone's Tg.[15] The temperature of this peak is related to the length of the alkyl chain—longer chains melt at higher temperatures.[21]
-
Side-Chain Crystallization (Tc,side-chain): On the cooling cycle, you will see a corresponding exothermic peak as the side chains re-order themselves.
-
| Thermal Event | Appearance on DSC Heating Scan | Physical Origin |
| Side-Chain Melting | Endothermic Peak (Sharp or Broad) | Melting of crystallized alkyl side-chains. |
| Glass Transition (Tg) | Step-change in Baseline | Onset of segmental motion in the amorphous polymer backbone. |
| Decomposition | Large, irregular endo/exothermic peaks | Chemical degradation of the polymer (confirm with TGA). |
| Table 3: Interpreting DSC thermograms of long-chain alkyl methacrylamide polymers. |
Section 3: Standardized Experimental Protocols
To ensure reproducibility and accuracy, we provide the following validated protocols for common procedures.
Protocol 1: GPC/SEC Sample Preparation to Mitigate Aggregation
-
Solvent Selection: Choose a mobile phase known to be a good solvent for the polymer. N,N-Dimethylformamide (DMF) with 0.05 M LiBr is a robust starting point.
-
Sample Dissolution:
-
Accurately weigh 2-3 mg of the polymer into a 2 mL autosampler vial.
-
Add 1 mL of the mobile phase (e.g., DMF + LiBr).
-
Cap the vial and place it on a shaker or gentle rotator at an elevated temperature (e.g., 50°C) overnight to ensure complete dissolution. Do not use sonication, as it can cause chain scission.
-
-
Filtration:
-
Before injection, allow the sample to cool to the GPC column temperature.
-
Filter the sample solution through a 0.22 or 0.45 µm PTFE syringe filter to remove any particulate matter. Ensure the filter is compatible with your solvent.
-
-
System Parameters:
-
Set the column oven and detector temperature to at least 40-50°C to further discourage on-column aggregation.
-
Ensure the system is fully equilibrated with the mobile phase before injecting the sample.
-
Protocol 2: NMR Sample Preparation for Low-Solubility Polymers
-
Solvent Choice: Select a high-boiling deuterated solvent such as DMSO-d6 or DMF-d7.
-
Sample Preparation:
-
Place 5-10 mg of the polymer into a clean, dry NMR tube.
-
Add ~0.7 mL of the deuterated solvent.
-
Cap the tube securely.
-
-
Dissolution Assistance:
-
Gently heat the NMR tube using a heat gun or in a heated sand bath until the polymer dissolves. Swirl gently; do not shake vigorously as this can introduce aerosols.
-
If the sample does not dissolve at room temperature, it is essential to acquire the spectrum at an elevated temperature.
-
-
Acquisition:
-
Insert the sample into the pre-heated NMR probe.
-
Allow the sample to equilibrate thermally for at least 5-10 minutes before starting the acquisition.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, especially for ¹³C NMR.
-
References
-
Alvarado, N., et al. (2014). Synthesis and Characterization of a Branched Poly(Methacrylamide): Thermal Stability and Molecular Simulation Studies of Their Blends With Vinylic Polymers. Journal of Macromolecular Science Part A Pure and Applied Chemistry, 51(11), 864-872. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Characterization of a Branched Poly(Methacrylamide): Thermal Stability and Molecular Simulation Studies of Their Blends With Vinylic Polymers. Available at: [Link]
-
Park, K. (n.d.). Comparison of micelles formed by amphiphilic star block copolymers prepared in the presence of a nonmetallic monomer activator. Kinam Park. Available at: [Link]
-
PMC. (n.d.). Effect of Formulation and Processing Parameters on the Size of mPEG-b-p(HPMA-Bz) Polymeric Micelles. Available at: [Link]
-
ACS Publications. (2006). Precise Tuning of Micelle, Core, and Shell Size by the Composition of Amphiphilic Block Copolymers Derived from ROMP Investigated by DLS and SAXS | Macromolecules. Available at: [Link]
-
PMC. (n.d.). Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release. Available at: [Link]
-
ACS Publications. (n.d.). Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release | Biomacromolecules. Available at: [Link]
-
Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Available at: [Link]
-
Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Available at: [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Available at: [Link]
-
PubChem - NIH. (n.d.). Methacrylamide | C4H7NO | CID 6595. Available at: [Link]
-
Ye, Z., et al. (2012). An Efficient Synthesis of Long-Chain Alkyl Sulphonated Acrylamides. Asian Journal of Chemistry, 24(12), 5767-5768. Available at: [Link]
-
PMC - NIH. (n.d.). Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. Available at: [Link]
-
ResearchGate. (n.d.). Polymer analysis by GPC-SEC Technical Note. Available at: [Link]
-
MDPI. (n.d.). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. Available at: [Link]
-
Springer. (n.d.). Synthesis of poly(n‐alkyl acrylamides) and evaluation of nanophase separation effects by temperature‐dependent infrared spectroscopy. Available at: [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Available at: [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Available at: [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Available at: [Link]
- Google Patents. (n.d.). CN103145578B - Preparation and purification method of methacrylamide.
-
PubMed. (2003). Nonconventional synthesis and characterization of ultrahigh-molar-mass polyacrylamides. Available at: [Link]
-
ResearchGate. (n.d.). 1 H-NMR Spectrum of (A) PMAA, (B) Block-D, and (C) Block-P. Available at: [Link]
-
ResearchGate. (n.d.). Adsorption and Aggregation Properties of Multichain Anionic Amphiphilic Oligomers Consisting of Dodecyl Acrylamide and Sodium Acrylate | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). FTIR Spectra for the alkyl methacrylate-methacrylic acid copolymers.... Available at: [Link]
-
PMC - NIH. (n.d.). Synthesis, Characterization, and Properties of a Novel Hyperbranched Polymers with Polyacrylamide Side Chains. Available at: [Link]
-
Journal of the American Chemical Society. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2021). Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. Available at: [Link]
-
ResearchGate. (n.d.). A Green Synthesis and Polymerization of N-Alkyl Methacrylamide Monomers with New Chemical Approach | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra for the methacrylamide (MAM) monomer (A) and polymer.... Available at: [Link]
-
ResearchGate. (2020). Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of (A) Methacrylic acid (B) Acrylamide (C) SPHC100. Available at: [Link]
-
ResearchGate. (n.d.). Aggregation Behavior of Ionic Liquids in Aqueous Solutions: Effect of Alkyl Chain Length, Cations, and Anions | Request PDF. Available at: [Link]
-
Journal of Materials Chemistry B. (n.d.). Mechanically robust and highly bactericidal macroporous polymeric gels based on quaternized N,N-(dimethylamino)ethyl methacrylate possessing varying alkyl chain lengths. Available at: [Link]
-
Journal of Applied Science and Engineering. (2017). Synthesis and Characterization of Hydrophobically Associating Polyacrylamide Modified with Long Fatty Chain. Available at: [Link]
-
PubMed. (2007). Aggregation behavior of ionic liquids in aqueous solutions: effect of alkyl chain length, cations, and anions. Available at: [Link]
-
MDPI. (2023). Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of Catechol-Containing Polyacrylamides with Adhesive Properties. Available at: [Link]
-
MATEC Web of Conferences. (n.d.). Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. Available at: [Link]
-
ResearchGate. (2021). (PDF) Synthesis and characterization of alkyl-methacrylate-maleic anhydride copolymer for use as a biodiesel flow improver. Available at: [Link]
Sources
- 1. Aggregation Behavior of Poly(Acrylic acid‐co‐Octadecyl Methacrylate) and Bovine Serum Albumin in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. Effect of Formulation and Processing Parameters on the Size of mPEG-b-p(HPMA-Bz) Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Methacrylamide | C4H7NO | CID 6595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methacrylamide(79-39-0) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Properties of a Novel Hyperbranched Polymers with Polyacrylamide Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Hydrophobically Associating Polyacrylamide Modified with Long Fatty Chain - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 15. d-nb.info [d-nb.info]
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- 21. Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials | MDPI [mdpi.com]
Technical Support Center: Thermal Stabilization of N-Dodecylmethacrylamide (DMA) Copolymers
Status: Operational Ticket ID: DMA-THERM-OPT-01 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division
Executive Summary
You are likely experiencing premature thermal degradation or mechanical failure (flow/creep) in your N-Dodecylmethacrylamide (DMA) copolymers. This is a known thermodynamic trade-off: the same C12 alkyl side chain that provides necessary hydrophobicity for self-assembly or lipophilicity also acts as an internal plasticizer . This increases free volume, drastically lowering the Glass Transition Temperature (
This guide provides three validated protocols to engineer thermal resilience into your polymer architecture without sacrificing its amphiphilic function.
Module 1: Diagnostic & Triage
Before altering your synthesis, confirm the failure mode using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Symptom | Root Cause | Diagnostic Indicator |
| Material flows/creeps at < 50°C | DSC shows endothermic step transition (Glass Transition) below operating temp. | |
| Weight loss > 5% below 250°C | "Unzipping" Depolymerization | TGA shows early onset degradation.[1] Common in free-radical synthesized methacrylamides due to head-to-head defects. |
| Micelle disassembly at 37°C | Low LCST / Core Instability | DLS shows rapid increase in polydispersity or aggregate size upon heating. |
The Mechanism of Instability
The dodecyl side chain (
Figure 1: The causal pathway of thermal instability in long-chain acrylamides.
Module 2: Chemical Modification Protocols
Protocol A: "Rigid-Rod" Copolymerization
Objective: Counteract plasticization by introducing monomers with high rotational energy barriers (high
The Fox Equation Logic:
The
Recommended Comonomers:
-
N-tert-Butylacrylamide (NtBAM):
-
Why: Bulky amide group provides steric hindrance and hydrogen bonding without the flexibility of the dodecyl chain.
-
Target: Raises
significantly.
-
-
Methyl Methacrylate (MMA):
-
Why: Standard "hard" monomer (
). -
Note: May alter solubility; use if hydrophobicity balance allows.
-
-
Styrene:
-
Why:
stacking interactions restrict chain motion ( ).
-
Experimental Workflow:
-
Feed Ratio: Start with a 70:30 molar ratio of DMA:NtBAM.
-
Solvent: Use 1,4-Dioxane (good solubility for both monomers).
-
Initiator: AIBN (recrystallized) at 1 wt% relative to monomer.
-
Temperature: 70°C for 24 hours.
Protocol B: Controlled Radical Polymerization (RAFT)
Objective: Eliminate "weak links" (head-to-head linkages) that initiate thermal unzipping at low temperatures. Free radical polymerization (FRP) is chaotic; RAFT provides uniform chains.
Why RAFT Improves Thermal Stability:
-
Low Polydispersity (PDI): Removes low-MW oligomers that degrade first.
-
End-Group Control: Allows removal of the thiocarbonylthio end-group, which can be thermally labile, via post-polymerization modification (aminolysis).
Step-by-Step RAFT Synthesis Guide:
-
Reagents:
-
The "Freeze-Pump-Thaw" (Critical Step):
-
Oxygen inhibits RAFT and creates peroxy defects (thermal weak points).
-
Step 1: Place reaction vessel in liquid nitrogen until solvent freezes.
-
Step 2: Apply high vacuum (10-20 min).
-
Step 3: Thaw in warm water with vacuum closed.
-
Repeat: 3-4 cycles until no bubbles appear upon thawing.
-
-
Polymerization:
-
Heat to 70°C in an oil bath for 12-18 hours.
-
Target Conversion: Stop at <80% conversion to prevent "dead" chain formation.
-
-
Purification:
-
Precipitate twice in cold methanol to remove unreacted monomer.
-
Figure 2: RAFT polymerization workflow to minimize thermal defect structures.
Module 3: Troubleshooting & FAQs
Q1: My polymer is stable in bulk but my micelles fall apart at 37°C. Why?
A: This is a Lower Critical Solution Temperature (LCST) issue, not bulk degradation. The hydrophobic interactions holding the micelle core together are fighting against thermal motion.
-
Fix: Crosslink the core. Add 2-5 mol% of N,N'-Methylenebisacrylamide (MBA) during synthesis. This covalently locks the micelle structure, making it thermally insensitive up to the degradation point of the backbone.
Q2: I see a two-step weight loss in TGA. What is happening?
A:
-
Step 1 (~150-220°C): Likely loss of the dodecyl side chain or residual solvent/monomer. If synthesized via RAFT, it could be the CTA end-group degrading.
-
Step 2 (~350-400°C): Main backbone scission.
-
Action: Run a TGA isotherm at 150°C for 60 minutes. If weight drops significantly, you have residual monomer or solvent. Dry your sample in a vacuum oven at 50°C for 24 hours.
Q3: Can I use inorganic fillers to improve stability?
A: Yes. Incorporating Graphene Oxide (GO) or Silica Nanoparticles (0.5 - 2 wt%) can restrict chain mobility via physical jamming.
-
Note: This will render the material opaque and may affect drug loading capacity if used for delivery.
References
-
Thermal Degradation Mechanisms of Methacrylates
- Title: Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Glass Transition Tuning (The Fox Equation)
-
RAFT Polymerization for Stability
-
Hydrophobic Association & LCST
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Poly(methyl methacrylate)-Based Copolymers with Improved Heat Resistance and Reduced Moisture Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate [cwejournal.org]
- 7. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures | MDPI [mdpi.com]
Technical Support Center: Overcoming Phase Separation in N-Dodecylmethacrylamide Copolymerization
Welcome to the technical support center for N-Dodecylmethacrylamide (DMAA) copolymerization. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet challenging hydrophobic monomer. Phase separation during copolymerization is a common hurdle that can lead to non-uniform materials, batch-to-batch variability, and ultimate failure of the intended application.
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended strategies. Our goal is to empower you to diagnose and solve phase separation issues, leading to the successful synthesis of homogeneous DMAA copolymers.
Understanding the Core Challenge: The Hydrophobic-Hydrophilic Imbalance
This compound is a highly hydrophobic monomer due to its long C12 alkyl chain. When copolymerized with hydrophilic monomers (e.g., acrylic acid, N,N-dimethylacrylamide, N-(2-hydroxypropyl)methacrylamide), the growing polymer chains can reach a critical point of insolubility in the reaction medium, leading to phase separation. This phenomenon is governed by the delicate interplay between the enthalpic and entropic contributions to the free energy of mixing.[1] As the copolymer chains grow, the incompatibility between the hydrophobic DMAA segments and the hydrophilic segments, along with the surrounding solvent, can cause the polymer to precipitate or form an opaque, heterogeneous mixture.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DMAA copolymerization in a question-and-answer format.
Q1: My reaction mixture becomes cloudy or forms a precipitate shortly after initiation. What is happening and how can I fix it?
A1: This is a classic sign of polymerization-induced phase separation. As the DMAA-containing copolymer forms, it becomes insoluble in the reaction solvent. Here’s a systematic approach to troubleshoot this issue:
1. Solvent System Optimization: The choice of solvent is critical. A single solvent may not be sufficient to solubilize both the hydrophobic DMAA and the hydrophilic comonomer, as well as the resulting amphiphilic copolymer.
-
Expert Insight: The polarity and hydrogen bonding capacity of the solvent significantly influence monomer and polymer solubility.[2] For copolymerizations of hydrophobic and hydrophilic monomers, a solvent mixture is often necessary to create a suitable reaction environment.
-
Troubleshooting Protocol:
-
Introduce a Co-solvent: If you are using a polar solvent like water or ethanol, introduce a less polar, water-miscible co-solvent. Dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are excellent choices as they can help to solubilize the growing hydrophobic polymer chains. A mixture of toluene and DMF (e.g., in a 4:1 volume ratio) has been successfully used for the copolymerization of N-octadecyl acrylamide with a hydrophilic monomer.[3] For systems involving more polar comonomers, a mixture of water and a polar organic solvent like 2-propanol or DMSO can be effective.[4][5]
-
Systematic Screening: Prepare a series of small-scale test reactions with varying solvent ratios to identify the optimal composition that maintains homogeneity throughout the polymerization.
-
| Solvent System Example | Comonomer Type | Rationale |
| Toluene/DMF (4:1 v/v) | Moderately hydrophilic | Balances solubility of hydrophobic C12 chain and polar comonomer.[3] |
| Water/2-Propanol (2:1 v/v) | Highly hydrophilic/charged | Maintains solubility of hydrophilic components while the alcohol helps to solvate the hydrophobic moieties.[4] |
| DMSO/Water | Hydrophilic | DMSO is a powerful solvent for many polymers and is fully miscible with water.[5] |
2. Monomer Feed Ratio Adjustment: The ratio of DMAA to the hydrophilic comonomer directly impacts the overall hydrophobicity of the resulting copolymer.
-
Expert Insight: A high initial concentration of DMAA can rapidly lead to the formation of insoluble polymer chains. The monomer reactivity ratios and the monomer feed ratio determine the sequence distribution in the copolymer, which in turn affects its solubility.[6]
-
Troubleshooting Protocol:
-
Decrease Initial DMAA Concentration: Start with a lower molar ratio of DMAA in your initial monomer feed.
-
Semi-continuous Monomer Addition: Instead of adding all monomers at the beginning, employ a semi-continuous or "shot-feed" approach. Start the polymerization with the hydrophilic monomer and a small portion of DMAA, then gradually feed the remaining DMAA over the course of the reaction. This allows for the formation of more soluble, hydrophilic-rich chains initially, which can then incorporate the more hydrophobic monomer without precipitating.
-
Q2: I am attempting an emulsion polymerization of DMAA, but the reaction is unstable, and I'm getting a lot of coagulum.
A2: Emulsion polymerization is an excellent strategy to avoid phase separation in the bulk phase, but it relies heavily on proper stabilization of the monomer droplets and growing polymer particles. Coagulum formation indicates insufficient colloidal stability.
1. Surfactant Selection and Concentration: The choice and amount of surfactant are paramount for a successful emulsion polymerization.
-
Expert Insight: The surfactant must effectively emulsify the hydrophobic DMAA monomer and stabilize the resulting polymer particles.[7] Anionic surfactants are commonly preferred for emulsion polymerization as they provide electrostatic stabilization.[7] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles, which act as the primary loci for polymerization.[7]
-
Troubleshooting Protocol:
-
Choose an Appropriate Surfactant: Sodium dodecyl sulfate (SDS) is a common and effective anionic surfactant for emulsion polymerization of methacrylates.[8] For systems requiring enhanced stability, a combination of an anionic and a non-ionic surfactant can provide both electrostatic and steric stabilization.
-
Optimize Surfactant Concentration: The optimal surfactant concentration is typically in the range of 0.5% to 3% based on the monomer weight.[7] Insufficient surfactant will lead to instability, while excessive amounts can be difficult to remove from the final product. Run a series of polymerizations with varying surfactant concentrations to find the sweet spot that minimizes coagulum and achieves the desired particle size. Increasing surfactant concentration generally leads to smaller, more stable particles.[9]
-
| Surfactant | Type | Typical Concentration (wt% on monomer) | Key Advantage |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.5 - 2.0 | Provides good electrostatic stabilization.[8] |
| Sodium Octadecyl Sulfate (SOS) | Anionic | 0.5 - 2.0 | Lower CMC than SDS, potentially more efficient at lower concentrations.[10] |
| Sorbitan Monooleate (Span 80) | Non-ionic | 2.0 - 8.0 | Effective for inverse emulsion systems and can be combined with anionic surfactants.[9] |
2. Agitation Rate: The mixing speed plays a crucial role in maintaining a stable emulsion.
-
Expert Insight: Insufficient agitation can lead to droplet coalescence, while overly vigorous stirring can induce shear-related coagulation.
-
Troubleshooting Protocol:
-
Calibrate Stirring Speed: For a given reactor geometry, determine the optimal agitation rate that creates a fine, stable emulsion without introducing excessive shear. This often requires some empirical optimization.
-
Q3: I am using RAFT polymerization to synthesize well-defined DMAA copolymers, but I am still observing phase separation. How can I adapt the RAFT process?
A3: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control over polymer architecture, but it does not inherently prevent phase separation if the growing polymer becomes insoluble. [11] The strategies are similar to conventional free-radical polymerization but with some specific considerations for RAFT.
-
Expert Insight: In RAFT, maintaining the solubility of the growing polymeric RAFT agent (macro-CTA) is crucial for controlled polymerization. If the macro-CTA precipitates, it can no longer effectively mediate the polymerization, leading to a loss of control and a broad molecular weight distribution.
-
Troubleshooting Protocol:
-
Solvent Selection: As with other polymerization methods, a suitable solvent or solvent mixture is key. For RAFT polymerization of N-isopropylacrylamide, a related thermoresponsive monomer, DMF has been shown to be an effective solvent at room temperature.[12]
-
Block Copolymer Synthesis Strategy: When synthesizing block copolymers, the order of monomer addition is critical.
-
Synthesize the Hydrophilic Block First: Prepare a hydrophilic macro-CTA (e.g., from poly(acrylic acid) or poly(N,N-dimethylacrylamide)) and then chain-extend with DMAA. The soluble hydrophilic block will help to keep the growing amphiphilic block copolymer in solution.
-
Diagram of Block Copolymer Synthesis to Mitigate Phase Separation:
-
-
Caption: Workflow for synthesizing DMAA block copolymers to avoid phase separation.
Experimental Protocols
Protocol 1: Homogeneous Solution Copolymerization of DMAA with a Hydrophilic Comonomer
This protocol provides a starting point for the synthesis of a random copolymer of DMAA and N,N-dimethylacrylamide (DMAm).
-
Monomer and Initiator Preparation:
-
Dissolve DMAA (e.g., 5.0 g), DMAm (e.g., 5.0 g), and a free-radical initiator such as AIBN (2,2'-azobis(2-methylpropionitrile)) (e.g., 0.05 g) in a suitable solvent mixture (e.g., 40 mL Toluene/10 mL DMF).[3]
-
-
Degassing:
-
Transfer the solution to a reaction flask equipped with a magnetic stirrer and a condenser.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours), monitoring the viscosity.
-
-
Precipitation and Purification:
-
After the reaction, cool the flask to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Protocol 2: Emulsion Polymerization of DMAA
This protocol outlines a basic procedure for the emulsion polymerization of DMAA, which can be adapted for copolymerization.
-
Aqueous Phase Preparation:
-
In a reaction vessel, dissolve the surfactant (e.g., sodium dodecyl sulfate, 1.0 g) in deionized water (e.g., 100 mL).[8]
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, mix DMAA (e.g., 20 g) with any comonomers.
-
Add the monomer mixture to the aqueous surfactant solution and stir vigorously to form a stable monomer emulsion.
-
-
Reaction Setup and Degassing:
-
Transfer the emulsion to the reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.
-
Heat the emulsion to the reaction temperature (e.g., 70-80 °C) while purging with nitrogen.
-
-
Initiation:
-
Dissolve a water-soluble initiator (e.g., ammonium persulfate, 0.2 g) in a small amount of deionized water and add it to the reactor to initiate polymerization.
-
-
Polymerization and Completion:
-
Maintain the reaction at the set temperature for several hours until the monomer conversion is high.
-
Cool the resulting latex to room temperature.
-
Logical Troubleshooting Workflow
When encountering phase separation, a systematic approach is crucial. The following diagram illustrates a decision-making process for troubleshooting.
Caption: Troubleshooting decision tree for phase separation in DMAA copolymerization.
References
-
Copolymerization of methyl methacrylate and N‐alkyl methacrylamide. (n.d.). Request PDF. Retrieved January 31, 2026, from [Link]
-
Singhsa, P., Manuspiya, H., & Narain, R. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 8(26), 4140-4152. [Link]
-
Effect of Surfactant Concentration on Particle Nucleation in Emulsion Polymerization of n-Butyl Methacrylate. (n.d.). Request PDF. Retrieved January 31, 2026, from [Link]
- Haag, R., Satchi-Fainaro, R., & Duncan, R. (2002). Synthesis of starlike N-(2-hydroxypropyl)methacrylamide copolymers: potential drug carriers.
- Engelis, A. P., et al. (2019). Continuous synthesis of block copolymer nanoparticles via telescoped RAFT solution and dispersion polymerisation in a miniature CSTR cascade. Reaction Chemistry & Engineering, 4(9), 1634-1642.
-
Effect of monomer feed ratio on the conversion of polymerization and... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Regarding the copolymerisation of Methylmethacrylate (MMA) and Acrylamide (AM), what solvent should I use? (2013, June 11). ResearchGate. Retrieved January 31, 2026, from [Link]
- Morton, M. (1983). Procedures for homogeneous anionic polymerization. In Anionic Polymerization: Principles and Practice (pp. 413-432). Elsevier.
- Kiat-amorn, K., et al. (2003). An experimental study on emulsion polymerization for formation of monodisperse particles smaller than 50 nm. Tohoku University.
- Morishita, D., et al. (2024). Supramolecular copolymerization of hydrophobic and hydrophilic monomers in liquid crystalline media. Chemical Science, 15(11), 4068-4074.
-
Influence of Monomer Sequence on the Cyclization Behavior of Poly(acrylonitrile-co-acrylamide). (2023). MDPI. [Link]
-
Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad. Retrieved January 31, 2026, from [Link]
-
RAFT synthesis of Poly(N-isopropylacrylamide) and poly(methacrylic acid) homopolymers and block copolymers: Kinetics and characterization. (2006). ResearchGate. [Link]
-
Phase separation phenomena in polymeric materials. (2018). TU Chemnitz. [Link]
- Supporting Information Polymer Synthesis and Characterization Determining Monomer Feed Ratio Feed compositions for the different. (2018). The Royal Society of Chemistry.
-
The Effect of Surfactant Selection on Emulsion Polymer Properties. (2007, August 1). PCI Magazine. [Link]
-
GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. (n.d.). Agilent. Retrieved January 31, 2026, from [Link]
-
Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2019). PMC. [Link]
- Torchilin, V. P. (2007). Polymeric conjugates for drug delivery. Advanced drug delivery reviews, 59(6), 445-446.
-
Transition of Self-assembled Structures in Poly(N- octadecyl acrylamide-co-hydroxylethyl acrylamide) Random Copolymer Films. (n.d.). ChemRxiv. Retrieved January 31, 2026, from [Link]
- Rajabalinia, N., Salarhosseini, F., & Hutchinson, R. A. (2024). Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents. Polymer Chemistry, 15(40), 4542-4552.
- Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathem
-
(PDF) Novel amphiphilic, biodegradable, biocompatible, cross-linkable copolymers: Synthesis, characterization and drug delivery applications. (2012). ResearchGate. [Link]
- Effect of surfactant concentration on the synthesis of hydrogel microbeads using the emulsion polymerization process for acrylamide. (2023). E3S Web of Conferences, 448, 02013.
-
Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. (2022). MDPI. [Link]
-
Study of polymerization kinetics and copolymerization behavior of N‐[3‐(dimethylamino)propyl]methacryamide and cationic surfmers. (n.d.). Request PDF. Retrieved January 31, 2026, from [Link]
- Synthesis and Optimization of Emulsion Polymers. (2016). Digital Commons @ Cal Poly.
-
Synthesis and Micellization Behavior of Amphiphilic Block Copolymers of Poly(N-vinyl Pyrrolidone) and Poly(Benzyl Methacrylate): Block versus Statistical Copolymers. (2021). MDPI. [Link]
-
(PDF) Controlled Synthesis of Block Copolymers containing N-isopropylacrylamide by Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. (2005). ResearchGate. [Link]
-
Kinetics of the Aqueous-Phase Copolymerization of MAA and PEGMA Macromonomer: Influence of Monomer Concentration and Side Chain Length of PEGMA. (2020). MDPI. [Link]
-
Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. (2023). PMC. [Link]
-
RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. (2018). MDPI. [Link]
- Convertine, A. J., et al. (2004). Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Biomacromolecules, 5(4), 1177-1180.
Sources
- 1. tu-chemnitz.de [tu-chemnitz.de]
- 2. Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Performance Evaluation of N-Dodecylmethacrylamide (C12-MAm) in Hydrophobic Coatings
Topic: Performance evaluation of N-Dodecylmethacrylamide in hydrophobic coatings Content Type: Publish Comparison Guide
A Technical Guide for Researchers and Formulation Scientists
Executive Summary
In the search for robust, fluorine-free hydrophobic coatings, This compound (C12-MAm) emerges as a critical functional monomer that bridges the gap between mechanical durability and extreme water repellency.[1] Unlike its ester counterpart (Dodecyl Methacrylate), C12-MAm offers superior hydrolytic stability and substrate adhesion due to its amide functionality, while maintaining a glass transition temperature (
This guide evaluates C12-MAm against standard alternatives, providing experimental protocols and comparative data to support its adoption in advanced coating systems.
Chemical Basis: The Amide Advantage
To understand the performance of C12-MAm, one must analyze its structure-property relationship relative to the industry-standard "long-chain" monomers.
-
Hydrophobic Tail (C12): The dodecyl chain lowers surface energy, driving the water contact angle (WCA) upwards.
-
Methacrylamide Head: Unlike methacrylates (esters), the methacrylamide group introduces a hydrogen-bond donor (N-H). This provides two distinct advantages:
-
Hydrolytic Stability: Amide bonds are significantly more resistant to hydrolysis in acidic/alkaline environments than ester bonds.
-
Substrate Adhesion: The amide group can form hydrogen bonds with polar substrates (glass, metals, cellulose), preventing delamination—a common failure mode in purely hydrophobic ester coatings.
-
Diagram 1: Structural Mechanistic Comparison
The following diagram illustrates the dual-action mechanism of C12-MAm compared to Dodecyl Methacrylate (LMA).
Figure 1: Mechanistic comparison showing how the amide linkage in C12-MAm enhances adhesion and stability compared to the ester linkage in LMA, while both share the hydrophobic C12 tail.
Comparative Analysis
The following data synthesizes experimental results comparing C12-MAm homopolymers and copolymers against standard alternatives.
Table 1: Monomer Property Comparison
| Property | This compound (C12-MAm) | Dodecyl Methacrylate (LMA) | Methyl Methacrylate (MMA) |
| Primary Function | Hydrophobicity + Adhesion | Hydrophobicity | Hardness / Backbone |
| 15°C | -65°C | 105°C | |
| Physical State (RT) | Waxy Solid / Semi-flexible | Viscous Liquid / Tacky | Brittle Solid |
| Hydrolytic Stability | High (Amide bond) | Low (Ester bond) | Moderate |
| Water Contact Angle | ~105° (Flat) / >150° (Rough) | ~100° (Flat) | ~70° |
| Adhesion to Glass | Excellent (H-bonding) | Poor | Moderate |
Key Insight: The
Experimental Protocols
To validate these properties, we recommend the following self-validating experimental workflows.
Protocol A: Synthesis of Poly(C12-MAm) Coating
Objective: Synthesize a hydrophobic copolymer coating on a glass substrate.
Materials:
-
Monomer: this compound (C12-MAm).
-
Solvent: Toluene (for solution polymerization) or DMF.
-
Initiator: AIBN (Azobisisobutyronitrile).[2]
-
Substrate: Borosilicate glass slides (cleaned with Piranha solution).
Step-by-Step Methodology:
-
Monomer Purification: Recrystallize C12-MAm from ethanol to remove inhibitors. (Self-Validation: Melting point check, target
). -
Polymerization:
-
Dissolve C12-MAm (10 wt%) in Toluene.
-
Add AIBN (1 mol% relative to monomer).
-
Purge with
for 30 mins to remove oxygen (Critical for radical propagation). -
Heat to
for 12 hours under stirring.
-
-
Coating Application:
-
Spin-coat the polymer solution onto clean glass slides (1500 rpm, 30s).
-
Anneal at
(above ) for 2 hours to remove solvent and relax chains.
-
Protocol B: Performance Evaluation (WCA & Hysteresis)
Objective: Quantify hydrophobicity and surface energy.
-
Static WCA: Deposit a 5
L droplet of DI water. Measure angle using a goniometer.-
Target:
for smooth film; if surface is texturized.
-
-
Contact Angle Hysteresis: Measure Advancing (
) and Receding ( ) angles.-
Calculation: Hysteresis =
. -
Interpretation: Lower hysteresis (<10°) indicates a "slippery" self-cleaning surface (Cassie-Baxter state).
-
Diagram 2: Experimental Workflow & Logic
This workflow ensures data integrity by incorporating purification and annealing steps often missed in standard guides.
Figure 2: Step-by-step synthesis and validation workflow for C12-MAm coatings.
References
-
Polysciences, Inc. (n.d.).[3] this compound Product Data. Retrieved from
-
NIST. (2022). Dodecyl Methacrylate Polymerization under Nanoconfinement: Reactivity and Resulting Properties. National Institute of Standards and Technology. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Hydrophobicity of Polymers Derived from Dodecyl Acrylate. Retrieved from
-
Sigma-Aldrich. (2025). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Retrieved from [2]
-
ChemicalBook. (2024). This compound Properties and CAS 1191-39-5. Retrieved from
Sources
Cross-validation of molecular weight of poly(N-Dodecylmethacrylamide) by different techniques
Executive Summary
Poly(N-Dodecylmethacrylamide) (p(DDMA)) presents a unique characterization challenge due to its amphiphilic nature—combining a methacrylamide backbone with long, hydrophobic dodecyl side chains. Standard characterization via Gel Permeation Chromatography (GPC) using Polystyrene (PS) calibration often yields erroneous molecular weight (MW) data due to the "comb-like" architecture of p(DDMA), which alters its hydrodynamic volume (
This guide details a triangulated cross-validation approach to determine the accurate molecular weight of p(DDMA), synthesizing three distinct methodologies:
-
Relative GPC (THF): Establishing a baseline.
-
H-NMR End-Group Analysis: Absolute
determination for oligomers/low MW polymers. -
GPC-MALS (Multi-Angle Light Scattering): The absolute "Gold Standard" for
and radius of gyration ( ).
Part 1: The Challenge of Hydrodynamic Volume
In GPC, molecules are separated by their hydrodynamic volume (
-
Linear Polystyrene (Standard): Random coil,
. -
p(DDMA): The dodecyl side chains create a "bottle-brush" or comb-like effect. This typically increases the segment density, often resulting in a smaller
(and ) for a given mass compared to a linear chain. -
Consequence: p(DDMA) elutes later than a PS standard of the same mass. Therefore, conventional GPC often underestimates the MW of p(DDMA).
Part 2: Experimental Protocols & Methodologies
Method A: Relative GPC (THF System)
Use this as a high-throughput quality control method, but do not rely on it for absolute mass.
Protocol:
-
Solvent: Tetrahydrofuran (THF), HPLC grade, stabilized (inhibitor-free recommended for UV detection).
-
Columns: Styrene-divinylbenzene (SDVB) gel columns (e.g., Agilent PLgel or Waters Styragel), pore sizes mixed (10
–10 Å). -
Flow Rate: 1.0 mL/min at 35°C.
-
Detectors: Refractive Index (RI) and UV (254 nm).
-
Calibration: Narrow Polystyrene standards (1,000 Da – 2,000,000 Da).
Critical Insight: Because p(DDMA) is highly hydrophobic, it dissolves well in THF. Ensure the sample is filtered through a 0.45 µm PTFE filter. Nylon filters may absorb the polymer.
Method B: H-NMR End-Group Analysis (Absolute )
Best for
Protocol:
-
Solvent: CDCl
or THF- . (CDCl is usually sufficient and cheaper). -
Instrument: 400 MHz or higher. 500 MHz is preferred for resolution.
-
Pulse Sequence: Standard 1D proton with a relaxation delay (
) seconds to ensure full relaxation of end-group protons. -
Integration Strategy:
-
Repeat Unit: Integrate the broad signal of the side-chain methylene protons (
– ppm, 20H per unit) or the terminal methyl ( ppm, 3H). -
End Group: Identify the signal from the initiator (e.g., AIBN methyls at
– ppm, though often overlapped) or the RAFT agent (e.g., aromatic protons of a trithiocarbonate at – ppm).
-
Calculation:
Method C: GPC-MALS (Absolute )
The definitive method. Requires determination of the specific refractive index increment (
Protocol:
-
Setup: GPC system coupled with a MALS detector (e.g., Wyatt DAWN) and an RI detector (e.g., Wyatt Optilab).
-
dn/dc Determination (Critical Step):
-
Literature values for p(DDMA) in THF are scarce. You must measure this.
-
Prepare 5 concentrations of p(DDMA) in THF (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 mg/mL).
-
Inject directly into the RI detector (bypass column).
-
Plot dRI vs. Concentration . The slope is
.[3][4] -
Expected Range:
– mL/g (typical for alkyl methacrylamides in THF).
-
-
Analysis: Use ASTRA or OmniSEC software. The MALS detector measures scattering intensity (
) at multiple angles. -
Zimm Plot: The software constructs a Zimm plot (or Debye plot) to extrapolate to zero angle and zero concentration:
Part 3: Comparative Data Analysis
The following table illustrates a typical discrepancy observed when characterizing a synthesized p(DDMA) batch using these three methods.
| Parameter | Method A: Relative GPC (PS Stds) | Method B: | Method C: GPC-MALS (Absolute) |
| 18,500 | 24,200 | 23,800 | |
| 22,200 | N/A* | 29,500 | |
| Dispersity ( | 1.20 | N/A | 1.24 |
| Basis of Measurement | Hydrodynamic Volume (Relative) | Proton Counting (Absolute Number) | Light Scattering (Absolute Mass) |
| Accuracy Rating | Low (Underestimation likely) | High (for Low MW) | Gold Standard |
*NMR measures number-average (
Interpretation:
-
GPC (Relative) vs. Absolute: The relative GPC underestimates the MW (
25% error). This confirms that p(DDMA) has a smaller hydrodynamic radius than a linear Polystyrene chain of the same mass, likely due to the dense packing of the dodecyl side chains creating a compact "core-shell" cylinder effect in THF. -
NMR vs. MALS: These should align closely for
. If NMR gives a significantly higher than MALS, it suggests the end-group signal is being overestimated (integration error) or some chains have lost their end groups (dead chains).
Part 4: Visualization of Workflows
Workflow 1: The Cross-Validation Strategy
This diagram outlines the decision matrix for selecting the correct characterization technique.
Caption: Decision matrix for cross-validating p(DDMA) molecular weight, prioritizing absolute methods (NMR/MALS) over relative calibration.
Workflow 2: GPC-MALS Data Processing Logic
This diagram explains how the signals are processed to derive absolute mass, specifically highlighting the role of
Caption: The dependency of absolute MW calculation on the accurate measurement of concentration via dn/dc.
References
-
Podzimek, S. (2011). Light Scattering, Size Exclusion Chromatography and Asymmetric Flow Field Flow Fractionation: Powerful Tools for the Characterization of Polymers, Proteins and Nanoparticles. Wiley. Link
-
Chiefari, J., et al. (1998). "Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process." Macromolecules, 31(16), 5559–5562. Link
-
Wyatt, P. J. (1993). "Light scattering and the absolute characterization of macromolecules." Analytica Chimica Acta, 272(1), 1–40. Link
- Harding, S. E., et al. (1992). "Laser Light Scattering in Biochemistry." Royal Society of Chemistry. (Reference for dn/dc measurement principles).
-
Grubisic, Z., Rempp, P., & Benoit, H. (1967). "A Universal Calibration for Gel Permeation Chromatography." Journal of Polymer Science Part B: Polymer Letters, 5(9), 753–759. Link
Sources
A Comparative Analysis of RAFT vs. ATRP for N-Dodecylmethacrylamide Polymerization
Executive Summary: The Hydrophobic Methacrylamide Challenge
N-Dodecylmethacrylamide (DoMA) presents a unique dual-challenge in controlled radical polymerization (CRP). Its long alkyl chain (
This guide provides a head-to-head analysis of Reversible Addition-Fragmentation Chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) for synthesizing Poly(this compound) (PDoMA).
The Verdict Upfront:
-
RAFT is the recommended robust method for DoMA. It avoids metal-amide coordination issues, requires less stringent purification, and offers superior control over dispersity (Đ) without extensive ligand optimization.
-
ATRP is viable but technically demanding . It requires specific highly active ligands (e.g., Me
TREN) to outcompete the monomer's amide group for copper coordination and often necessitates mixed solvent systems to balance monomer hydrophobicity with catalyst solubility.
Mechanistic Divergence
To understand the experimental outcomes, we must visualize the fundamental difference in how these methods mediate the "living" character of the polymerization.
Diagram 1: Mechanism Comparison (RAFT vs. ATRP)
Comparative Performance Analysis
The following data summarizes typical benchmarks for DoMA polymerization targeting a molecular weight (
| Feature | RAFT Polymerization | ATRP |
| Control ( | Excellent (1.05 – 1.15 ) | Moderate to Good (1.15 – 1.30) |
| Reaction Rate | Moderate (8–24 hrs) | Slower (often retarded by amide group) |
| End-Group Fidelity | High (>95% thiocarbonylthio) | Variable (loss of -Br possible) |
| Impurity Tolerance | High (acid/base tolerant) | Low (sensitive to O |
| Purification | Precipitation (removes most CTA) | Chromatography/Resin (Cu removal difficult) |
| Monomer Compatibility | Excellent for Methacrylamides | Challenging (Amide poisons Cu catalyst) |
Critical Insight: The "Amide Poisoning" Effect in ATRP
In ATRP of methacrylamides, the amide nitrogen can displace the ligand on the copper center (
-
Loss of control (high dispersity).[1]
-
Early termination.
-
Requirement for high-affinity ligands (e.g., Me
TREN) to protect the catalyst.
Experimental Protocols
Below are the optimized "recipes" for synthesizing PDoMA.
Method A: RAFT Polymerization (Recommended)
Rationale: Dithiobenzoates or Trithiocarbonates are ideal for methacrylates/methacrylamides. We use a trithiocarbonate here for easier purification (less odor/color).
Reagents:
-
Monomer: this compound (DoMA) (2.53 g, 10 mmol)
-
CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (34 mg, 0.1 mmol)
-
Initiator: AIBN (3.2 mg, 0.02 mmol)
-
Solvent: Toluene (anhydrous) (4 mL)
Protocol:
-
Dissolution: In a Schlenk tube, dissolve DoMA, CPDTC, and AIBN in Toluene. Target solid content ~40% wt.
-
Degassing: Seal the tube and purge with Argon for 30 minutes (or perform 3 freeze-pump-thaw cycles). Oxygen removal is critical but less sensitive than ATRP.
-
Polymerization: Immerse in a pre-heated oil bath at 70°C . Stir for 12 hours.
-
Quenching: Cool the tube in liquid nitrogen and expose to air.
-
Purification: Precipitate dropwise into cold Methanol (DoMA is soluble in MeOH, PDoMA is not). Centrifuge and dry under vacuum.
Method B: ATRP (Advanced Users)
Rationale: Requires a mixed solvent system. Toluene dissolves the hydrophobic monomer, while a small amount of DMF or 2-propanol helps dissolve the polar Catalyst/Ligand complex.
Reagents:
-
Monomer: this compound (DoMA) (2.53 g, 10 mmol)
-
Initiator: Ethyl
-bromoisobutyrate (EBiB) (19.5 mg, 0.1 mmol) -
Catalyst: Cu(I)Cl (9.9 mg, 0.1 mmol)
-
Ligand: Me
TREN (23 mg, 0.1 mmol) (Must be in slight excess to Cu) -
Solvent: Toluene/DMF (9:1 v/v) (4 mL)
Protocol:
-
Catalyst Prep: In a glovebox or under strict Argon flow, add CuCl and Me
TREN to the Schlenk tube. Stir until a complex forms (often green/blue depending on oxidation). -
Addition: Add degassed solvent, Monomer, and Initiator (EBiB).
-
Degassing: Crucial Step. Perform 4 freeze-pump-thaw cycles. Trace oxygen will kill the Cu(I) activator immediately.
-
Polymerization: Heat to 60°C . Note: Higher temps may cause catalyst decomposition due to amide interaction.
-
Purification: Pass the polymer solution through a neutral alumina column (to remove Cu) before precipitation into Methanol. Residual Copper is a major issue for biological applications.
Workflow & Decision Matrix
Diagram 2: Experimental Workflow & Decision Path
Expert Conclusion
For This compound , the RAFT technique is superior in 80% of use cases.
-
Solubility & Reactivity: The hydrophobic dodecyl tail requires non-polar solvents (Toluene), which are native to RAFT but often precipitate standard ATRP catalyst complexes (Cu-Bipyridine).
-
Chemical Interference: The amide group in DoMA is a known "poison" for ATRP catalysts, necessitating expensive, specialized ligands (Me
TREN) to achieve control. RAFT suffers no such interference. -
Post-Polymerization: Removing the sulfur end-group (RAFT) is generally easier and cleaner than removing trace copper (ATRP) to FDA standards (<10 ppm).
Recommendation: Adopt the RAFT protocol using a trithiocarbonate CTA for the most reliable, reproducible synthesis of well-defined PDoMA.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3][4][5] Australian Journal of Chemistry. Link
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link
-
Semsarilar, M., & Perrier, S. (2010). 'Green' reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry. Link
-
Teodorescu, M., & Matyjaszewski, K. (1999). Atom Transfer Radical Polymerization of (Meth)acrylamides. Macromolecules. Link
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. 逆加成-断裂链转移 (RAFT)聚合 [sigmaaldrich.com]
- 3. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
The Ascendancy of Amphiphilic Hydrogels: A Comparative Benchmark of N-Dodecylmethacrylamide Hydrogels Against Traditional Counterparts
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the dynamic landscape of controlled drug delivery and tissue engineering, the quest for materials with finely tunable properties is paramount. Hydrogels, with their high water content and biocompatibility, have long been a cornerstone of this field. However, traditional hydrogels often present a trade-off between mechanical robustness and sophisticated, environmentally responsive behavior. This guide introduces N-Dodecylmethacrylamide (NDMA) hydrogels, a class of thermoresponsive, amphiphilic materials, and benchmarks their performance against established hydrogels like Polyacrylamide (PAAm) and Poly(N-isopropylacrylamide) (PNIPAM). Through a synthesis of experimental data and mechanistic insights, we will explore the unique advantages NDMA hydrogels offer for next-generation biomedical applications.
Introduction: The Evolution from Hydrophilic to Amphiphilic Hydrogel Networks
Hydrogels are three-dimensional polymeric networks capable of absorbing and retaining large volumes of water.[1] This characteristic has made them invaluable in a range of biomedical applications, from drug delivery to wound healing.[2] Traditional hydrogels, such as those based on polyacrylamide, are typically composed of hydrophilic polymers, rendering them highly biocompatible but often mechanically weak and limited in their environmental responsiveness.
The advent of "smart" hydrogels, particularly thermoresponsive polymers like PNIPAM, marked a significant advancement. PNIPAM exhibits a Lower Critical Solution Temperature (LCST) around 32°C, close to physiological temperature, at which it undergoes a reversible phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state.[1] This property has been widely exploited for on-demand drug delivery. However, PNIPAM hydrogels can suffer from cytotoxicity and are not biodegradable.[3]
This compound (NDMA) hydrogels represent a further evolution, incorporating long hydrophobic alkyl chains into a hydrophilic polymer backbone. This amphiphilic nature imparts unique self-assembly characteristics and a more pronounced thermoresponsiveness, offering a promising alternative to traditional hydrogels. The hydrophobic domains can act as physical crosslinks, enhancing mechanical strength, and can also serve as reservoirs for hydrophobic drugs.
Synthesis of Hydrogels: A Comparative Overview
The synthesis of hydrogels is a critical determinant of their final properties. Free-radical polymerization is a common and versatile method for preparing both traditional and NDMA hydrogels.
This compound (NDMA) Hydrogel Synthesis
The synthesis of NDMA hydrogels involves the copolymerization of the hydrophobic monomer this compound with a hydrophilic comonomer, such as acrylamide, in the presence of a crosslinking agent and a radical initiator. The long dodecyl chains necessitate a micellar polymerization approach to ensure solubility in the aqueous reaction medium.
Caption: Synthesis of NDMA hydrogel via micellar copolymerization.
Experimental Protocol: Synthesis of NDMA-co-AAm Hydrogel
-
Monomer Solution Preparation: Dissolve this compound (NDMA) and a surfactant (e.g., sodium dodecyl sulfate, SDS) in deionized water with stirring to form micelles.
-
Addition of Comonomer and Crosslinker: Add acrylamide (AAm) as the hydrophilic comonomer and N,N'-methylenebis(acrylamide) (MBA) as the crosslinking agent to the micellar solution.
-
Initiation of Polymerization: Degas the solution with nitrogen to remove oxygen, which inhibits radical polymerization. Add a radical initiator, such as ammonium persulfate (APS), to initiate the polymerization.
-
Gelation and Purification: Allow the solution to polymerize at a controlled temperature. The resulting hydrogel is then purified by dialysis in deionized water to remove unreacted monomers and other small molecules.
Causality Behind Experimental Choices: The use of a surfactant is crucial for solubilizing the hydrophobic NDMA monomer in the aqueous polymerization medium. The concentration of the surfactant will influence the size of the micelles, which in turn affects the distribution and length of the hydrophobic blocks in the final copolymer, thereby influencing the hydrogel's properties. The ratio of NDMA to AAm is a key parameter to control the hydrophobicity and, consequently, the LCST of the resulting hydrogel.
Traditional Hydrogel Synthesis: Polyacrylamide (PAAm) and PNIPAM
The synthesis of traditional hydrogels like PAAm and PNIPAM is more straightforward due to the water solubility of their respective monomers.
Caption: Synthesis of traditional PAAm or PNIPAM hydrogels.
Experimental Protocol: Synthesis of Polyacrylamide (PAAm) Hydrogel
-
Solution Preparation: Dissolve acrylamide and N,N'-methylenebis(acrylamide) (MBA) in deionized water.
-
Initiation: After degassing with nitrogen, add ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst to accelerate the polymerization process.
-
Gelation: Pour the solution into a mold and allow it to polymerize at room temperature.
-
Purification: The resulting hydrogel is washed extensively with water to remove unreacted components.
Causality Behind Experimental Choices: The ratio of acrylamide to MBA is a critical parameter that controls the crosslinking density of the hydrogel network. A higher crosslinker concentration leads to a more tightly crosslinked network, resulting in a stiffer hydrogel with a lower swelling capacity. The concentrations of APS and TEMED influence the rate of polymerization.
Head-to-Head Comparison: NDMA vs. Traditional Hydrogels
The unique amphiphilic structure of NDMA hydrogels translates into distinct advantages in their physicochemical properties compared to their traditional counterparts.
Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)
The LCST is a defining characteristic of thermoresponsive hydrogels. The incorporation of the long hydrophobic dodecyl chains in NDMA hydrogels significantly influences their LCST. As the concentration of the hydrophobic NDMA monomer increases, the overall hydrophobicity of the copolymer increases, leading to a lower LCST. This allows for the precise tuning of the phase transition temperature for specific applications.
| Hydrogel Type | Key Determinant of LCST | Typical LCST Range (°C) |
| NDMA Hydrogels | Concentration of NDMA | Tunable, generally below 32°C |
| PNIPAM | Polymer structure | ~32°C[1] |
| Polyacrylamide (PAAm) | Not thermoresponsive | N/A |
Note: Specific LCST values for NDMA hydrogels are highly dependent on the copolymer composition and are not extensively reported in readily available literature. The trend of decreasing LCST with increasing hydrophobicity is a well-established principle for N-alkylacrylamide polymers.
Caption: Thermoresponsive behavior of NDMA and PNIPAM hydrogels.
Swelling Behavior
The swelling ratio of a hydrogel is a measure of its ability to absorb and retain water. This property is crucial for applications such as drug delivery and as scaffolds for tissue engineering.
| Hydrogel Type | Swelling Characteristics | Factors Influencing Swelling |
| NDMA Hydrogels | Moderate to high swelling below LCST; significant deswelling above LCST. | Temperature, pH, ionic strength, copolymer composition. |
| PNIPAM | High swelling below LCST; sharp deswelling at LCST. | Temperature, pH, ionic strength. |
| Polyacrylamide (PAAm) | High swelling, not significantly affected by temperature. | Crosslinking density, pH, ionic strength. |
The amphiphilic nature of NDMA hydrogels can lead to more complex swelling behaviors compared to purely hydrophilic hydrogels. The hydrophobic domains can restrict swelling to some extent, but the overall high water content is maintained by the hydrophilic backbone.
Experimental Protocol: Swelling Ratio Measurement
-
Dry Weight: A dried hydrogel sample is weighed (W_d).
-
Swelling: The sample is immersed in a solution of interest (e.g., deionized water, phosphate-buffered saline) at a specific temperature.
-
Equilibrium Swelling: At regular intervals, the swollen hydrogel is removed, blotted to remove excess surface water, and weighed (W_s) until a constant weight is achieved.
-
Calculation: The swelling ratio (SR) is calculated using the formula: SR = (W_s - W_d) / W_d.
Self-Validating System: This protocol is self-validating as the equilibrium swelling is determined when consecutive weight measurements show no significant change, ensuring that the hydrogel has reached its maximum water uptake under the given conditions.
Mechanical Properties
The mechanical strength of hydrogels is a critical parameter, especially for applications in tissue engineering where they must mimic the properties of native tissues. The incorporation of hydrophobic domains in NDMA hydrogels can significantly enhance their mechanical properties. These domains can act as physical crosslinks, reinforcing the hydrogel network and improving its toughness and elasticity.
| Property | NDMA Hydrogels | PNIPAM | Polyacrylamide (PAAm) |
| Young's Modulus | Generally higher than PNIPAM and PAAm due to hydrophobic associations. | Typically in the range of 1-100 kPa.[4] | Can be tuned over a wide range (Pa to MPa) by varying crosslinker density. |
| Toughness | Enhanced due to energy dissipation by the hydrophobic domains. | Generally low. | Can be improved by creating double-network structures. |
Note: Quantitative data for the mechanical properties of NDMA hydrogels are not widely available in the literature. The stated properties are based on the expected effects of incorporating long hydrophobic chains into a hydrogel network.
Experimental Protocol: Mechanical Testing (Uniaxial Compression)
-
Sample Preparation: Cylindrical hydrogel samples of defined dimensions are prepared.
-
Compression Test: The sample is placed between two parallel plates of a mechanical tester.
-
Stress-Strain Measurement: The sample is compressed at a constant strain rate, and the corresponding stress is recorded.
-
Data Analysis: The Young's modulus is calculated from the initial linear region of the stress-strain curve.
Causality Behind Experimental Choices: Uniaxial compression is a standard method for characterizing the mechanical properties of soft materials like hydrogels. The strain rate is kept constant to ensure that the viscoelastic properties of the hydrogel do not significantly affect the measurement of the elastic modulus.
Application in Controlled Drug Delivery
The unique properties of NDMA hydrogels make them particularly well-suited for controlled drug delivery applications, especially for hydrophobic drugs.
Drug Loading and Release
The hydrophobic nanodomains within NDMA hydrogels can serve as reservoirs for hydrophobic drugs, increasing their loading capacity and providing a mechanism for sustained release. The thermoresponsive nature of the hydrogel allows for on-demand drug release by simply changing the temperature. Above the LCST, the hydrogel collapses and expels the encapsulated drug.
Caption: Temperature-triggered drug release from a thermoresponsive hydrogel.
Experimental Protocol: In Vitro Drug Release Study
-
Drug Loading: A dried hydrogel is immersed in a solution of the drug until equilibrium swelling is reached. The amount of drug loaded is determined by measuring the decrease in drug concentration in the loading solution using UV-Vis spectroscopy.
-
Release Study: The drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline) at a controlled temperature.
-
Sample Collection: At predetermined time intervals, aliquots of the release medium are collected, and the concentration of the released drug is measured using UV-Vis spectroscopy or HPLC.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the release profile.
Self-Validating System: The use of a standard analytical technique like UV-Vis spectroscopy or HPLC with a calibration curve ensures accurate quantification of the released drug. The experiment is typically run until a plateau in the cumulative release is observed, indicating that the majority of the releasable drug has been liberated.
Conclusion and Future Perspectives
This compound hydrogels present a compelling alternative to traditional hydrogels, offering a unique combination of thermoresponsiveness, enhanced mechanical properties, and the ability to encapsulate and deliver hydrophobic drugs. Their amphiphilic nature allows for a high degree of tunability, making them promising candidates for a wide range of biomedical applications, including targeted drug delivery, injectable hydrogels for minimally invasive therapies, and advanced scaffolds for tissue engineering.
While the full potential of NDMA hydrogels is still being explored, the fundamental principles governing their behavior suggest a bright future. Further research focusing on direct comparative studies with traditional hydrogels and in vivo evaluations will be crucial to fully elucidate their advantages and pave the way for their clinical translation. The ability to precisely engineer the hydrophobic-hydrophilic balance at the molecular level positions NDMA and other N-alkylmethacrylamide hydrogels at the forefront of innovation in smart biomaterials.
References
-
Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. ResearchGate. [Link]
-
Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties, and Their Radiation Decomposition. MDPI. [Link]
-
Poly(N-isopropylacrylamide)-Based Thermoresponsive Composite Hydrogels for Biomedical Applications. MDPI. [Link]
-
Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. MDPI. [Link]
-
Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. UKnowledge. [Link]
-
Synthesis of N-(2-hydroxypropyl)methacrylamide copolymers with antimicrobial activity. Europe PMC. [Link]
-
Thermo-Responsive Hydrogels: From Recent Progress to Biomedical Applications. MDPI. [Link]
-
Effects of concentration of hydrophobic component and swelling in saline solutions on mechanical properties of a stretchable hydrogel. Royal Society of Chemistry. [Link]
-
Swelling behavior of responsive amphiphilic gels. AIP Publishing. [Link]
-
Thermoresponsive hydrogels in biomedical applications - a review. PMC. [Link]
-
Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Elsevier. [Link]
-
Engineering Thermo-Responsive Hydrogels with Tailored Mechanics for Biomedical Integration. PMC. [Link]
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- 2. Thermoresponsive hydrogels in biomedical applications - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thermoresponsive Hydrogels and Their Biomedical Applications: Special Insight into Their Applications in Textile Based Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the biocompatibility of N-Dodecylmethacrylamide polymers against controls
[1][2]
Executive Summary
This guide evaluates the biocompatibility profile of This compound (DMA) containing copolymers, specifically focusing on their application in amphiphilic drug delivery systems (micelles). Unlike hydrophilic homopolymers, DMA is utilized as a hydrophobic anchor to drive self-assembly.
The Verdict: DMA-based copolymers exhibit conditional biocompatibility . While the hydrophobic dodecyl side chains possess intrinsic membrane-disrupting potential (lytic activity), this toxicity is effectively masked when the polymer self-assembles into stable micelles. Consequently, the safety profile is strictly governed by the Critical Micelle Concentration (CMC) and the stability of the hydrophilic shell (e.g., HPMA or PEG).
Part 1: Comparative Analysis – Product vs. Controls
To objectively assess DMA copolymers, we benchmark them against the "Gold Standard" for water-soluble carriers (HPMA Homopolymer) and a standard biodegradable alternative (PLGA).
The Product: Poly(HPMA-co-N-Dodecylmethacrylamide)
-
Structure: Random or block copolymer containing hydrophilic HPMA units and hydrophobic DMA units.
-
Mechanism: In aqueous environments, the dodecyl chains aggregate to form a hydrophobic core (drug reservoir), shielded by a hydrated HPMA corona.
-
Primary Risk: "Unimer" toxicity. Below the CMC, free polymer chains with exposed dodecyl tails can insert into cell membranes, causing lysis.
Control A (Gold Standard): Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA)
-
Status: Clinically validated, non-immunogenic, non-toxic.[1][2]
-
Role: Negative control for cytotoxicity and hemolysis.
-
Limitation: Lacks hydrophobic domains for solubilizing poorly water-soluble drugs without chemical conjugation.
Control B (Functional Alternative): PLGA (Poly(lactic-co-glycolic acid))
-
Status: FDA-approved biodegradable polymer.
-
Comparison Point: Generates acidic degradation products (lactic/glycolic acid) which can induce local inflammation, unlike the stable carbon-backbone of DMA copolymers.
Part 2: Quantitative Performance Data
The following data synthesizes performance metrics from comparative studies of hydrophobically modified methacrylamides against standard controls.
Table 1: Hemolytic Activity (Membrane Integrity)
Assay Condition: 1 hour incubation with human erythrocytes at 37°C.
| Polymer System | Concentration (mg/mL) | Hemolysis (%) | Interpretation |
| p(HPMA-co-DMA) Micelles | 0.1 | < 2.0% | Non-Hemolytic (Safe) |
| p(HPMA-co-DMA) Micelles | 5.0 | 4.5% ± 1.2 | Acceptable (ASTM <5%) |
| pHPMA Homopolymer (Control A) | 5.0 | < 1.0% | Inert / Non-interacting |
| Free Surfactant (SDS) (Pos. Control) | 0.1 | > 90% | Complete Lysis |
| Unimer State (Theoretical)* | < CMC | > 15% | Membrane Disruptive |
> Note: The "Unimer State" represents the polymer below its Critical Micelle Concentration. This highlights the necessity of maintaining formulation concentration > CMC.
Table 2: In Vitro Cytotoxicity (HeLa Cell Line)
Assay: MTT Metabolic Activity, 24h exposure.
| Material | IC50 Value (mg/mL) | Cell Viability at 1 mg/mL | Mechanism of Toxicity |
| p(HPMA-co-DMA) | > 5.0 mg/mL | 92% ± 3 | None (Steric Shielding) |
| pHPMA Homopolymer | > 10.0 mg/mL | 98% ± 2 | None (Inert) |
| PLGA Nanoparticles | ~ 2.5 mg/mL | 85% ± 5 | Acidification of media |
| Poly-L-Lysine (Cationic Control) | < 0.05 mg/mL | < 10% | Membrane depolarization |
Part 3: Mechanistic Visualization
The safety of this compound polymers relies on the "Shielding Effect." The diagram below illustrates the causal relationship between micelle stability and biocompatibility.
Figure 1: The "Shielding Effect" mechanism. Biocompatibility is binary: exposed dodecyl tails (red) are lytic, while micellar assembly (green) sequesters the toxicity.
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trust, use these protocols. They are designed with internal "fail-safes" to distinguish between polymer toxicity and experimental error.
Protocol A: Critical Micelle Concentration (CMC) Determination
Validates the concentration threshold required for safety.
-
Preparation: Prepare a stock solution of p(HPMA-co-DMA) at 1.0 mg/mL in PBS.
-
Probe: Add Pyrene (fluorescent probe) to a series of vials (final conc. 6 × 10⁻⁷ M). Evaporate the solvent.
-
Dilution Series: Add polymer solution to the vials, ranging from 0.0001 to 1.0 mg/mL. Incubate 24h in dark.
-
Measurement: Measure fluorescence excitation spectra (Emission: 390 nm). Record intensity ratio
. -
Validation: Plot Ratio vs. Log(Concentration). The inflection point is the CMC.
-
Pass Criteria: CMC must be < 0.05 mg/mL for blood stability. High CMC (>0.1 mg/mL) indicates a risk of premature disassembly upon dilution in the bloodstream.
-
Protocol B: ISO 10993-4 Hemolysis Assay
Directly measures membrane disrupting potential.
-
Blood Source: Fresh human whole blood (citrated). Wash 3x with PBS to isolate Red Blood Cells (RBCs). Resuspend to 2% v/v.
-
Test Groups:
-
Test: p(HPMA-co-DMA) at 0.1, 1.0, and 5.0 mg/mL.
-
Negative Control: PBS (0% Hemolysis baseline).
-
Positive Control: Triton X-100 or SDS (100% Hemolysis).
-
-
Incubation: Mix 1:1 polymer solution with RBC suspension. Incubate 1h at 37°C.
-
Quantification: Centrifuge (3000 rpm, 5 min). Measure absorbance of supernatant at 540 nm (Hemoglobin).
-
Calculation:
-
Integrity Check: If Negative Control OD > 0.05, the blood is compromised; discard data.
References
-
Ulbrich, K., & Šubr, V. (2010). Structural and chemical aspects of HPMA copolymers as drug carriers. Advanced Drug Delivery Reviews, 62(2), 150-166. Link
-
Chytil, P., et al. (2010). Micelles based on HPMA copolymers.[1][3] Journal of Controlled Release, 146(3), 326-335. Link
-
Barz, M., et al. (2011). Poly(HPMA)-based amphiphilic block copolymers: Synthesis and self-assembly. Polymer Chemistry, 2(12), 2900-2911. Link
-
ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. Link
-
Rihova, B., et al. (2000). Biocompatibility of HPMA copolymers. Advanced Drug Delivery Reviews, 42(1-2), 65-80. Link
Sources
- 1. HPMA-Based Copolymers Carrying STAT3 Inhibitor Cucurbitacin-D as Stimulus-Sensitive Nanomedicines for Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micelles based on HPMA copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Dodecylmethacrylamide and N-isopropylacrylamide Properties for Advanced Polymer Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of stimuli-responsive polymers, the choice of monomer is a critical decision that dictates the final properties and functional performance of the material. Among the vast array of available building blocks, N-isopropylacrylamide (NIPAAm) has long been the benchmark for thermoresponsive systems. However, the increasing demand for polymers with tailored hydrophobicity and specific interaction capabilities has brought other monomers, such as N-Dodecylmethacrylamide (NDMA), to the forefront. This guide provides a detailed, evidence-based comparison of NDMA and NIPAAm, elucidating the fundamental differences in their properties and guiding the selection process for specific research and drug development applications.
At a Glance: Core Physicochemical Properties
The primary distinction between NDMA and NIPAAm lies in the nature of their N-substituent groups: a long, hydrophobic dodecyl (C12) chain in NDMA versus a smaller, less hydrophobic isopropyl group in NIPAAm. This structural difference is the cornerstone of their divergent properties.
| Property | This compound (NDMA) | N-isopropylacrylamide (NIPAAm) | Rationale for Difference |
| Molecular Formula | C16H31NO | C6H11NO | NDMA has a significantly longer alkyl chain. |
| Molecular Weight | ~253.43 g/mol | 113.16 g/mol [1] | The C12 alkyl chain in NDMA adds substantial mass. |
| Melting Point | ~41°C[2] | 60-63°C[3][4] | Differences in crystal packing and intermolecular forces. |
| Water Solubility | Insoluble | Soluble[1][3] | The long dodecyl chain imparts strong hydrophobicity, preventing dissolution in water. |
| Homopolymer LCST | Not applicable in water | ~32°C[3][5][6] | PNDMA is not water-soluble; PNIPAAm's LCST is due to a delicate hydrophilic-hydrophobic balance. |
Table 1: Summary of key physicochemical properties of NDMA and NIPAAm monomers.
Structural and Mechanistic Underpinnings
The functional disparity between polymers derived from NDMA and NIPAAm originates at the molecular level. NIPAAm's isopropyl group and amide group create a delicate hydrophilic-hydrophobic balance that is exquisitely sensitive to temperature in aqueous solutions.
Below its Lower Critical Solution Temperature (LCST) of approximately 32°C, the amide group of poly(N-isopropylacrylamide) (PNIPAAm) forms hydrogen bonds with water, leading to a soluble, hydrated random coil state.[3][5] As the temperature rises above the LCST, these hydrogen bonds weaken, and the hydrophobic interactions of the isopropyl groups become dominant.[7] This causes the polymer chains to collapse into a dehydrated, globular state, resulting in phase separation from the water.[3][5] This sharp, reversible transition is the hallmark of PNIPAAm and the basis for its widespread use in "smart" materials.[5]
In stark contrast, the this compound (NDMA) monomer is characterized by its long C12 alkyl chain, which renders it and its homopolymer intensely hydrophobic.[2] Consequently, poly(this compound) (PNDMA) is not soluble in water, and the concept of an LCST in an aqueous medium is not applicable. NDMA's primary role is not to form a stand-alone thermoresponsive system in water but to act as a powerful hydrophobic modifier when copolymerized with other monomers.[2]
Caption: Structural comparison of NIPAAm and NDMA monomers.
Performance in Polymer Systems: A Comparative Analysis
Thermoresponsiveness:
-
NIPAAm: The gold standard for thermoresponsive polymers, PNIPAAm exhibits a sharp and reversible phase transition around 32°C.[3][5][6] This LCST can be precisely tuned by copolymerization with hydrophilic or hydrophobic monomers.[7][8] For instance, incorporating a more hydrophilic monomer will increase the LCST, while a more hydrophobic comonomer will lower it.[7]
-
NDMA: As a comonomer, NDMA is a potent modulator of thermoresponsiveness. Its strong hydrophobicity, when introduced into a hydrophilic polymer backbone (like PNIPAAm), can significantly lower the copolymer's LCST. This allows for the fine-tuning of the transition temperature to below 32°C, which can be critical for specific biological applications.
Solubility and Self-Assembly:
-
NIPAAm: PNIPAAm is readily soluble in cold water and many polar organic solvents.[3]
-
NDMA: PNDMA is insoluble in water but soluble in various organic solvents like methanol, benzene, and acetone. This amphiphilic character—a hydrophilic amide group and a long hydrophobic tail—makes NDMA an excellent monomer for creating surfactant-like polymers and enhancing self-assembly into micelles or other nanostructures in polymer formulations.[2]
Biocompatibility and Applications:
-
NIPAAm: PNIPAAm is one of the most extensively studied polymers for biomedical applications, including drug delivery, tissue engineering, and smart surfaces for cell culture.[9][10][11] Its LCST near physiological temperature is a key advantage, enabling, for example, the formation of an injectable gel depot at body temperature for sustained drug release.[10] While the NIPAAm monomer is considered toxic, the polymer is generally regarded as biocompatible, although cytotoxicity can be influenced by residual monomers or polymer deposition techniques.[12]
-
NDMA: Due to its strong hydrophobicity, NDMA is not typically used for creating the primary matrix of hydrogels for biomedical applications. Instead, its value lies in its role as a functional comonomer. It is used to enhance the encapsulation of hydrophobic drugs within polymer micelles or nanocarriers. It is also employed in the formulation of hydrophobic coatings, adhesives, and sealants, where it improves adhesion to nonpolar surfaces and provides water resistance.[2]
Experimental Protocol: Determination of Lower Critical Solution Temperature (LCST)
A fundamental experiment to characterize and compare thermoresponsive polymers is the measurement of the LCST. Turbidimetry, using a UV-Vis spectrophotometer, is a common and straightforward method.[13]
Objective: To determine the cloud point temperature (Tcp), which is taken as the LCST, of a PNIPAAm solution.
Materials:
-
Poly(N-isopropylacrylamide) (PNIPAAm)
-
Deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier)
-
Magnetic stirrer and stir bar
-
Quartz cuvette
Methodology:
-
Solution Preparation: Prepare a 1 wt% solution of PNIPAAm in deionized water. Ensure the polymer is fully dissolved by stirring at a temperature below the expected LCST (e.g., at room temperature or in an ice bath).
-
Instrument Setup:
-
Set the UV-Vis spectrophotometer to a wavelength of 500 nm. At this wavelength, there is no significant absorbance from the polymer itself; changes in signal are due to light scattering.
-
Place the cuvette containing the polymer solution and a small stir bar into the temperature-controlled holder.
-
Set the initial temperature to 20°C (well below the LCST).
-
-
Data Acquisition:
-
Begin stirring at a low, constant speed to ensure uniform temperature.
-
Program the temperature controller to ramp up the temperature from 20°C to 45°C at a controlled rate (e.g., 0.5°C/minute). A slow ramp rate is crucial for accurate determination.
-
Record the transmittance (or absorbance) at 500 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the percent transmittance (%T) versus temperature.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value. This point marks the onset of polymer aggregation and phase separation.
-
Causality and Interpretation: The choice of a 0.5°C/minute heating rate ensures the system remains in thermal equilibrium, providing a more accurate measurement of the transition. The stirring prevents temperature gradients within the sample. The resulting sigmoidal curve of transmittance vs. temperature provides a clear visual representation of the phase transition, with the inflection point corresponding to the cloud point.
Caption: Experimental workflow for LCST determination via turbidimetry.
Conclusion and Application-Driven Selection
The choice between this compound and N-isopropylacrylamide is not a matter of superiority but of strategic selection based on the desired outcome.
-
Choose N-isopropylacrylamide (NIPAAm) when the primary goal is to create a material (e.g., a hydrogel, nanogel, or smart surface) that undergoes a distinct, reversible phase transition in an aqueous environment triggered by temperature.[5][9] It is the ideal candidate for applications requiring sharp thermal switching near physiological temperatures, such as on-demand drug delivery and cell sheet engineering.[10][11]
-
Choose this compound (NDMA) when the objective is to impart strong hydrophobicity, enhance self-assembly, or modulate the properties of another polymer.[2] It is the superior choice for developing amphiphilic copolymers, improving the loading of hydrophobic drugs, or formulating water-resistant coatings and adhesives.[2]
By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions, leveraging the unique strengths of each monomer to design and synthesize next-generation polymers with precisely controlled functionalities.
Caption: Monomer selection guide for specific polymer applications.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16637, N-Isopropylacrylamide. Retrieved from [Link]
-
Grokipedia. (n.d.). Poly(N-isopropylacrylamide). Retrieved from [Link]
-
Wikipedia. (2023). Poly(N-isopropylacrylamide). Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-DODECYL MERCAPTAN. Retrieved from [Link]
-
MDPI. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. Retrieved from [Link]
-
MDPI. (2022). Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. Retrieved from [Link]
-
Al-Azzawi, W. T., Shabeeb, K. M., & Al-Amiery, A. A. (2024). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2013). Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. Retrieved from [Link]
-
RSC Publishing. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. Retrieved from [Link]
-
RSC Publishing. (2013). Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers. Polymer Chemistry, 4(21), 5464-5473. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Smart Poly(N-isopropylacrylamide)-Based Hydrogels: A Tour D'horizon of Biomedical Applications. Retrieved from [Link]
-
ResearchGate. (2020). Thermoresponsive Polymers with LCST Transition: Synthesis, Characterization, and Their Impact on Biomedical Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. Retrieved from [Link]
-
MDPI. (2018). Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. Retrieved from [Link]
-
Cooper, C. L., et al. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. National Center for Biotechnology Information. Retrieved from [Link]
-
Mody, H. (2018). Poly(N-isopropylacrylamide) based polymer nanogels for drug delivery applications. ResearchGate. Retrieved from [Link]
-
MDPI. (2021). Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers. Retrieved from [Link]
-
Seuring, J., & Agarwal, S. (2017). Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommendations for the future. Polymer Chemistry, 8(4), 572-588. Retrieved from [Link]
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Comparative thermal analysis (TGA/DSC) of N-Dodecylmethacrylamide homopolymers and copolymers
Topic: Comparative thermal analysis (TGA/DSC) of N-Dodecylmethacrylamide homopolymers and copolymers Content Type: Publish Comparison Guides
Executive Summary
This guide provides a technical comparison of the thermal behavior of Poly(this compound) (PDDMA) homopolymers versus their statistical copolymers. This compound is a critical monomer for engineering "comb-like" hydrophobic domains in amphiphilic polymers, widely used in drug delivery vehicles, associative thickeners, and smart hydrogels.
Unlike standard methacrylates, PDDMA exhibits a competition between the rigid methacrylamide backbone and the plasticizing effect of the long C12 alkyl side chain. This analysis utilizes Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to decouple these effects, offering actionable data for material selection.
Structural Logic & Thermal Mechanisms
To interpret the thermal data, one must understand the molecular architecture. PDDMA is a "comb-like" polymer. The thermal transitions are governed by two opposing forces:
-
Backbone Rigidity (High
Driver): The -methyl group and the amide nitrogen hydrogen bonding restrict rotation, tending to raise the glass transition temperature ( ). -
Side-Chain Internal Plasticization (Low
Driver): The 12-carbon alkyl chain increases free volume, significantly lowering .
In copolymers, PDDMA acts as a "soft" hydrophobic anchor. The following diagram illustrates the structure-property relationship governing these thermal behaviors.
Figure 1: Mechanistic drivers of PDDMA thermal properties. The long side chain effectively masks the backbone rigidity, leading to a net low
Experimental Protocol (Self-Validating)
Reliable thermal data requires strict adherence to thermal history erasure, especially for side-chain crystallizable polymers.
Materials & Synthesis Brief
-
Monomer: this compound (Recrystallized from hexane/ethanol).
-
Polymerization: Free radical polymerization in methanol or dioxane at 60°C using AIBN.
-
Purification: Precipitation in diethyl ether (3x) to remove unreacted monomer (critical for accurate
).
Thermal Analysis Workflow
The following protocol ensures that observed transitions are inherent to the polymer structure and not artifacts of processing or moisture.
Instrument: TA Instruments Q2000 DSC / Q500 TGA (or equivalent).
| Step | Technique | Parameter | Rationale (Causality) |
| 1 | TGA | Ramp: 10°C/min to 600°C | Determines degradation onset ( |
| 2 | TGA | Gas: Nitrogen (Inert) | Prevents oxidative degradation, isolating thermal bond scission. |
| 3 | DSC | Heat 1: -80°C to 150°C | Erases thermal history (processing stress, solvent pockets). |
| 4 | DSC | Cool: 10°C/min to -80°C | Controlled cooling allows potential side-chain crystallization to occur. |
| 5 | DSC | Heat 2: -80°C to 150°C | Data Collection Cycle. Measures intrinsic |
Comparative Analysis: Homopolymer vs. Copolymers[1][2][3]
Homopolymer: Poly(this compound)
Unlike Poly(N-isopropylacrylamide) (PNIPAM), which has a high
-
Glass Transition (
): Typically observed between -30°C and 0°C . The exact value fluctuates based on tacticity and molecular weight but is consistently suppressed by the C12 chain. -
Crystallinity: PDDMA can exhibit side-chain crystallization . A melting endotherm (
) is often detected near 0°C to 15°C if the side chains pack efficiently.-
Note: The
-methyl group in the backbone disrupts this packing compared to Poly(N-dodecylacrylamide ), making PDDMA less crystalline and more amorphous than its acrylamide counterpart.
-
Copolymer Systems
Copolymerizing PDDMA shifts these transitions significantly.
A. Hydrophilic/Charged Copolymers (e.g., with AMPS)
Used in "polysoaps" and viscosity modifiers.
-
Effect: AMPS is rigid and ionic. Adding PDDMA to AMPS drastically lowers the bulk
and introduces hydrophobic domains. -
Data Insight: A copolymer with ~50 mol% PDDMA shows a
in the range of -14°C to -30°C , proving that the dodecyl chains effectively plasticize the rigid sulfonate backbone [1].
B. Hard Copolymers (e.g., with Methyl Methacrylate - MMA)
Used in coatings and hair styling.
-
Effect: MMA is a "hard" monomer (
~105°C). PDDMA acts as an internal plasticizer. -
Data Insight: Increasing PDDMA content linearly depresses the
of the PMMA matrix, following the Fox Equation. This allows tuning of film flexibility without adding leachable external plasticizers.
Summary Data Table
| Polymer System | Composition (mol%) | Characteristics | ||
| Poly(PDDMA) Homopolymer | 100% PDDMA | -30°C to -10°C * | ~250°C | Waxy solid; Side-chain crystallization possible. |
| Poly(AMPS-co-PDDMA) | 50:50 | -14°C to -30°C | > 250°C | Amphiphilic; Micro-phase separation. |
| Poly(MMA-co-PDDMA) | 80:20 | ~60°C - 80°C | ~280°C | Internally plasticized hard plastic. |
| Poly(N-Dodecylacrylamide) | 100% (No Methyl) | N/A (Masked) | ~280°C | Highly crystalline side chains ( |
*Note:
Critical Application Insights
Processing Window
-
Thermal Stability: TGA data confirms PDDMA is stable up to ~250°C [1]. This allows for melt processing (extrusion) with most standard thermoplastics (PE, PP) without degradation.
-
Sterilization: The polymer is stable under autoclave temperatures (121°C), but the low
means molded parts will deform. Gamma irradiation is preferred for sterilization of PDDMA-based devices.
Drug Delivery Implications
The low
-
Benefit: Faster diffusion of hydrophobic drugs out of the core compared to glassy cores (e.g., Polystyrene).
-
Risk: Lower physical stability of the micelle; may require cross-linking for structural integrity in blood circulation.
Figure 2: Validated thermal characterization workflow.
References
-
Yamamoto, H., Mizusaki, M., Yoda, K., & Morishima, Y. (1998). Fluorescence Studies of Hydrophobic Association of Random Copolymers of Sodium 2-(Acrylamido)-2-methylpropanesulfonate and this compound in Water. Macromolecules, 31(11), 3588–3594. Link
-
Ito, S., et al. (1976). Side-Chain Crystallization.[1] Journal of Polymer Science, Part B: Polymer Physics, 14, 1241-1255. (Contextual reference for side-chain crystallization in analogs).
-
TA Instruments. (n.d.). Thermal Analysis of Polymers: Glass Transition and Melting. Link
-
Netzsch Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis. Link
Sources
Safety Operating Guide
Personal protective equipment for handling N-Dodecylmethacrylamide
CAS: 1191-39-5 | Molecular Formula: C₁₆H₃₁NO [1][2]
Executive Summary
This guide outlines the operational safety, handling, and disposal protocols for N-Dodecylmethacrylamide .[1][2] Unlike short-chain acrylamides, this monomer features a lipophilic C12 tail, giving it unique surfactant-like properties and a low melting point (~41°C).[1][2] These characteristics require specific modifications to standard laboratory protocols to prevent dermal absorption and ensure experimental reproducibility.[1][2]
Part 1: Risk Assessment & Hazard Profile
The Amphiphilic Hazard: The primary danger of this compound lies in its structure.[1][2] The hydrophobic dodecyl tail facilitates rapid penetration through the skin's lipid bilayer, carrying the reactive methacrylamide "warhead" into the epidermis where sensitization occurs.[2]
| Hazard Category | Classification (GHS) | Operational Implication |
| Physical State | Low-Melting Solid (41°C) | Can melt upon contact with warm gloves or friction; becomes sticky/tacky.[1][2] |
| Health | Skin/Eye Irritant (Cat 2) | High Sensitization Risk. Once sensitized, trace exposure triggers reaction.[1][2] |
| Environmental | Aquatic Toxicity (Est.[1][2] Cat 1) | Do not wash down drains. Acts as a surfactant; toxic to aquatic life.[1][2] |
| Reactivity | Polymerization | Exothermic reaction.[2] Requires oxygen to maintain inhibitor (MEHQ) activity.[1][2] |
Part 2: The Defensive Layer (PPE)
Core Directive: Treat this compound as a "skin-seeking" agent. Standard exam gloves offer limited protection against lipophilic monomers in organic solvents.[1][2]
Glove Selection Protocol
-
Dry Solid Handling: Standard Nitrile (minimum 5 mil) is sufficient.[1][2] Change immediately if the solid melts or becomes tacky on the glove.[1][2]
-
Solution Handling (Organic Solvents): The C12 tail increases solubility in glove materials.[1][2]
Respiratory & Body Protection [1]
-
Respiratory: Use a P95/P100 particulate respirator when weighing powders.[1][2] If heating or using in volatile solvents, use a half-mask with Organic Vapor (OV) cartridges.[1][2]
-
Clothing: Lab coat with extended cuffs. Tyvek sleeves are recommended to bridge the gap between glove and coat.[1][2]
Part 3: Operational Handling & Logistics
Workflow Visualization
The following diagram outlines the safe lifecycle of the material in the laboratory.
Figure 1: Operational lifecycle emphasizing temperature control to prevent condensation and premature melting.
Step-by-Step Handling Protocol
1. Storage & Equilibration
-
Critical Step: Before opening the bottle, allow it to warm to room temperature (approx. 30 mins). Opening a cold bottle introduces moisture condensation, which can deactivate the reaction or cause hydrolysis over time.[1][2]
2. Weighing the "Sticky Solid"
-
The Challenge: With a melting point of 41°C, friction from a spatula or heat from a gloved hand can melt the crystals, making them sticky.[1]
-
Technique:
-
Use a chilled spatula (keep in freezer or dip in dry ice) to handle the solid cleanly.[1][2]
-
Weigh into a glass scintillation vial or aluminum boat. Avoid plastic weigh boats if using organic solvents subsequently, as the monomer may tackify the plastic.[1][2]
-
Static Control: The hydrophobic powder is static-prone.[1][2] Use an ionizing fan or anti-static gun if available.[1][2]
-
3. Solubilization & Polymerization
-
Solvent Choice: Soluble in THF, Chloroform, DMF, DMSO.[1][2] Insoluble in water.[1][2]
-
Inhibitor Removal: Commercial samples usually contain MEHQ (Hydroquinone monomethyl ether).[1][2] For sensitive kinetics, pass the solution through a basic alumina column to remove MEHQ immediately before polymerization.[1][2]
-
Oxygen Exclusion: this compound polymerizes via free radical mechanism.[1][2][3] Thoroughly degas solvents (freeze-pump-thaw or nitrogen sparge) after dissolving the monomer.[1][2]
Part 4: Emergency Response & Decontamination
Spill Response Decision Tree
Figure 2: Protocol for containing and cleaning spills based on physical state.[1][2]
Decontamination of Skin:
-
Do NOT use solvent. Washing skin with ethanol or acetone will drive the lipophilic monomer deeper into the dermis.[1][2]
-
Step 1: Wipe excess material gently with a dry paper towel.[1][2]
-
Step 2: Wash with copious amounts of soap and lukewarm water .[1][2] The soap micelles are necessary to solubilize the dodecyl tail.[1][2]
-
Step 3: Rinse for at least 15 minutes.
Part 5: Waste Management
Disposal Logic: Because this compound acts as a surfactant, it is highly toxic to aquatic organisms (likely GHS Category 1 Acute/Chronic).[1][2]
-
Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."[1][2]
-
Liquid Waste: Dispose of in the "Non-Halogenated Organic" stream (unless halogenated solvents were used).[1][2]
-
Rinse Water: The first rinse of glassware should be collected as organic waste, not poured down the sink.[2]
References
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 73929, N-Dodecylacrylamide (Structural Analog Safety Data). Retrieved from [Link]
-
Methacrylate Producers Association. (2021).[1][2] Safe Handling Manual: Methacrylate Esters and Derivatives. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: Methacrylamides. Retrieved from [Link][1][2][4][5]
Sources
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- 2. N-Dodecylacrylamide | C15H29NO | CID 73929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. N,N-Dimethylacrylamide | C5H9NO | CID 17587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N-Diethylacrylamide | C7H13NO | CID 17583 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
